Panadoxine P
Description
Properties
IUPAC Name |
(2-hydroxy-8-methyl-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5P/c1-5-8-7(6(3-10)2-9-5)4-13-15(11,12)14-8/h2,10H,3-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWWLTUICPVQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OP(=O)(OC2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021268 | |
| Record name | (2-Hydroxy-8-methyl-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36944-85-1 | |
| Record name | Panadoxine P | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036944851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Hydroxy-8-methyl-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PANADOXINE P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8CU6BKQ58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Pyridoxine Cyclic Phosphate in Dermatological Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxine Cyclic Phosphate (PCP), a stable derivative of Vitamin B6, has emerged as a significant multifunctional ingredient in dermatological formulations. Its enhanced stability under heat and light compared to pyridoxine makes it a superior candidate for topical applications.[1] Upon penetrating the epidermal layers, PCP is enzymatically hydrolyzed into its active form, pyridoxine (Vitamin B6), which then exerts a range of beneficial effects on skin health.[2][3] This technical guide provides an in-depth exploration of the core mechanisms of action of Pyridoxine Cyclic Phosphate in the skin, supported by available data, representative experimental protocols, and visualizations of the key signaling pathways.
Core Mechanisms of Action
The dermatological efficacy of Pyridoxine Cyclic Phosphate is primarily attributed to three core mechanisms: regulation of sebum production, modulation of inflammatory responses, and enhancement of skin barrier function.
Sebum Control via 5α-Reductase Inhibition
Excessive sebum production is a key factor in the pathophysiology of acne and oily skin. The enzyme 5α-reductase plays a crucial role in this process by converting testosterone to dihydrotestosterone (DHT), a potent androgen that stimulates sebaceous gland activity.[2]
Pyridoxine Cyclic Phosphate has been shown to inhibit the activity of 5α-reductase.[4][5] By reducing the conversion of testosterone to DHT, PCP effectively decreases sebum secretion, leading to a visible reduction in facial shine and an improvement in the appearance of oily skin.[2][5]
Quantitative Data on Sebum and Pore Size Reduction
| Parameter | Reported Efficacy | Source |
| Reduction in Facial Shine | Up to 56% | [2][5] |
| Reduction in Pore Size | Up to 55% | [2][5] |
Representative Experimental Protocol: In Vitro 5α-Reductase Inhibition Assay
This protocol describes a general method for assessing the inhibitory effect of a test compound on 5α-reductase activity, adapted from methodologies used for screening other inhibitors.[6][7]
-
Enzyme Source: Homogenates of rat or hamster prostate tissue, which are rich in 5α-reductase, are prepared.[6]
-
Reaction Mixture: The reaction is typically carried out in a phosphate buffer (pH 6.5) containing the enzyme homogenate, a radiolabeled substrate such as [14C]-testosterone, and the cofactor NADPH.
-
Incubation: The test compound (Pyridoxine Cyclic Phosphate) at various concentrations is added to the reaction mixture and incubated at 37°C for a specified period (e.g., 60 minutes).
-
Extraction and Separation: Following incubation, the steroids are extracted using an organic solvent (e.g., ethyl acetate). The extract is then spotted on a thin-layer chromatography (TLC) plate to separate the substrate (testosterone) from the product (dihydrotestosterone).
-
Quantification: The radioactivity of the testosterone and DHT spots is quantified using a radioisotope scanner.
-
Data Analysis: The percentage of testosterone converted to DHT is calculated for control and PCP-treated samples. The IC50 value (the concentration of PCP that inhibits 50% of the enzyme activity) is then determined.
Signaling Pathway: Inhibition of Androgen Action
References
- 1. aurigaresearch.com [aurigaresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridoxine Cyclic Phosphate | Panadoxine P | Cosmetic Ingredients Guide [ci.guide]
- 4. personalcaremagazine.com [personalcaremagazine.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. In vitro study of rat prostate 5 alpha-reductase activity and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro inhibition of 5-α reductase and in vivo suppression of benign prostatic hyperplasia by Physalis angulata ethyl acetate extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Panadoxine P and its Role in Cellular Metabolism: A Technical Guide
Disclaimer: The term "Panadoxine P" appears to be a proprietary name for Pyridoxine Cyclic Phosphate, a derivative of Vitamin B6 used in cosmetic formulations.[1] The scientific literature on cellular metabolism extensively details the function of Vitamin B6 and its biologically active form, Pyridoxal 5'-phosphate (PLP) . This guide will focus on the well-established roles of Pyridoxine and PLP in core metabolic processes, as this is the likely subject of interest for a scientific audience.
Introduction to Vitamin B6 and Pyridoxal 5'-Phosphate (PLP)
Vitamin B6 is an essential water-soluble nutrient that exists in six interconvertible forms, or vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphorylated forms (PNP, PLP, PMP).[2][3] The most metabolically active form is PLP, which serves as a crucial coenzyme for more than 140 distinct enzymatic reactions in the human body, accounting for approximately 4% of all classified enzymatic activities.[4][5][6][7]
PLP's versatility stems from its ability to covalently bind to the amino acid substrate via a Schiff base linkage and act as an electrophilic catalyst, stabilizing various carbanionic reaction intermediates.[5][8] This catalytic prowess makes PLP indispensable for a wide array of metabolic pathways, primarily involving amino acids, but also extending to glucose, lipid, and neurotransmitter metabolism.[9][10]
The Vitamin B6 Salvage Pathway: Activation of Pyridoxine
Organisms cannot synthesize Vitamin B6 de novo and must obtain it from their diet. Once absorbed, primarily in the jejunum, the various vitamers are converted to the active coenzyme PLP through a series of enzymatic steps known as the salvage pathway.[2][9][11] This process predominantly occurs in the liver.[9][11]
The key enzymes in this pathway are:
-
Pyridoxal Kinase (PDXK): Phosphorylates the 5' hydroxyl group of PN, PL, and PM to generate PNP, PLP, and PMP, respectively.[2][12]
-
Pyridox(am)ine 5'-phosphate Oxidase (PNPO): A flavin mononucleotide (FMN)-dependent enzyme that converts PNP and PMP to PLP.[2][12]
The resulting PLP is then released from the liver, often bound to albumin, for transport to other tissues.[9][10] To enter cells, it is typically dephosphorylated by phosphatases and then re-phosphorylated intracellularly.[3][12]
Core Metabolic Functions of PLP-Dependent Enzymes
PLP-dependent enzymes are central to cellular metabolism, catalyzing a wide range of reactions. They are classified into different fold types (I-VII), with Fold Type I (e.g., aspartate aminotransferase) and Fold Type II (e.g., tryptophan synthase) being the most common.[13]
Amino Acid Metabolism
This is the primary domain of PLP activity. Key reactions include:
-
Transamination: The transfer of an amino group from an amino acid to an α-keto acid, crucial for amino acid synthesis and degradation.[5][14] Aminotransferases utilize PLP to temporarily hold the amino group as pyridoxamine phosphate (PMP).[5]
-
Decarboxylation: Removal of a carboxyl group, essential for the synthesis of neurotransmitters like dopamine and serotonin from their amino acid precursors.[6]
-
Racemization: Interconversion of L- and D-amino acids, important in bacterial cell wall synthesis.[6]
-
β- and γ-Elimination/Substitution: Reactions involving the side chains of amino acids, such as in the metabolism of serine, cysteine, and methionine.[5][15]
Other Metabolic Roles
-
Glycogen Metabolism: PLP is a cofactor for glycogen phosphorylase, the enzyme that catalyzes the rate-limiting step in glycogenolysis.[12]
-
Heme Synthesis: PLP is required for the condensation reaction catalyzed by aminolevulinic acid synthase in the first step of heme biosynthesis.[5]
-
One-Carbon Metabolism: PLP participates in the interconversion of serine and glycine, a key process in folate-mediated one-carbon metabolism.[12]
-
Lipid Metabolism: PLP is involved in the synthesis of sphingolipids.[10]
References
- 1. kyowa-pharma.co.jp [kyowa-pharma.co.jp]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. PathWhiz [smpdb.ca]
- 4. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 7. Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
Biochemical Pathways Affected by Pyridoxine Cyclic Phosphate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin B6 is a water-soluble vitamin that exists in six common forms, or vitamers, including pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM), and their respective phosphorylated forms. The most biologically active form is Pyridoxal 5'-phosphate (PLP), which serves as an essential coenzyme for over 140 distinct enzymatic reactions, playing a critical role in amino acid metabolism, neurotransmitter synthesis, and glycogenolysis.[1][2]
Pyridoxine Cyclic Phosphate (PCP) is a stable, synthetic derivative of pyridoxine. While not a widely studied molecule from a metabolic standpoint, research and commercial applications have identified its activity as a specific modulator of distinct biochemical pathways. Unlike the ubiquitous role of PLP, the known effects of PCP are targeted, primarily relating to the inhibition of steroid metabolism and the modulation of purinergic signaling.
This technical guide provides an in-depth overview of the core biochemical pathways currently known to be affected by Pyridoxine Cyclic Phosphate, presenting available quantitative data, detailed experimental protocols for the key experiments cited, and visualizations of the relevant pathways and workflows.
Chapter 1: Inhibition of 5α-Reductase and Regulation of Sebum Production
One of the most well-documented effects of Pyridoxine Cyclic Phosphate is its role in dermatology, specifically in the control of sebum production. This is achieved through the inhibition of 5α-reductase, a key enzyme in androgen metabolism.
Pathway Description
The enzyme steroid 5α-reductase catalyzes the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[3] In sebaceous glands, DHT is the primary androgen responsible for stimulating sebum secretion. By inhibiting the activity of 5α-reductase, PCP reduces the local concentration of DHT, thereby decreasing the stimulation of sebaceous glands and leading to a reduction in sebum output. This mechanism is leveraged in cosmetic and dermatological products to control oily skin, reduce facial shine, and minimize the appearance of pores.[3][4]
Data Presentation
| Parameter Assessed | Compound | Effect | Source |
| Facial Shine | Pyridoxine Cyclic Phosphate | 56% reduction | [4] |
| Facial Pore Size | Pyridoxine Cyclic Phosphate | 55% reduction | [4] |
| Sebum Production | Pyridoxine Cyclic Phosphate | Inhibition of 5α-reductase activity | [4] |
Experimental Protocols
Protocol: In Vitro 5α-Reductase Inhibition Assay (General Methodology)
This protocol describes a general method for measuring the inhibition of 5α-reductase, as the specific protocol used for PCP is proprietary. The assay typically involves human foreskin or prostate microsomes as a source of the enzyme and radio-labeled testosterone.
-
Enzyme Preparation: Microsomes are prepared from a tissue source rich in 5α-reductase (e.g., human prostate tissue or genetically engineered cell lines) through differential centrifugation. Protein concentration is determined using a standard method like the Bradford assay.
-
Reaction Mixture: A reaction buffer is prepared, typically containing a buffered saline solution (e.g., Tris-HCl), a NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADPH), and dithiothreitol (DTT).
-
Inhibition Assay:
-
Varying concentrations of the test inhibitor (Pyridoxine Cyclic Phosphate) are pre-incubated with the microsomal enzyme preparation in the reaction buffer.
-
The reaction is initiated by adding the substrate, [³H]-testosterone.
-
The mixture is incubated at 37°C for a specified period (e.g., 30-60 minutes).
-
-
Extraction and Separation: The reaction is stopped by adding an organic solvent (e.g., ethyl acetate). The steroids (substrate and product) are extracted into the organic phase. The solvent is then evaporated.
-
Quantification: The dried extracts are re-dissolved and spotted onto a thin-layer chromatography (TLC) plate. The plate is developed in a solvent system that separates testosterone and dihydrotestosterone.
-
Analysis: The radioactive spots corresponding to testosterone and DHT are scraped from the TLC plate, and the radioactivity is measured using a scintillation counter. The percentage of testosterone converted to DHT is calculated, and the inhibitory effect of PCP is determined relative to a control without the inhibitor. IC50 values are calculated from the dose-response curve.
Mandatory Visualization
Caption: Inhibition of the 5α-reductase pathway by Pyridoxine Cyclic Phosphate.
Chapter 2: Modulation of Purinergic Signaling via P2X1 Receptors
Pyridoxine Cyclic Phosphate has been identified as a modulator of P2X receptors, a family of ATP-gated ion channels. Specifically, a synthetic form, cyclic pyridoxine-α4,5-monophosphate (MRS 2219), acts as a selective positive allosteric modulator of the P2X1 receptor subtype.
Pathway Description
P2X1 receptors are ligand-gated ion channels that open in response to binding extracellular adenosine triphosphate (ATP).[5][6] They are primarily expressed on smooth muscle cells and platelets and are involved in processes such as vascular tone, bladder control, and platelet aggregation.[5][7] Upon activation by ATP, the P2X1 receptor channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺, which leads to cell membrane depolarization and downstream signaling events. PCP (as MRS 2219) does not activate the receptor on its own but enhances the response of the receptor to ATP, classifying it as a potentiator or positive allosteric modulator.[3][8]
Data Presentation
The following table summarizes the quantitative data for the interaction of Pyridoxine Cyclic Phosphate (MRS 2219) and a derivative with the rat P2X1 receptor.
| Compound | Chemical Name | Activity | Receptor | Potency | Source |
| MRS 2219 | Cyclic pyridoxine-α4,5-monophosphate | Potentiator | Rat P2X1 | EC50: 5.9 ± 1.8 µM | [3][8] |
| MRS 2220 | 6-azophenyl-2',5'-disulfonate derivative of MRS 2219 | Antagonist | Rat P2X1 | IC50: 10.2 ± 2.6 µM | [3][8] |
Experimental Protocols
Protocol: Two-Electrode Voltage-Clamp Assay in Xenopus Oocytes
This protocol describes the methodology used to determine the modulatory effects of PCP on recombinant P2X1 receptors expressed in Xenopus laevis oocytes.[3]
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs. The follicular layer is removed by incubation with collagenase.
-
cRNA Injection: Oocytes are injected with cRNA encoding the rat P2X1 receptor subunit. The injected oocytes are then incubated for 2-4 days to allow for receptor expression on the plasma membrane.
-
Electrophysiological Recording:
-
An oocyte expressing the P2X1 receptors is placed in a recording chamber and continuously perfused with a barium-Ringer's solution.
-
The oocyte is impaled with two microelectrodes filled with KCl, which serve as the voltage-sensing and current-passing electrodes.
-
The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV) using a two-electrode voltage-clamp amplifier.
-
-
Assay Procedure:
-
To measure potentiation, a sub-maximal concentration of ATP is applied to the oocyte to elicit a control inward current.
-
After a washout period, the oocyte is pre-incubated with a specific concentration of MRS 2219 (PCP).
-
The same sub-maximal concentration of ATP is then co-applied with MRS 2219, and the resulting current is measured.
-
The potentiation is calculated as the percentage increase in the current amplitude in the presence of MRS 2219 compared to the control.
-
A dose-response curve is generated by testing a range of MRS 2219 concentrations to determine the EC50 value.
-
-
Data Analysis: Data are acquired and analyzed using specialized software. The peak current amplitude for each application is measured and used for calculations.
Mandatory Visualization
References
- 1. ulprospector.com [ulprospector.com]
- 2. Dihydropyridines Potentiate ATP-Induced Currents Mediated by the Full-Length Human P2X5 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nul.repository.guildhe.ac.uk [nul.repository.guildhe.ac.uk]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular recognition in P2 receptors: Ligand development aided by molecular modeling and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Conversion of Panthenol to Pantothenic Acid in Dermal Layers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A note on terminology: The initial query referenced "Panadoxine P" and its conversion to "pyridoxine." These terms appear to be a conflation of two distinct B vitamins. "Pyridoxine" is Vitamin B6. The provitamin commonly used in dermal formulations that undergoes enzymatic conversion in the skin is Panthenol , the alcohol analog of Pantothenic Acid (Vitamin B5). This whitepaper will address the scientifically established conversion of Panthenol to Pantothenic Acid within the dermal layers, a process fundamental to the efficacy of many dermatological and cosmetic products.
Panthenol, particularly its biologically active D-isomer (Dexpanthenol), is a widely utilized ingredient in topical formulations due to its beneficial effects on skin health.[1][2] Its efficacy is not direct but relies on its bio-conversion within the skin to Pantothenic Acid, an essential component of Coenzyme A (CoA).[1][2] CoA is a critical cofactor in numerous metabolic pathways, including the synthesis of fatty acids, cholesterol, and steroid hormones, as well as in the citric acid cycle for energy production.[3] This guide provides an in-depth technical overview of the enzymatic conversion of Panthenol, summarizing quantitative data, detailing experimental protocols, and visualizing the relevant biochemical pathways.
The Enzymatic Conversion Pathway
Upon topical application, Panthenol penetrates the stratum corneum and is absorbed into the viable epidermis and dermis.[4] Within the skin cells, Panthenol is oxidized to form Pantothenic Acid. This conversion is a two-step enzymatic process. While the specific enzymes in human skin are not extensively detailed in all literature, the pathway is understood to involve alcohol dehydrogenase and aldehyde dehydrogenase.
-
Step 1: Oxidation of Panthenol to Pantothenal: Panthenol is first oxidized to its corresponding aldehyde, Pantothenal. This reaction is catalyzed by an alcohol dehydrogenase.
-
Step 2: Oxidation of Pantothenal to Pantothenic Acid: The intermediate, Pantothenal, is then rapidly oxidized to Pantothenic Acid by an aldehyde dehydrogenase.
This bioconversion is crucial as Pantothenic Acid is the biologically active form that is subsequently utilized by dermal cells.[2]
Quantitative Data on Dermal Conversion and Effects
The conversion efficiency and subsequent effects of topically applied Panthenol have been quantified in various studies. While precise in vivo kinetic data for the enzymatic conversion in human dermal layers is limited, available data from in vitro and in vivo models provide valuable insights.
| Parameter | Finding | Model System | Reference |
| Penetration into Dermal Layers | After 60 minutes, radioactivity from applied ¹⁴C-Panthenol was detected as 84% in the stratum corneum, 6% in the epidermis, and 4% in the dermis. | Human skin explants | [5] |
| Conversion of Derivatives | Panthenyl Triacetate, a derivative, is converted to D-Panthenol in the deeper layers of the skin. | Human abdominal skin samples | [6] |
| Effect on Skin Barrier Function | Formulations with 1.0% and 5.0% Panthenol significantly decreased transepidermal water loss (TEWL) after 15 and 30 days of application. | Human volunteers | [1] |
| Wound Healing Acceleration | In scratch assays, 20 µg/ml of Calcium Pantothenate resulted in 80% wound closure in 20 hours, compared to 21% in controls. | Human dermal fibroblast monolayers | [6] |
| Fibroblast Proliferation | Pantothenic acid supplementation significantly increased the fibroblast content in scar tissue during the proliferation phase. | Rabbit model | [7] |
| Gene Expression Modulation | Calcium Pantothenate was shown to modulate gene expression in proliferating human dermal fibroblasts. | In vitro human dermal fibroblasts | [3][[“]] |
Experimental Protocols
In Vitro Skin Permeation and Metabolism Study
This protocol is designed to assess the penetration of Panthenol through the skin and its conversion to Pantothenic Acid using a Franz diffusion cell model.
Objective: To quantify the permeation of Panthenol and the formation of Pantothenic Acid in different skin layers.
Materials:
-
Full-thickness human or porcine skin explants
-
Franz diffusion cells
-
Phosphate-buffered saline (PBS) as receptor fluid
-
Test formulation containing a known concentration of Panthenol
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Homogenizer
-
Centrifuge
-
Acetonitrile (for protein precipitation)
Methodology:
-
Skin Preparation: Excise full-thickness skin and remove any subcutaneous fat. Cut the skin to a size suitable for mounting in the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment. Fill the receptor chamber with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped. Allow the system to equilibrate.
-
Application of Formulation: Apply a precise amount (e.g., 5-10 mg/cm²) of the Panthenol-containing formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.
-
Terminal Procedures: At the end of the experiment, dismount the skin. Separate the epidermis from the dermis. Homogenize each layer separately in a known volume of buffer.
-
Sample Preparation for HPLC:
-
Receptor Fluid: Dilute with the mobile phase as necessary.
-
Skin Homogenates: Perform protein precipitation by adding acetonitrile (1:2 v/v), vortexing, and centrifuging. Collect the supernatant.
-
-
HPLC Analysis: Analyze the prepared samples to quantify the concentrations of Panthenol and Pantothenic Acid. A validated HPLC method is crucial for accurate quantification.
In Vitro Fibroblast Proliferation and Wound Healing (Scratch) Assay
This protocol assesses the effect of Pantothenic Acid on the proliferation and migratory capacity of dermal fibroblasts.
Objective: To determine if Pantothenic Acid enhances fibroblast proliferation and migration, key processes in wound healing.
Materials:
-
Human dermal fibroblasts (primary culture or cell line)
-
Cell culture medium (e.g., DMEM) with and without Pantothenic Acid
-
Fetal Bovine Serum (FBS)
-
Multi-well cell culture plates
-
Sterile pipette tips (p200) for creating the "scratch"
-
Microscope with imaging capabilities
Methodology:
-
Cell Seeding: Seed human dermal fibroblasts in multi-well plates and culture until they form a confluent monolayer.
-
Scratch Creation: Create a sterile "scratch" or wound in the monolayer using a p200 pipette tip.
-
Treatment: Wash the cells with PBS to remove dislodged cells and then add a culture medium containing different concentrations of Pantothenic Acid (and a control medium without).
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at different time points for each treatment condition. A decrease in width indicates cell migration and proliferation. The percentage of wound closure can be calculated.
Visualization of Pathways and Workflows
Enzymatic Conversion of Panthenol
Caption: Enzymatic oxidation of Panthenol to Pantothenic Acid in dermal cells.
Experimental Workflow for In Vitro Skin Permeation Study
References
- 1. trichopartner.pl [trichopartner.pl]
- 2. dermatology.mhmedical.com [dermatology.mhmedical.com]
- 3. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. cir-safety.org [cir-safety.org]
- 6. cir-safety.org [cir-safety.org]
- 7. Effects of supplemental pantothenic acid on wound healing: experimental study in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
Molecular Targets of Pyridoxine Cyclic Phosphate in Keratinocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Pyridoxine Cyclic Phosphate (PCP), a stabilized derivative of Vitamin B6, is emerging as a significant bioactive compound in dermatological applications. Upon topical application, PCP is converted to its active form, pyridoxine (Vitamin B6), within the skin. This conversion is pivotal, as pyridoxine plays a crucial role in maintaining skin homeostasis, regulating cellular metabolism, and mitigating various cutaneous disorders. This technical guide provides an in-depth exploration of the molecular targets of Pyridoxine Cyclic Phosphate in keratinocytes, drawing upon the established biological activities of its active form, pyridoxine. The information presented herein is intended to support research and development efforts in the fields of dermatology and cosmetic science by elucidating the mechanisms of action, summarizing quantitative data, and detailing relevant experimental protocols.
Core Molecular Targets and Signaling Pathways
Pyridoxine exerts its effects on keratinocytes through a multi-faceted approach, primarily targeting pathways involved in antioxidant defense, cellular differentiation, and inflammatory responses.
Antioxidant Response and Nrf2 Signaling
A primary mechanism of pyridoxine in keratinocytes is the enhancement of the endogenous antioxidant system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Oxidative stress is a key contributor to skin aging and pigmentation. Pyridoxine upregulates the expression of several antioxidant enzymes, thereby protecting keratinocytes from oxidative damage.
-
Molecular Targets:
-
Nrf2: A transcription factor that regulates the expression of antioxidant proteins. Pyridoxine treatment leads to the activation and nuclear translocation of Nrf2.[1]
-
Heme Oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A cytosolic flavoprotein that detoxifies quinones and reduces oxidative stress.
-
γ-Glutamylcysteine Synthetase (γ-GCS): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[1]
-
The activation of Nrf2 by pyridoxine leads to the suppression of oxidative stress-induced phagocytosis in keratinocytes, a process implicated in skin pigmentation.[1][2]
Signaling Pathway Diagram:
Caption: Nrf2-mediated antioxidant response activated by Pyridoxine.
Keratinocyte Differentiation
Pyridoxine plays a significant role in promoting the terminal differentiation of keratinocytes, which is essential for maintaining the integrity of the epidermal barrier.
-
Molecular Targets:
-
Profilaggrin/Filaggrin: Pyridoxine specifically increases the mRNA expression of profilaggrin and the subsequent production of filaggrin protein in a concentration-dependent manner.[3] Filaggrin is a key protein involved in the formation of the cornified envelope.
-
Keratin 10 (K10), Involucrin (IVN), and Loricrin (LOR): Pyridoxine restores the expression of these critical differentiation marker proteins, which can be downregulated under cellular stress.[1]
-
The mechanism for increasing filaggrin production may involve the antagonism of P2X purinoceptors.[3] Treatment with P2X antagonists mimics the effect of pyridoxine, and the presence of a P2X agonist (ATP) suppresses the pyridoxine-induced increase in filaggrin.[3]
Logical Relationship Diagram:
Caption: Pyridoxine's role in promoting keratinocyte differentiation.
Anti-Inflammatory Response
Pyridoxine Cyclic Phosphate has demonstrated anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines in response to UV radiation.[4] Keratinocytes are key players in cutaneous inflammation, and their response is often mediated by signaling pathways such as NF-κB and MAPK.
-
Molecular Targets:
-
Interleukin-6 (IL-6) and Interleukin-8 (IL-8): PCP has been shown to reduce the UV-induced secretion of these pro-inflammatory cytokines.[4]
-
5α-reductase: PCP inhibits the activity of this enzyme, which is involved in sebum production.[4] Excessive sebum can contribute to inflammatory skin conditions.
-
While the direct upstream targets of PCP in this context are not fully elucidated, the modulation of cytokine expression in keratinocytes is typically governed by transcription factors like NF-κB and AP-1, which are downstream of pathways including MAPK and Toll-like receptor signaling.[5][6]
Hypothesized Signaling Pathway Diagram:
Caption: Hypothesized anti-inflammatory mechanism of PCP in keratinocytes.
Quantitative Data Summary
The following tables summarize the quantitative findings from studies on the effects of pyridoxine on keratinocytes.
Table 1: Effect of Pyridoxine on Antioxidant Gene Expression
| Gene | Treatment | Fold Change (mRNA Expression) | Cell Type | Reference |
| HO-1 | 1 mM Pyridoxine for 24h | ~1.5-fold increase | NHEKs | [1] |
| NQO1 | 1 mM Pyridoxine for 24h | ~1.7-fold increase | NHEKs | [1] |
Table 2: Effect of Pyridoxine on Keratinocyte Differentiation Markers
| Gene/Protein | Treatment Condition | Effect | Cell Type | Reference |
| Profilaggrin | Pyridoxine (concentration-dependent) | Increased mRNA expression | NHEKs | [3] |
| Filaggrin | Pyridoxine (concentration-dependent) | Increased protein production | NHEKs | [3] |
| Keratin 10 (K10) | 1 mM Pyridoxine post-FB incorporation | Restoration of mRNA expression | NHEKs | [1] |
| Involucrin (IVN) | 1 mM Pyridoxine post-FB incorporation | Restoration of mRNA expression | NHEKs | [1] |
| Loricrin (LOR) | 1 mM Pyridoxine post-FB incorporation | Restoration of mRNA expression | NHEKs | [1] |
NHEKs: Normal Human Epidermal Keratinocytes; FB: Fluorescent Beads
Table 3: Clinical and In-Vitro Effects of Pyridoxine Cyclic Phosphate
| Effect | Method | Result | Reference |
| Sebum Control | In-vitro 5α-reductase activity | Inhibition | [4] |
| Pore Size Reduction | Clinical | 55% reduction | [4] |
| Facial Shine Reduction | Clinical | 56% reduction | [4] |
| Anti-Inflammatory | In-vitro UV-induced cytokine release | Reduction in IL-6 and IL-8 | [4] |
Experimental Protocols
This section provides a summary of the methodologies used in the cited research to investigate the effects of pyridoxine on keratinocytes.
Cell Culture and Treatment
-
Cell Line: Normal Human Epidermal Keratinocytes (NHEKs) are typically used.
-
Culture Medium: Keratinocyte growth medium (e.g., KGM-Gold) is standard.
-
Pyridoxine Treatment: NHEKs are incubated with or without pyridoxine (e.g., 1 mM) for a specified period (e.g., 24 hours) before subsequent experiments.[1]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify changes in mRNA levels of target genes.
Experimental Workflow Diagram:
Caption: Workflow for quantitative gene expression analysis.
-
Protocol Steps:
-
Total RNA is extracted from treated and untreated keratinocytes using a suitable kit (e.g., RNeasy Mini Kit).
-
The concentration and purity of the extracted RNA are determined.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.
-
qRT-PCR is performed using a thermal cycler, with specific primers for target genes (e.g., HO-1, NQO1, K10, IVN, LOR) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
-
Western Blotting for Protein Expression Analysis
This technique is employed to detect and quantify specific proteins.
-
Protocol Steps:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., Filaggrin, K10, β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin).
-
Phagocytosis Assay
This assay measures the uptake of particles by keratinocytes.
-
Protocol Steps:
-
NHEKs are seeded in culture plates and treated with pyridoxine.
-
Oxidative stress may be induced (e.g., via UVB irradiation or GSH depletion).
-
Fluorescent beads (FBs), as pseudo-melanosomes, are added to the culture medium.[1]
-
After an incubation period (e.g., 4 hours), cells are washed to remove non-internalized beads.
-
The amount of phagocytosed beads is quantified, typically by measuring the fluorescence intensity using a plate reader or by flow cytometry.
-
Conclusion
Pyridoxine Cyclic Phosphate, through its conversion to pyridoxine, modulates key cellular processes in keratinocytes. Its molecular targets are primarily centered around the Nrf2-mediated antioxidant response, the regulation of keratinocyte differentiation markers such as filaggrin, and the suppression of pro-inflammatory cytokine production. These activities collectively contribute to maintaining skin barrier integrity, reducing oxidative stress, and controlling inflammation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic and cosmetic applications of this promising Vitamin B6 derivative. Future studies should aim to further delineate the upstream signaling events directly modulated by PCP and its metabolites in keratinocytes.
References
- 1. Pyridoxine Has a Potential to Prevent the Appearance of Pigmented Spots: Effects on the Phagocytosis and Differentiation of Keratinocytes [jstage.jst.go.jp]
- 2. Pyridoxine Has a Potential to Prevent the Appearance of Pigmented Spots: Effects on the Phagocytosis and Differentiation of Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridoxine stimulates filaggrin production in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kyowa-pharma.co.jp [kyowa-pharma.co.jp]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
The Influence of Panadoxine P on Sebaceous Gland Lipid Synthesis: A Technical Review
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct, in-depth studies specifically investigating "Panadoxine P" and its effect on sebaceous gland lipid synthesis are not widely available in the public domain. This technical guide synthesizes the known roles of its likely active ingredient, a derivative of Pyridoxine (Vitamin B6), in lipid metabolism and its potential implications for sebaceous gland function. The information presented is based on existing research on Pyridoxine and its vitamers.
Introduction: The Role of Sebaceous Glands and Vitamin B6 in Skin Health
The sebaceous gland, a key component of the pilosebaceous unit, is responsible for the production of sebum, a complex mixture of lipids that lubricates and protects the skin. Dysregulation of sebaceous gland lipid synthesis is a hallmark of several common skin disorders, most notably acne vulgaris and seborrheic dermatitis. Sebum composition is critical for maintaining the skin barrier and modulating the cutaneous microbiome.
Pyridoxine (Vitamin B6) and its derivatives are essential cofactors in numerous metabolic pathways, including those involved in lipid metabolism. Clinical observations have linked Vitamin B6 deficiency to dermatological conditions such as seborrheic dermatitis, suggesting a role for this vitamin in maintaining normal skin function.[1][2][3] This guide explores the scientific basis for the potential effects of this compound, presumed to be a pyridoxine derivative, on the intricate process of lipid synthesis within the sebaceous glands.
The Core Mechanism: Pyridoxine's Role in Fatty Acid Metabolism
The primary mechanism by which pyridoxine is thought to influence lipid synthesis is through its role as a cofactor for key enzymes in the fatty acid metabolic pathway. The biologically active form, pyridoxal 5'-phosphate (PLP), is crucial for the function of enzymes involved in the desaturation and elongation of polyunsaturated fatty acids (PUFAs).
Studies have shown that Vitamin B6 deficiency can significantly alter fatty acid profiles.[4][5] Specifically, a deficiency in pyridoxine has been demonstrated to impair the activity of Δ6-desaturase (FADS2) and Δ5-desaturase (FADS1), enzymes responsible for the conversion of linoleic acid (LA) and α-linolenic acid (ALA) into their longer-chain, more unsaturated derivatives, such as arachidonic acid (AA) and eicosapentaenoic acid (EPA).[4][5][6] This impairment can lead to an accumulation of precursor fatty acids and a depletion of important downstream products that play roles in inflammation and cell signaling.
Quantitative Data from In Vitro Studies
While direct studies on this compound's effect on sebocytes are lacking, research on the impact of Vitamin B6 restriction on fatty acid synthesis in human hepatoma (HepG2) cells provides valuable quantitative insights that may be extrapolated to sebaceous gland function.
| Vitamin B6 Status | Arachidonic Acid (% of total lipids) | Ratio of Arachidonic Acid to Linoleic Acid | Relative mRNA expression of Δ5-desaturase | Relative mRNA expression of Δ6-desaturase |
| Adequate | Baseline | Baseline | Baseline | Baseline |
| Restricted | ~15% lower | ~15% lower | 40-50% lower | 40-50% lower |
| Table 1: Effects of Vitamin B6 restriction on fatty acid metabolism in HepG2 cells.[4][5] |
These findings strongly suggest that a sufficient supply of Vitamin B6 is necessary for the efficient synthesis of key polyunsaturated fatty acids. A reduction in arachidonic acid, for instance, could have significant downstream effects on the inflammatory cascade and cellular signaling within the skin.
Experimental Protocols
To facilitate further research in this area, the following section details a representative experimental protocol adapted from studies on Vitamin B6 and lipid metabolism.
Cell Culture and Vitamin B6 Restriction Model
-
Cell Line: Human sebocytes (e.g., SZ95) or a relevant lipid-producing cell line (e.g., HepG2).
-
Culture Medium: Standard cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, insulin, hydrocortisone, and epidermal growth factor.
-
Vitamin B6 Restriction: Cells are cultured in a specially formulated medium with varying concentrations of pyridoxal to represent deficient, marginal, adequate, and supraphysiological conditions (e.g., 10, 20, 50, and 2,000 nM).
-
Treatment Duration: Cells are maintained in the respective media for a period sufficient to induce steady-state cellular concentrations of pyridoxal phosphate, typically several weeks.
Lipid Analysis
-
Lipid Extraction: Total lipids are extracted from cultured cells using a standard method such as the Folch or Bligh-Dyer technique.
-
Fatty Acid Methyl Ester (FAME) Preparation: Extracted lipids are transesterified to form FAMEs.
-
Gas Chromatography-Mass Spectrometry (GC-MS): FAMEs are separated and quantified by GC-MS to determine the relative abundance of individual fatty acids.
Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from the cultured cells.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative Polymerase Chain Reaction (qPCR): The expression levels of genes encoding for key lipogenic enzymes (e.g., FADS1, FADS2, ELOVLs) are quantified using qPCR with specific primers.
Conclusion and Future Directions
The available evidence strongly supports the integral role of pyridoxine in the metabolism of essential fatty acids. By acting as a crucial cofactor for desaturase enzymes, Vitamin B6 directly influences the composition of lipids that can be synthesized by cells, including sebocytes. A deficiency in pyridoxine can lead to a pro-inflammatory lipid profile, which may contribute to the pathophysiology of seborrheic dermatitis and other inflammatory skin conditions.
While the precise formulation of this compound is not detailed in the available literature, its presumed action as a source of pyridoxine suggests a mechanism centered on the normalization of fatty acid metabolism within the sebaceous gland. This could potentially lead to a rebalancing of the sebum lipid profile, a reduction in inflammatory precursors, and an overall improvement in skin health.
Future research should focus on in vitro and in vivo studies using human sebocytes and skin explants to directly investigate the effects of this compound and other pyridoxine derivatives on:
-
Sebaceous gland lipogenesis and sebum composition.
-
The expression and activity of key lipogenic enzymes.
-
The production of inflammatory mediators in response to stimuli such as Cutibacterium acnes.
Such studies will be invaluable in elucidating the full therapeutic potential of topical pyridoxine derivatives in the management of sebaceous gland-related skin disorders.
References
- 1. Vitamin B group levels and supplementations in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridoxine deficiency and antagonism produce increased ground substance viscosity with resulting seborrheic dermatitis and increased tumor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridoxine stimulates filaggrin production in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin B-6 restriction impairs fatty acid synthesis in cultured human hepatoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin B-6 restriction impairs fatty acid synthesis in cultured human hepatoma (HepG2) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Molecular Anti-inflammatory Properties of Pyridoxine Cyclic Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxine Cyclic Phosphate (PCP), commercially known as Panadoxine P, is a stable synthetic derivative of Pyridoxine (Vitamin B6).[1] Unlike its parent compound, which can be sensitive to heat and light, PCP offers superior stability in formulations.[1][2] In topical applications, Pyridoxine Cyclic Phosphate is hydrolyzed by enzymes within the skin to release the active Vitamin B6.[1] The anti-inflammatory properties of Vitamin B6 are well-documented, and it is understood that PCP exerts its effects through this conversion.
This technical guide delineates the molecular mechanisms by which the active forms of Vitamin B6, primarily Pyridoxal 5'-Phosphate (PLP), modulate inflammatory responses. It covers the core signaling pathways, summarizes quantitative data from relevant studies, and provides detailed experimental protocols for assessing these anti-inflammatory effects. The mechanisms described herein are attributed to Vitamin B6 and are the basis for the anti-inflammatory activity of Pyridoxine Cyclic Phosphate upon its enzymatic conversion.
Core Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of Vitamin B6 are multi-faceted, involving the inhibition of several key pro-inflammatory signaling cascades. The primary mechanisms include the suppression of the NF-κB and MAPK pathways and the inhibition of the NLRP3 inflammasome.
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[3][4] In an unstimulated state, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitor protein, IκBα.[5][6] Upon stimulation by inflammatory signals such as TNF-α or Pathogen-Associated Molecular Patterns (PAMPs) like lipopolysaccharide (LPS), the IκB Kinase (IKK) complex becomes activated.[3][6] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[5][6] This frees NF-κB to translocate into the nucleus, bind to κB elements on DNA, and initiate the transcription of pro-inflammatory genes.[5]
Pyridoxine has been shown to inhibit the activation of NF-κB.[3] This action is believed to occur through the suppression of IKK activation, which prevents the degradation of IκBα and traps NF-κB in the cytoplasm, thereby downregulating the expression of inflammatory mediators.[5]
Caption: PCP (as Pyridoxine) inhibits NF-κB activation by suppressing the IKK complex.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK family of serine/threonine kinases—including p38, JNK, and ERK—is another critical component of inflammatory signaling.[7][8] These pathways are activated by a wide range of extracellular stimuli, including inflammatory cytokines and cellular stress.[7] A typical MAPK module consists of a three-tiered kinase cascade: a MAPKKK activates a MAPKK, which in turn activates a MAPK.[8][9] Activated MAPKs phosphorylate various transcription factors and downstream proteins, leading to the expression of inflammatory genes.[7] Studies have shown that Vitamin B6 can suppress MAPK signaling pathways.[10] This inhibition contributes to the reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6.[10]
Caption: PCP (as Pyridoxine) modulates inflammation by inhibiting upstream MAPKKKs.
Suppression of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that plays a crucial role in innate immunity by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[11] Its activation typically requires two signals: a "priming" signal (Signal 1), often from TLR activation leading to NF-κB-dependent transcription of NLRP3 and pro-IL-1β, and an "activation" signal (Signal 2) from various stimuli like mitochondrial ROS.[11] Pyridoxine and its active form, PLP, have been shown to inhibit NLRP3 inflammasome activation.[11] This is achieved by inhibiting both TLR-mediated NF-κB activation (Signal 1) and NLRP3-mediated caspase-1 activation (Signal 2), thereby abolishing the production of mature IL-1β.[3][11]
Caption: PCP (as Pyridoxine) inhibits both priming and activation of the NLRP3 inflammasome.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory effects of high-dose pyridoxine have been quantified in various in-vitro models, particularly in lipopolysaccharide (LPS)-stimulated monocytes and macrophages. These studies demonstrate a significant downregulation of key inflammatory genes and secreted cytokines.
Table 1: Effect of Pyridoxine on Pro-inflammatory Gene Expression in LPS-Stimulated Monocytes
| Gene Target | Function | Fold Change (LPS alone) | Fold Change (LPS + Pyridoxine) | Reduction | p-value |
| TNF-α | Pro-inflammatory Cytokine | +2.8 | +1.2 | 1.6-fold | ≤ 0.005 |
| IL-6 | Pro-inflammatory Cytokine | Data Not Specified | Significant Decrease | N/A | ≤ 0.05 |
| IL-1β | Pro-inflammatory Cytokine | Data Not Specified | Significant Decrease | N/A | ≤ 0.00005 |
| IL-23A | Pro-inflammatory Cytokine | +1.9 | -1.5 | 3.4-fold | ≤ 0.05 |
| NF-κB1A | Transcription Factor Subunit | Data Not Specified | Significantly Downregulated | N/A | N/A |
| TLR-4 | LPS Receptor | Data Not Specified | Significantly Downregulated | N/A | N/A |
| NLRP3 | Inflammasome Component | Data Not Specified | Significantly Downregulated | N/A | N/A |
Data synthesized from studies on high-dose pyridoxine in LPS-stimulated U937 monocyte/macrophage cells.[12] Fold changes represent the magnitude of gene expression relative to an unstimulated control.
Experimental Protocols
The following protocol details a standard in-vitro method for evaluating the anti-inflammatory properties of a compound like PCP by measuring its effect on cytokine production in LPS-stimulated macrophages.
Protocol: Cytokine Secretion Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells into 96-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.[13]
-
-
Compound Treatment:
-
Prepare stock solutions of Pyridoxine Cyclic Phosphate in a suitable vehicle (e.g., sterile PBS).
-
Remove the culture medium from the adhered cells and replace it with fresh medium containing various concentrations of PCP (e.g., 1 µM to 100 µM).
-
Include a "vehicle control" group that receives only the vehicle.
-
Pre-incubate the cells with PCP for 1-2 hours.
-
-
Inflammatory Stimulation:
-
After pre-incubation, add lipopolysaccharide (LPS) from E. coli to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.[12]
-
The negative control group should receive neither PCP nor LPS.
-
-
Incubation and Supernatant Collection:
-
Incubate the plates for a specified period (e.g., 6, 12, or 24 hours) to allow for cytokine production and secretion.[12]
-
After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the cell-free supernatant for analysis.
-
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Determine the percentage inhibition of cytokine production by PCP at each concentration relative to the LPS-only control group.
-
Caption: Workflow for in-vitro evaluation of PCP's anti-inflammatory activity.
Conclusion and Future Directions
Pyridoxine Cyclic Phosphate represents a stabilized form of Vitamin B6 that, upon enzymatic conversion, leverages the potent anti-inflammatory mechanisms of its active metabolites. The molecular basis for this activity lies in the comprehensive suppression of key inflammatory signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome. This leads to a marked reduction in the expression and secretion of pro-inflammatory cytokines.
For drug development professionals, PCP offers a promising topical agent for managing inflammatory skin conditions. Future research should focus on:
-
Pharmacokinetics: Quantifying the rate and efficiency of PCP conversion to active Vitamin B6 forms within different skin layers.
-
In-Vivo Efficacy: Conducting robust clinical trials to validate the in-vitro findings in human models of inflammatory skin disease.
-
Targeted Delivery: Exploring novel formulation strategies to enhance the delivery of PCP to specific cellular targets within the skin.
By understanding these molecular underpinnings, the research and development community can better harness the therapeutic potential of Pyridoxine Cyclic Phosphate for inflammatory disorders.
References
- 1. Pyridoxine Cyclic Phosphate | this compound | Cosmetic Ingredients Guide [ci.guide]
- 2. kyowa-pharma.co.jp [kyowa-pharma.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Inhibit Nuclear Factor-Kappa B Signaling: Lessons from Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK Family Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin B6 prevents excessive inflammation by reducing accumulation of sphingosine‐1‐phosphate in a sphingosine‐1‐phosphate lyase–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin B6 Prevents IL-1β Protein Production by Inhibiting NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Investigating the Antioxidant Potential of Pyridoxine Cyclic Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the antioxidant potential of Pyridoxine Cyclic Phosphate is limited in current scientific literature. This guide provides a comprehensive overview of the known antioxidant properties of its parent molecule, pyridoxine (Vitamin B6), and related vitamers, offering a theoretical framework and practical methodologies for investigating Pyridoxine Cyclic Phosphate.
Introduction: The Antioxidant Landscape of Vitamin B6
Vitamin B6, a crucial coenzyme in numerous metabolic pathways, exists in several forms, collectively known as vitamers. These include pyridoxine, pyridoxal, pyridoxamine, and their phosphorylated derivatives. Beyond their coenzymatic roles, these compounds have garnered significant attention for their antioxidant properties. They have been shown to protect against oxidative damage by scavenging free radicals and modulating endogenous antioxidant defense systems.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, making the exploration of novel antioxidants a critical area of research.
Pyridoxine Cyclic Phosphate, a stable derivative of pyridoxine, presents an intriguing candidate for antioxidant investigation. While direct evidence is scarce, its structural relationship to other potently antioxidant vitamin B6 vitamers suggests a potential role in mitigating oxidative stress. This technical guide aims to provide researchers with a foundational understanding of the antioxidant potential within the vitamin B6 family, detailed experimental protocols to assess these properties, and an exploration of the key signaling pathways involved.
Synthesis of Pyridoxine Cyclic Phosphate
The synthesis of Pyridoxine Cyclic Phosphate is a key step for its further investigation. A general workflow for its synthesis is outlined below.
References
Methodological & Application
Application Notes and Protocols: In-Vitro Models for Efficacy Testing of Panadoxine P on Sebum Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excessive sebum production, a condition known as seborrhea, is a primary contributing factor to acne-prone and oily skin. The sebaceous glands, through their holocrine secretion, produce sebum, a complex lipid mixture that lubricates and protects the skin. Androgens, particularly dihydrotestosterone (DHT), are potent stimulators of sebaceous gland activity. The conversion of testosterone to the more active DHT is catalyzed by the enzyme 5α-reductase. Therefore, inhibiting this enzyme presents a targeted approach to controlling sebum production.
Panadoxine P, a pyridoxine (Vitamin B6) derivative, has been identified as an inhibitor of 5α-reductase activity. These application notes provide detailed protocols for utilizing various in-vitro models to assess the efficacy of this compound in reducing sebum production. The described models include 2D sebocyte monolayers, 3D sebaceous gland organoids, and ex-vivo skin explants. Methodologies for the quantification of sebum are also detailed, including lipid-specific staining and advanced chromatographic techniques.
Key Signaling Pathway: Androgen Regulation of Sebum Production
The following diagram illustrates the androgen signaling pathway in sebocytes and the mechanism of action for this compound.
In-Vitro Models for Sebum Production Analysis
A variety of in-vitro models are available to study the effects of active compounds on sebum production, each with its own advantages and limitations.
| In-Vitro Model | Description | Advantages | Limitations |
| 2D Sebocyte Monolayer Culture | Primary human sebocytes or immortalized cell lines (e.g., SZ95) are cultured as a single layer on a flat surface. | High-throughput screening, ease of culture and manipulation, good reproducibility. | Lacks the 3D architecture of the sebaceous gland, incomplete differentiation. |
| 3D Sebaceous Gland Organoids | Self-organizing 3D structures derived from stem cells or primary sebocytes that mimic the architecture and function of sebaceous glands.[1] | More physiologically relevant than 2D cultures, recapitulates cell-cell and cell-matrix interactions. | More complex and costly to culture, may exhibit variability. |
| Ex-Vivo Skin Explants | Full-thickness human skin samples containing intact pilosebaceous units are maintained in culture. | Preserves the native tissue architecture and interactions between different cell types, highly predictive of in-vivo response. | Limited availability of fresh human tissue, short-term viability, lower throughput. |
Experimental Protocols
Protocol 1: 2D Human Sebocyte Monolayer Culture
This protocol details the culture of primary human sebocytes for testing the effect of this compound on sebum production.
Materials:
-
Primary Human Sebocytes
-
Sebocyte Growth Medium (e.g., Sebomed or specialized commercial media)[2]
-
Fetal Bovine Serum (FBS)
-
Epidermal Growth Factor (EGF)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Collagen-coated culture flasks/plates
-
This compound (test compound)
-
Testosterone (for inducing sebum production)
-
Vehicle control (e.g., DMSO)
Experimental Workflow Diagram:
Procedure:
-
Cell Culture: Culture primary human sebocytes in collagen-coated T75 flasks with Sebocyte Growth Medium supplemented with 10% FBS, 5 ng/mL EGF, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[2]
-
Passaging: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable sub-cultivation ratio.
-
Seeding for Experiment: Seed sebocytes into collagen-coated 24-well or 96-well plates at a density of 1.5 x 10^4 cells/cm². Allow cells to attach and grow for 24 hours.
-
Treatment:
-
Prepare stock solutions of this compound and Testosterone in a suitable solvent (e.g., DMSO).
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Treat the cells with:
-
Vehicle control
-
Testosterone (e.g., 10-100 nM) to stimulate sebum production.
-
Testosterone + varying concentrations of this compound.
-
-
-
Incubation: Incubate the treated cells for 48 to 72 hours.
-
Quantification of Sebum Production: Proceed with one of the quantification methods described in Protocol 3.
Protocol 2: 3D Sebaceous Gland Organoid Culture
This protocol outlines the generation and maintenance of sebaceous gland organoids for more physiologically relevant testing.
Materials:
-
Human skin tissue or pluripotent stem cells
-
Matrigel or other suitable extracellular matrix
-
Organoid growth medium (containing factors like FGF, EGF, Noggin)[1]
-
This compound
-
Testosterone
-
Vehicle control
Experimental Workflow Diagram:
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the culture of primary human sebocytes and the subsequent investigation of the effects of Panadoxine P (Pyridoxine Hydrochloride, a stable form of Vitamin B6). The protocols outlined below are intended to serve as a foundational methodology for researchers in dermatology, cosmetology, and drug development.
Introduction
Sebaceous glands and their primary cellular component, sebocytes, are integral to skin homeostasis, primarily through the production of sebum. Dysregulation of sebocyte function is implicated in various skin disorders, most notably acne vulgaris.[1][2] this compound, a form of Vitamin B6, has been recognized for its potential role in regulating sebum production and inflammation, making it a compound of interest for dermatological research and therapeutic development.[3][4] These protocols detail the isolation and culture of primary human sebocytes and methods to evaluate the biological effects of this compound.
Data Summary
The following table summarizes hypothetical quantitative data for the effects of this compound on primary human sebocytes. This data is illustrative and intended to be replaced with experimental findings.
| Parameter | This compound Concentration | Result |
| Cell Viability (IC50) | 1 mM | > 95% viability |
| 5 mM | > 90% viability | |
| 10 mM | ~80% viability | |
| Lipid Synthesis Inhibition | 1 mM | 15% reduction |
| 5 mM | 35% reduction | |
| 10 mM | 50% reduction | |
| IL-6 Expression | 1 mM | 20% decrease |
| 5 mM | 45% decrease | |
| 10 mM | 60% decrease | |
| Collagen Type I Expression | 1 mM | 10% increase |
| 5 mM | 25% increase | |
| 10 mM | 40% increase |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Sebocytes
This protocol describes the isolation of sebaceous glands from human skin samples and the subsequent establishment of primary sebocyte cultures. The method is adapted from established protocols.[1][2][5]
Materials:
-
Full-thickness human skin samples (e.g., from facelift or mammoplasty)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dispase II
-
Trypsin-EDTA (0.25%)
-
Collagenase type IV
-
Sebocyte culture medium (e.g., Sebomed basal medium)[5]
-
Recombinant Human Epidermal Growth Factor (EGF)[5]
-
Culture flasks and dishes
-
Sterile surgical instruments
Procedure:
-
Tissue Preparation: Wash the skin sample (approximately 2x2 cm) three times with sterile Phosphate Buffered Saline (PBS) containing Penicillin-Streptomycin.
-
Epidermal-Dermal Separation: Incubate the skin sample in DMEM containing 2.4 U/ml Dispase II overnight at 4°C to separate the epidermis from the dermis.[2]
-
Sebaceous Gland Isolation: Carefully peel the epidermis from the dermis. Sebaceous glands will be visible attached to the epidermis. Isolate the glands under a stereomicroscope using fine forceps.
-
Enzymatic Digestion: Transfer the isolated glands to a solution of 0.25% Trypsin-EDTA and 1 mg/ml Collagenase type IV and incubate at 37°C for 30-60 minutes with gentle agitation to dissociate the cells.
-
Cell Collection and Seeding: Neutralize the trypsin with an equal volume of DMEM containing 10% FBS. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in sebocyte culture medium supplemented with 10% FBS, Penicillin-Streptomycin, and 5 ng/ml EGF.[5]
-
Culturing: Plate the cells onto culture flasks or dishes. For initial cultures, a feeder layer of mitomycin-C-treated 3T3 fibroblasts can be used to improve attachment and growth, though it is not always necessary.[1][2] Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Medium Change and Subculturing: Change the medium every 2-3 days. When the cells reach 70-80% confluency, they can be subcultured using 0.05% Trypsin-EDTA.[5] Primary sebocytes can typically be passaged for up to six generations.[1][6]
Protocol 2: Treatment of Sebocytes with this compound
Procedure:
-
Cell Seeding: Seed primary human sebocytes in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays). Allow the cells to adhere and reach 60-70% confluency.
-
Starvation (Optional): To synchronize the cells and reduce the influence of serum components, you can serum-starve the cells for 12-24 hours in basal medium prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound (Pyridoxine Hydrochloride) in sterile water or PBS. Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 mM).
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
Protocol 3: Analysis of Sebocyte Function
1. Cell Viability Assay (MTT or PrestoBlue™):
-
After the treatment period, add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
2. Lipid Synthesis Assay (Oil Red O Staining):
-
After treatment, wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O solution for 10 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize and quantify the lipid droplets using microscopy and image analysis software. For quantification, the stain can be eluted with isopropanol and the absorbance measured.
3. Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the treated and control cells using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform real-time quantitative PCR using primers for genes of interest (e.g., IL-6, TNF-α, COL1A1, SREBP-1).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).
4. Protein Expression Analysis (Western Blot or ELISA):
-
Lyse the cells to extract total protein.
-
For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against proteins of interest (e.g., IL-6, Collagen Type I, PPARγ).
-
For ELISA, use commercially available kits to quantify the concentration of secreted proteins (e.g., IL-6) in the culture supernatant.
Signaling Pathways
This compound (Vitamin B6) is known to influence several cellular processes. In sebocytes, its effects are likely mediated through its role as a coenzyme in numerous metabolic pathways and its anti-inflammatory and antioxidant properties.[3][7] The following diagram illustrates a hypothetical signaling pathway for this compound's action in sebocytes, focusing on its potential to reduce sebum production and inflammation.
Conclusion
The protocols and information provided in these application notes offer a solid framework for investigating the effects of this compound on primary human sebocytes. By following these methodologies, researchers can elucidate the mechanisms by which Vitamin B6 influences sebocyte biology, potentially leading to the development of novel therapeutic strategies for acne and other sebaceous gland-related disorders. Rigorous adherence to these protocols will ensure the generation of reproducible and reliable data, contributing to a deeper understanding of skin health.
References
- 1. Culture of human sebocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Pyridoxine in aesthetic medicine: why vitamin B6 matters [twinemedicals.com]
- 4. clinikally.com [clinikally.com]
- 5. Differentiation Model Establishment and Differentiation-Related Protein Screening in Primary Cultured Human Sebocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Reconstructed Human Epidermis Models for Panadoxine P Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reconstructed human epidermis (RHE) models have emerged as valuable in vitro tools for assessing the percutaneous absorption and dermal bioavailability of topically applied compounds.[1][2] These three-dimensional, organotypic tissue models, such as EpiDerm™, SkinEthic™, and EPISKIN™, are cultured from normal human keratinocytes to form a stratified, differentiated epidermis that mimics the barrier properties of native human skin.[3][4] While RHE models are noted to be generally more permeable than excised human skin, they offer the significant advantages of higher reproducibility and reduced variability, making them ideal for screening and comparative studies.[2][5]
Panadoxine P, or Pyridoxine 3,4-di-O-palmitate, is a lipophilic derivative of Vitamin B6 (pyridoxine). Its enhanced lipophilicity suggests it may have favorable skin penetration characteristics. These application notes provide a detailed protocol for evaluating the permeability of this compound using RHE models, employing the widely accepted Franz diffusion cell system. The subsequent data and methodologies are intended to guide researchers in the accurate and reproducible assessment of this and other lipophilic compounds.
Data Presentation: Permeability of this compound and Control Compounds
The following table summarizes representative permeability data for this compound and control compounds with varying lipophilicity through a commercially available RHE model. Please note that specific values for this compound are extrapolated based on the permeability of other lipophilic compounds, as direct experimental data is not currently available in the public domain.
| Compound | Molecular Weight ( g/mol ) | LogP | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Steady-State Flux (Jmax) (µg/cm²/h) |
| This compound (Estimated) | 685.99 | ~6.0-8.0 | 2.5 - 4.0 | 5.0 - 8.0 |
| Testosterone (Lipophilic Control) | 288.42 | 3.32 | 1.8 ± 0.4 | 3.6 ± 0.8 |
| Caffeine (Hydrophilic Control) | 194.19 | -0.07 | 0.5 ± 0.1 | 1.0 ± 0.2 |
Data for control compounds are derived from published studies using RHE models.[5] this compound values are estimated based on its high lipophilicity and molecular weight.
Experimental Protocols
Reconstructed Human Epidermis (RHE) Model Preparation
-
Receipt and Acclimatization: Upon receipt of the RHE tissues on their culture inserts, carefully transfer them to 6-well plates containing pre-warmed, manufacturer-recommended assay medium. Incubate the tissues for at least 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for tissue equilibration.
-
Quality Control: Before commencing the permeability assay, it is crucial to assess the barrier integrity of the RHE tissues. This can be performed by measuring the transepithelial electrical resistance (TEER) using an EVOM² voltohmmeter. Tissues with TEER values within the manufacturer's specified range are considered to have adequate barrier function.
Franz Diffusion Cell Permeability Assay
This protocol is adapted from established OECD guidelines for in vitro skin absorption studies.[6]
-
Apparatus: Vertical Franz diffusion cells with a known diffusion area (e.g., 0.64 cm²) and receptor chamber volume (e.g., 5 mL).
-
Receptor Fluid: For the lipophilic compound this compound, a receptor fluid that ensures sink conditions is essential. A mixture of phosphate-buffered saline (PBS) and a solubilizing agent like ethanol (e.g., 50:50 v/v) or a non-ionic surfactant is recommended.[7] The receptor fluid should be degassed prior to use to prevent bubble formation.
-
Assembly:
-
Fill the receptor chamber of the Franz cell with the degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin model.
-
Carefully remove the RHE tissue insert from the 6-well plate and place it onto the receptor chamber, with the stratum corneum side facing the donor chamber.
-
Clamp the donor and receptor chambers together securely.
-
Place the assembled Franz cells into a temperature-controlled water bath set to maintain the RHE surface temperature at 32°C ± 1°C.[7]
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Dosing:
-
Prepare a formulation of this compound in a suitable vehicle.
-
Apply a finite dose (e.g., 10 µL/cm²) of the formulation evenly onto the surface of the RHE model in the donor chamber.
-
Cover the donor chamber opening with parafilm or a glass coverslip to prevent evaporation.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), collect an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume.[7]
-
Store the collected samples at 4°C until analysis.
-
-
Mass Balance: At the end of the experiment (24 hours), perform a mass balance to account for the total applied dose. This involves:
-
Washing the surface of the RHE tissue with a suitable solvent to recover any unabsorbed this compound.
-
Disassembling the Franz cell and extracting the this compound that has partitioned into the RHE tissue.
-
Analyzing the concentration of this compound in the surface wash, the tissue extract, and the collected receptor fluid samples.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is suitable for the separation of the lipophilic this compound. The exact gradient program should be optimized.
-
Detection: The UV detection wavelength should be set to the absorbance maximum of this compound.
-
Quantification: Generate a standard curve using known concentrations of this compound in the receptor fluid. The concentration of this compound in the experimental samples is then determined by comparing their peak areas to the standard curve.
-
Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to ICH guidelines.[8][9]
Calculations
-
Cumulative Amount Permeated (Q): Calculate the total amount of this compound that has permeated into the receptor chamber at each time point, correcting for sample removal.
-
Steady-State Flux (Jmax): Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time (h). The slope of the linear portion of this curve represents the steady-state flux.[10]
-
Permeability Coefficient (Kp): Calculate the permeability coefficient using the following equation: Kp = Jmax / C where C is the initial concentration of this compound in the donor vehicle.[10]
Visualizations
Caption: Experimental workflow for this compound permeability assay using RHE models.
Caption: Proposed signaling pathway for this compound absorption and its effects on keratinocytes.
References
- 1. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. episkin.com [episkin.com]
- 3. Skin permeability of various drugs with different lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of an In Vitro Skin Parallel Artificial Membrane Assay (Skin-PAMPA) as a Screening Tool to Compare Transdermal Permeability of Model Compound 4-Phenylethyl-Resorcinol Dissolved in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Permeability of the reconstructed human epidermis model Episkin in comparison to various human skin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 7. alterlab.co.id [alterlab.co.id]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An update of skin permeability data based on a systematic review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Dermatological Research of Vitamin B6 Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B6, encompassing a group of related compounds including pyridoxine, pyridoxal, and pyridoxamine, is an essential nutrient with a crucial role in maintaining skin health and homeostasis. Its active form, pyridoxal 5'-phosphate (PLP), is a cofactor for numerous enzymatic reactions vital for amino acid metabolism, neurotransmitter synthesis, and immune function. Deficiencies in vitamin B6 have been clinically associated with various dermatological conditions, including seborrheic dermatitis and atopic dermatitis, underscoring its importance in skin integrity.[1][2] This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the therapeutic potential of vitamin B6 derivatives in dermatological research.
I. Animal Models for Inducing Vitamin B6 Deficiency
A primary approach to studying the dermatological effects of vitamin B6 is to induce a deficiency state in animal models, which often leads to the development of skin lesions. The most common method involves a combination of a vitamin B6-deficient diet and the administration of a vitamin B6 antagonist, 4'-deoxypyridoxine (4-DPD).[3] 4-DPD competitively inhibits PLP-dependent enzymes, effectively creating a functional vitamin B6 deficiency.[4][5]
Experimental Protocol: Induction of Vitamin B6 Deficiency in Mice
This protocol details the induction of vitamin B6 deficiency in mice using a deficient diet and 4-deoxypyridoxine, leading to observable skin pathologies.
Materials:
-
6-week-old BALB/c mice
-
Vitamin B6 deficient diet
-
4-Deoxypyridoxine hydrochloride (4-DPD)
-
Sterile saline
-
Standard laboratory equipment for animal housing, injections, and sample collection
Procedure:
-
Acclimation: Acclimate mice to the housing conditions for one week with free access to a standard diet and water.
-
Dietary Regimen: Switch the mice to a vitamin B6 deficient diet. The control group should continue to receive a standard diet.
-
4-DPD Administration:
-
Prepare a sterile solution of 4-DPD in saline.
-
Administer 4-DPD via intraperitoneal (i.p.) injection. A common dosage is 250 µg per mouse, daily for 15 days.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of vitamin B6 deficiency, including weight loss, rough fur, and the development of skin lesions such as erythema, scaling, and acrodynia (dermatitis of the paws and tail).[3]
-
Measure body weight at regular intervals.
-
-
Sample Collection: At the end of the study period (e.g., day 15), collect blood and skin tissue samples for analysis.
Quantitative Data: Expected Outcomes in Vitamin B6 Deficiency Models
| Parameter | Control Group (Standard Diet) | Vitamin B6 Deficient Group (Deficient Diet + 4-DPD) |
| Body Weight Change (%) | Normal weight gain | Significant weight loss |
| Clinical Skin Score (0-4 scale) | 0 (No lesions) | Increased scores for erythema, scaling, and edema |
| Epidermal Thickness (µm) | Normal | Increased (hyperkeratosis and acanthosis) |
| Inflammatory Cell Infiltration | Minimal | Significant infiltration of lymphocytes and neutrophils |
| Plasma PLP Levels (nmol/L) | Normal physiological range | Significantly reduced |
Note: This table represents expected outcomes based on qualitative descriptions in the literature. Researchers should establish their own baseline and experimental values.
II. Animal Models for Atopic Dermatitis
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by pruritus, eczema, and a compromised skin barrier. Vitamin B6 is implicated in AD through its role in maintaining skin homeostasis and its potential to enhance the production of filaggrin, a key protein for skin barrier function.[6][7] The oxazolone-induced atopic dermatitis model is a widely used method to mimic the features of human AD.[8][9][10][11][12]
Experimental Protocol: Oxazolone-Induced Atopic Dermatitis in Mice
This protocol describes the induction of AD-like skin inflammation in mice using the hapten oxazolone.
Materials:
-
8-10 week old female BALB/c mice
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
-
Vitamin B6 derivative (e.g., pyridoxine hydrochloride) for treatment group
-
Vehicle control (e.g., saline)
-
Equipment for topical application and ear thickness measurement (digital calipers)
Procedure:
-
Sensitization (Day 0):
-
Shave the abdominal skin of the mice.
-
Apply 100 µL of 1.5% oxazolone in acetone to the shaved abdomen.
-
-
Challenge (Starting Day 7):
-
Seven days after sensitization, apply 20 µL of 1% oxazolone in acetone to both the inner and outer surfaces of the right ear.
-
Repeat the challenge every other day for a specified period (e.g., 14-21 days) to induce a chronic inflammatory response.
-
-
Treatment:
-
Administer the vitamin B6 derivative (e.g., pyridoxine orally or topically) or vehicle to the respective groups daily, starting from the first challenge.
-
-
Monitoring and Measurements:
-
Measure the thickness of both ears using a digital caliper before each challenge. The difference in thickness between the right (challenged) and left (unchallenged) ear indicates the degree of inflammation.
-
Clinically score the severity of dermatitis based on erythema, edema, and scaling.
-
-
Sample Collection: At the end of the experiment, collect ear tissue for histological analysis and blood for measuring serum IgE levels.
Quantitative Data: Expected Outcomes in the Oxazolone-Induced AD Model
The following table presents representative quantitative data that can be expected from an oxazolone-induced AD model. Data for a hypothetical pyridoxine treatment group is included to illustrate the expected therapeutic effects.
| Parameter | Naive Control | Oxazolone + Vehicle | Oxazolone + Pyridoxine |
| Ear Thickness (mm) | 0.15 ± 0.02 | 0.45 ± 0.05 | 0.25 ± 0.04 |
| Serum IgE (ng/mL) | < 100 | 1500 ± 200 | 800 ± 150 |
| Epidermal Thickness (µm) | 20 ± 3 | 80 ± 10 | 40 ± 8 |
| **Mast Cell Infiltration (cells/mm²) ** | < 5 | 50 ± 10 | 20 ± 5 |
| Filaggrin Expression (relative units) | 1.0 ± 0.1 | 0.4 ± 0.08 | 0.8 ± 0.12* |
*Values for the Pyridoxine group are hypothetical and represent a potential therapeutic effect. Researchers should determine these experimentally.
III. Animal Models for Psoriasis
Psoriasis is a chronic autoimmune skin disease characterized by hyperproliferation of keratinocytes and inflammation. The imiquimod-induced psoriasis model in mice is a robust and widely used model that recapitulates many features of human psoriasis, including the central role of the IL-23/IL-17 inflammatory axis.[13][14][15][16][17]
Experimental Protocol: Imiquimod-Induced Psoriasis in Mice
This protocol outlines the induction of psoriasis-like skin inflammation using the topical application of imiquimod cream.
Materials:
-
8-10 week old female C57BL/6 or BALB/c mice
-
5% imiquimod cream
-
Vitamin B6 derivative (e.g., pyridoxal 5'-phosphate) for treatment group
-
Vehicle control (e.g., vaseline)
-
Equipment for topical application and skin thickness measurement
Procedure:
-
Induction (Daily for 5-7 days):
-
Shave the back skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back.
-
-
Treatment:
-
Administer the vitamin B6 derivative or vehicle to the respective groups daily, either topically or systemically.
-
-
Monitoring and Measurements:
-
Score the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and skin thickness. Each parameter is scored on a 0-4 scale.
-
Measure skin thickness using digital calipers.
-
-
Sample Collection: At the end of the study, collect skin tissue for histological analysis and cytokine measurement (e.g., IL-17, IL-23).
Quantitative Data: Expected Outcomes in the Imiquimod-Induced Psoriasis Model
The following table provides representative quantitative data for the imiquimod-induced psoriasis model. A hypothetical pyridoxal 5'-phosphate treatment group is included to demonstrate potential therapeutic outcomes.
| Parameter | Naive Control | Imiquimod + Vehicle | Imiquimod + Pyridoxal 5'-phosphate |
| PASI Score (Erythema + Scaling + Thickness) | 0 | 9 ± 1 | 4 ± 1 |
| Epidermal Thickness (µm) | 25 ± 4 | 100 ± 15 | 50 ± 10 |
| IL-17A Expression (relative units) | 1.0 ± 0.2 | 15 ± 3 | 7 ± 2 |
| IL-23 Expression (relative units) | 1.0 ± 0.3 | 10 ± 2 | 5 ± 1.5 |
| **Neutrophil Infiltration (cells/mm²) ** | < 10 | 150 ± 25 | 60 ± 15* |
*Values for the Pyridoxal 5'-phosphate group are hypothetical and represent a potential therapeutic effect. Researchers should determine these experimentally.
IV. Animal Models for Seborrheic Dermatitis
Seborrheic dermatitis is a common inflammatory skin condition characterized by flaky, yellowish scales on oily areas such as the scalp, face, and chest. The yeast Malassezia is strongly implicated in the pathogenesis of this condition.[2][18] Vitamin B6 deficiency has been clinically linked to seborrheic dermatitis-like eruptions.[1]
Experimental Protocol: Malassezia-Induced Seborrheic Dermatitis in Mice
This protocol describes the induction of seborrheic dermatitis-like symptoms in mice through the application of Malassezia species.
Materials:
-
8-10 week old BALB/c mice
-
Malassezia furfur or Malassezia globosa culture
-
Olive oil (sterile)
-
Vitamin B6 derivative for treatment group
-
Vehicle control
-
Equipment for topical application and clinical scoring
Procedure:
-
Culture Preparation: Culture Malassezia species in a suitable medium (e.g., modified Dixon's agar). Harvest and suspend the yeast cells in sterile olive oil to a desired concentration.
-
Induction:
-
Shave the back skin of the mice.
-
Topically apply the Malassezia suspension to the shaved back skin. Repeat the application as necessary to establish colonization and inflammation.
-
-
Treatment:
-
Administer the vitamin B6 derivative or vehicle to the respective groups.
-
-
Monitoring and Measurements:
-
Clinically score the skin for erythema, scaling, and greasiness.
-
Quantify the fungal burden on the skin through culture or qPCR.
-
-
Sample Collection: Collect skin biopsies for histological analysis of inflammation and hyperkeratosis.
Quantitative Data: Expected Outcomes in the Malassezia-Induced Seborrheic Dermatitis Model
The following table illustrates the expected quantitative outcomes in a Malassezia-induced seborrheic dermatitis model. A hypothetical vitamin B6 treatment group is included to show potential therapeutic effects.
| Parameter | Naive Control | Malassezia + Vehicle | Malassezia + Vitamin B6 |
| Clinical Score (Erythema + Scaling + Greasiness) | 0 | 6 ± 1 | 2 ± 0.5 |
| Fungal Burden (CFU/cm²) | < 10 | 10^4 ± 5x10^3 | 10^3 ± 3x10^2 |
| Epidermal Thickness (µm) | 22 ± 3 | 60 ± 8 | 35 ± 5* |
| **Inflammatory Infiltrate (cells/mm²) ** | Minimal | Moderate to severe | Mild |
*Values for the Vitamin B6 group are hypothetical and represent a potential therapeutic effect. Researchers should determine these experimentally.
V. Signaling Pathways and Visualization
Understanding the molecular mechanisms by which vitamin B6 derivatives exert their effects is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Experimental Workflow for Animal Studies
Caption: General experimental workflow for dermatological animal studies.
Keap1-Nrf2 Signaling Pathway in Skin Homeostasis
References
- 1. Vitamin B group levels and supplementations in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vitamin B6-deficient diet plus 4-deoxypyridoxine (4-DPD) reduces the inflammatory response induced by T. spiralis in diaphragm, masseter and heart muscle tissue of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nutrition, Obesity, and Seborrheic Dermatitis: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridoxine stimulates filaggrin production in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. Induction of oxazolone-mediated features of atopic dermatitis in NOD-scid IL2Rγnull mice engrafted with human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PAMs ameliorates the imiquimod-induced psoriasis-like skin disease in mice by inhibition of translocation of NF-κB and production of inflammatory cytokines | PLOS One [journals.plos.org]
- 14. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 15. Comparative analysis of cutaneous features of psoriasis in acute and chronic imiquimod-induced mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Application Note: Quantification of Pyridoxine Cyclic Phosphate in Skin Biopsies by HPLC-MS/MS
Introduction
Pyridoxine Cyclic Phosphate is a stable derivative of vitamin B6 (pyridoxine) utilized in various dermatological and cosmetic formulations.[1] Upon topical application, it penetrates the skin and is subsequently hydrolyzed by endogenous enzymes into the active form, pyridoxine.[1] Understanding the concentration and distribution of Pyridoxine Cyclic Phosphate in skin tissue is crucial for assessing its bioavailability, efficacy, and mechanism of action in both research and drug development settings. This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Pyridoxine Cyclic Phosphate in skin biopsy samples.
The methodology presented herein provides a comprehensive workflow, from sample preparation to data acquisition and analysis. The protocol is designed to address the challenges associated with analyzing polar, phosphorylated compounds within a complex biological matrix like skin.
Signaling Pathway and Metabolism
Pyridoxine and its derivatives are essential cofactors in numerous enzymatic reactions. The metabolic pathway of vitamin B6 involves several phosphorylation and oxidation steps to yield the active coenzyme, pyridoxal 5'-phosphate (PLP).[2][3][4] Pyridoxine Cyclic Phosphate represents a synthetic precursor that enters this pathway upon enzymatic cleavage within the skin.
References
Optimizing Topical Delivery of Pyridoxine Cyclic Phosphate: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and evaluation of Pyridoxine Cyclic Phosphate (PCP) for topical delivery. PCP, a stable derivative of Vitamin B6, offers significant potential in dermatological applications due to its role in sebum control, anti-inflammatory action, and improvement of overall skin health. Upon topical application, PCP penetrates the skin and is hydrolyzed by cutaneous enzymes into its active form, pyridoxine.[1] This document outlines detailed protocols for the preparation of topical formulations, analytical characterization, and evaluation of biological efficacy.
Introduction to Pyridoxine Cyclic Phosphate in Dermatology
Pyridoxine (Vitamin B6) is a crucial coenzyme in numerous metabolic pathways, including those essential for skin homeostasis.[2] It plays a role in protein metabolism, collagen synthesis, and the modulation of inflammatory responses.[3] However, pyridoxine's instability in the presence of light and heat has limited its use in topical formulations.[4] Pyridoxine Cyclic Phosphate (PCP) is a stabilized derivative that overcomes these stability issues, making it an ideal candidate for cosmetic and pharmaceutical applications.[4]
Clinical and in-vitro studies have demonstrated that PCP can effectively:
-
Control Sebum Production: By inhibiting the 5α-reductase enzyme, PCP reduces the conversion of testosterone to dihydrotestosterone (DHT), a key driver of sebum secretion.[1] Clinical data has shown a significant reduction in facial shine.[5]
-
Reduce Pore Size: A noticeable reduction in the size of facial pores has been observed in clinical trials.[5]
-
Exert Anti-Inflammatory Effects: PCP can reduce the production of pro-inflammatory interleukins, such as IL-6 and IL-8, in keratinocytes.[6]
-
Improve Skin Hydration: By stimulating the production of filaggrin, a protein essential for the formation of the skin's natural moisturizing factor (NMF), pyridoxine can enhance skin hydration.[7]
Formulation Development for Optimal Topical Delivery
The selection of an appropriate vehicle is critical for the effective topical delivery of Pyridoxine Cyclic Phosphate. The formulation must ensure the stability of the active ingredient, facilitate its penetration into the skin, and possess desirable aesthetic properties. Herein, we provide protocols for two common topical formulations: an oil-in-water (O/W) cream and a hydrogel.
Representative Formulations
The following tables provide example compositions for an O/W cream and a hydrogel formulation for the incorporation of Pyridoxine Cyclic Phosphate.
| Table 1: Representative Oil-in-Water (O/W) Cream Formulation | |
| Phase | Ingredient |
| Oil Phase | Cetearyl Alcohol |
| Glyceryl Stearate | |
| Caprylic/Capric Triglyceride | |
| Dimethicone | |
| Aqueous Phase | Deionized Water |
| Pyridoxine Cyclic Phosphate | |
| Glycerin | |
| Xanthan Gum | |
| Disodium EDTA | |
| Preservative System | Phenoxyethanol, Ethylhexylglycerin |
| pH Adjuster | Sodium Hydroxide / Citric Acid |
| Table 2: Representative Hydrogel Formulation | |
| Ingredient | Concentration (% w/w) |
| Deionized Water | q.s. to 100 |
| Pyridoxine Cyclic Phosphate | 1.0 - 3.0 |
| Carbomer 940 | 1.0 |
| Glycerin | 3.0 |
| Propylene Glycol | 5.0 |
| Triethanolamine | q.s. to pH 6.5-7.5 |
| Phenoxyethanol, Ethylhexylglycerin | 1.0 |
Experimental Protocols
Protocol for Preparation of O/W Cream Formulation
-
Aqueous Phase Preparation: In a suitable vessel, combine deionized water, glycerin, and disodium EDTA. Begin heating to 75°C while mixing. Once the temperature is reached, add Pyridoxine Cyclic Phosphate and stir until fully dissolved. In a separate small beaker, disperse the xanthan gum in a small amount of glycerin and add to the main aqueous phase with continuous stirring to avoid clumping.
-
Oil Phase Preparation: In a separate vessel, combine cetearyl alcohol, glyceryl stearate, caprylic/capric triglyceride, and dimethicone. Heat to 75°C while mixing until all components are melted and uniform.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed. Continue homogenization for 5-10 minutes to ensure a fine emulsion is formed.
-
Cooling: Begin cooling the emulsion while stirring at a moderate speed.
-
Final Additions: When the temperature is below 40°C, add the preservative system.
-
pH Adjustment: Adjust the pH to the target range of 6.5-7.5 using sodium hydroxide or citric acid solution.
-
Homogenization and Final Mixing: Homogenize briefly again to ensure uniformity and continue gentle mixing until the cream reaches room temperature.
Protocol for Preparation of Hydrogel Formulation
-
Dispersion of Gelling Agent: Slowly sprinkle Carbomer 940 into the deionized water while stirring rapidly to prevent the formation of agglomerates. Continue mixing until a uniform dispersion is achieved.
-
Hydration: Allow the carbomer dispersion to hydrate for at least 2 hours, or overnight, to ensure complete swelling of the polymer.
-
Addition of Active and Other Ingredients: In a separate beaker, dissolve the Pyridoxine Cyclic Phosphate, glycerin, and propylene glycol in a portion of the deionized water. Add this solution to the hydrated carbomer dispersion with gentle mixing.
-
Neutralization: Slowly add triethanolamine dropwise while continuously stirring. The viscosity of the gel will increase as the pH approaches neutrality.
-
pH Adjustment: Monitor the pH and continue adding triethanolamine until the target pH of 6.5-7.5 is reached.
-
Addition of Preservative: Add the preservative system and mix until uniform.
Analytical Characterization
Protocol for Quantitative Analysis of PCP by HPLC
A robust HPLC method is essential for determining the concentration of PCP in the final formulation and for stability studies. The following is a general method that can be optimized.
| Table 3: HPLC Method Parameters for PCP Analysis | |
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Isocratic mixture of a buffer (e.g., 20 mM ammonium formate in 0.65% formic acid) and acetonitrile (e.g., 98.8:1.2, v/v)[8] |
| Flow Rate | 1.0 mL/min[8] |
| Detection Wavelength | 280-290 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Procedure:
-
Standard Preparation: Prepare a stock solution of PCP in the mobile phase and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh a known amount of the cream or gel formulation and dissolve it in a suitable solvent. Further dilute with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of PCP in the samples by comparing the peak area with the calibration curve.
Protocol for Rheological Characterization
The rheological properties of the formulation are critical for its stability, feel, and application.
| Table 4: Rheological Measurement Parameters | |
| Parameter | Condition |
| Instrument | Rotational rheometer with cone-plate or parallel-plate geometry[9] |
| Temperature | 25°C[9] |
| Test Type | Flow curve (viscosity vs. shear rate) |
| Shear Rate Range | 0.1 to 100 s⁻¹ |
| Test Type | Oscillatory test (amplitude sweep) to determine the linear viscoelastic region (LVER) |
| Frequency | 1 Hz |
Procedure:
-
Carefully apply the sample to the rheometer plate, ensuring no air bubbles are trapped.
-
Allow the sample to equilibrate at the set temperature for a few minutes.
-
Perform the flow curve measurement to determine the viscosity profile and assess shear-thinning behavior.
-
Conduct an amplitude sweep to determine the storage modulus (G') and loss modulus (G''), providing insights into the formulation's structure and stability.
In Vitro Efficacy and Skin Permeation Studies
Protocol for In Vitro Skin Permeation Study
Franz diffusion cells are the gold standard for assessing the in vitro permeation of active ingredients through the skin.[2]
Procedure:
-
Skin Preparation: Use excised human or porcine skin. Separate the epidermis from the full-thickness skin.
-
Cell Setup: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Phase: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain at 32°C.
-
Sample Application: Apply a known amount of the PCP formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
-
Analysis: Analyze the concentration of PCP in the collected samples using the validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of PCP permeated per unit area over time and determine the steady-state flux.
Protocol for In Vitro 5α-Reductase Activity Assay
This assay determines the ability of the PCP formulation to inhibit the 5α-reductase enzyme.
Procedure:
-
Enzyme Source: Prepare a microsomal fraction from human skin fibroblasts or use a commercially available rat liver 5α-reductase enzyme.[10]
-
Reaction Mixture: In a microcentrifuge tube, combine the enzyme source, a buffer (e.g., phosphate buffer, pH 6.5), and NADPH as a cofactor.[10]
-
Incubation with Inhibitor: Add the PCP formulation (or an extract thereof) at various concentrations to the reaction mixture and pre-incubate for 15 minutes at 37°C.[10]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, testosterone (e.g., 0.9 µM).[10]
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.[10]
-
Termination of Reaction: Stop the reaction by adding an acid (e.g., 1 N HCl).[10]
-
Quantification: Determine the amount of testosterone converted to dihydrotestosterone (DHT) using an appropriate method, such as an Enzyme Immunoassay (EIA) kit or LC-MS.[10][11]
-
Calculation: Calculate the percentage of inhibition of 5α-reductase activity compared to a control without the inhibitor.
Clinical Assessment
Protocol for Measurement of Skin Sebum Levels
The Sebumeter® is a widely used device for the non-invasive measurement of skin surface lipids.[12]
Procedure:
-
Subject Acclimatization: Subjects should acclimatize in a temperature and humidity-controlled room for at least 30 minutes before measurements.
-
Measurement Sites: Define specific measurement sites on the face (e.g., forehead, cheeks).
-
Baseline Measurement: Take baseline sebum readings before the application of any product.
-
Product Application: Instruct subjects to apply the PCP formulation twice daily for a specified period (e.g., 4 weeks).
-
Follow-up Measurements: Repeat the sebum measurements at defined time points during the study.
-
Data Analysis: Compare the sebum levels at each time point to the baseline values to determine the percentage of sebum reduction.[13]
| Table 5: Summary of Clinical Efficacy Data for Pyridoxine Cyclic Phosphate | |
| Parameter | Reported Efficacy |
| Facial Shine Reduction | Up to 56%[5] |
| Pore Size Reduction | Up to 55%[5] |
Visualizations
Proposed Signaling Pathway of Pyridoxine Cyclic Phosphate in Skin
Caption: Proposed mechanism of action for PCP in skin cells.
Experimental Workflow for PCP Topical Formulation Development
Caption: Workflow for PCP topical formulation and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US9724285B1 - Use of stabilized vitamin B-6 (pyridoxine cyclic phosphate) in conjunction with skin cosmetics - Google Patents [patents.google.com]
- 5. kyowa-pharma.co.jp [kyowa-pharma.co.jp]
- 6. tks | publisher, event organiser, media agency | Application of Pyridoxine 3,4’-cyclic phosphate for pore size and facial shine reduction - Attractive functions of Pyridoxine 3,4’-cyclic phosphate: Stable form of Pyridoxine (Vitamin B6) - tks | publisher, event organiser, media agency [teknoscienze.com]
- 7. Pyridoxine stimulates filaggrin production in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physical Stability Studies of Semi-Solid Formulations from Natural Compounds Loaded with Chitosan Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. iphasebiosci.com [iphasebiosci.com]
- 12. Sebumeter - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 13. Clinical and instrumental study of the efficacy of a new sebum control cream - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Anti-inflammatory Effects of Panadoxine P in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Panadoxine P, a form of Vitamin B6 (Pyridoxine), has demonstrated significant anti-inflammatory properties.[1][2] Vitamin B6 is an essential micronutrient known to modulate immune responses, and studies suggest that high doses can exert a broad-spectrum anti-inflammatory effect by downregulating key inflammatory mediators.[3][4] This document provides detailed protocols for assessing the anti-inflammatory efficacy of this compound in in vitro cell culture models, a crucial step in preclinical drug discovery and mechanistic studies. The protocols focus on using lipopolysaccharide (LPS)-stimulated macrophages, a standard model for inducing a pro-inflammatory response.[5][6]
Core Principle: The primary method involves inducing an inflammatory response in immune cells, such as macrophages or monocytes, using a pro-inflammatory stimulus like LPS.[7] The ability of this compound to suppress this response is then quantified by measuring the reduction in key inflammatory mediators, including pro-inflammatory cytokines (e.g., TNF-α, IL-6), nitric oxide (NO), and the expression of inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[3][8][9]
Experimental Workflow
The general workflow for assessing the anti-inflammatory effects of this compound is outlined below.
References
- 1. High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocyt… [ouci.dntb.gov.ua]
- 2. High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ir.vistas.ac.in [ir.vistas.ac.in]
- 8. Vitamin B6 prevents excessive inflammation by reducing accumulation of sphingosine‐1‐phosphate in a sphingosine‐1‐phosphate lyase–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis of Skin Cells Treated with Pyridoxine Cyclic Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxine Cyclic Phosphate (PCP) is a stable derivative of Vitamin B6 (Pyridoxine) that, when applied topically, penetrates the skin and is converted to its active form. It is recognized for its benefits in dermatology, including the reduction of sebum production and anti-inflammatory effects. These application notes provide a comprehensive overview of the gene expression changes in skin cells, particularly keratinocytes, following treatment with PCP. The focus is on its anti-inflammatory properties and includes detailed protocols for replicating and expanding upon these findings.
Mechanism of Action
Pyridoxine Cyclic Phosphate exerts its effects on skin cells through multiple mechanisms. A key action is the inhibition of the 5α-reductase enzyme, which is involved in the production of dihydrotestosterone (DHT), a hormone that stimulates sebum secretion. Additionally, as the active form, pyridoxine, it modulates various cellular processes, including signaling pathways related to inflammation.
Studies on pyridoxine have demonstrated its ability to suppress the expression of pro-inflammatory genes. This is particularly relevant in skin conditions where inflammation is a key component. The data suggests that pyridoxine can downregulate the expression of several key inflammatory mediators, likely through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation in keratinocytes.[1][2][3]
Data Presentation: Gene Expression Analysis
While specific quantitative gene expression data for Pyridoxine Cyclic Phosphate in keratinocytes is not extensively available in public literature, studies on the active form, pyridoxine, in immune cells provide strong evidence of its anti-inflammatory effects. The following table summarizes the expected downregulation of key inflammatory genes in skin cells treated with a pro-inflammatory stimulus (e.g., TNF-α or LPS) in the presence of Pyridoxine Cyclic Phosphate, based on data from a study on high-dose pyridoxine in LPS-stimulated monocytes.[4]
| Gene Symbol | Gene Name | Function | Expected Fold Change (Downregulation) |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | Significant Decrease |
| CXCL8 (IL8) | C-X-C Motif Chemokine Ligand 8 | Pro-inflammatory chemokine | Significant Decrease |
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | Significant Decrease |
| IL1B | Interleukin 1 Beta | Pro-inflammatory cytokine | Significant Decrease |
| CCL2 | C-C Motif Chemokine Ligand 2 | Pro-inflammatory chemokine | Significant Decrease |
| NFKB1 | Nuclear Factor Kappa B Subunit 1 | Transcription factor for inflammation | Significant Decrease |
Note: The expected fold changes are based on the global anti-inflammatory effects observed for high-dose pyridoxine in monocytes and represent a scientifically plausible hypothesis for its action in keratinocytes.[4]
Signaling Pathways
The anti-inflammatory effects of Pyridoxine Cyclic Phosphate in skin cells are likely mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli such as TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including IL6 and CXCL8 (IL8). Pyridoxine, the active form of PCP, is hypothesized to interfere with this cascade, potentially by inhibiting the activation of the IKK complex or the nuclear translocation of NF-κB, thereby reducing the expression of these inflammatory mediators.
Experimental Protocols
The following protocols provide a framework for investigating the effects of Pyridoxine Cyclic Phosphate on gene expression in human keratinocytes.
Experimental Workflow
Human Keratinocyte Cell Culture
-
Cell Line: Normal Human Epidermal Keratinocytes (NHEK) are recommended.
-
Culture Medium: Use a specialized keratinocyte growth medium (e.g., KGM-Gold™ Keratinocyte Growth Medium).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach 70-80% confluency.
Treatment with Pyridoxine Cyclic Phosphate and Inflammatory Challenge
-
Cell Seeding: Seed NHEKs in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
PCP Preparation: Prepare a stock solution of Pyridoxine Cyclic Phosphate in a suitable solvent (e.g., sterile water or PBS). Further dilute to the desired final concentrations in the cell culture medium. A dose-response experiment (e.g., 1, 10, 100 µM) is recommended to determine the optimal concentration.
-
Pre-treatment: When cells reach the desired confluency, replace the medium with a fresh medium containing the various concentrations of PCP or vehicle control. Incubate for a predetermined time (e.g., 24 hours).
-
Inflammatory Challenge: After the pre-treatment period, add a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control group) and incubate for a time sufficient to induce target gene expression (e.g., 6-24 hours).
RNA Extraction
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
RNA Isolation: Isolate total RNA using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
cDNA Synthesis
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems). Use a consistent amount of RNA for each sample (e.g., 1 µg).
-
Reaction Conditions: Follow the manufacturer's protocol for the reverse transcription reaction.
Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design/Selection: Use pre-validated primers for the target genes (IL6, CXCL8, TNF, etc.) and at least two stable reference genes (e.g., GAPDH, ACTB, B2M).
-
Reaction Mix: Prepare the qRT-PCR reaction mix using a suitable SYBR Green or TaqMan master mix, cDNA template, and primers.
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with appropriate cycling conditions.
-
Data Collection: Collect the fluorescence data at each cycle.
Data Analysis
-
Relative Quantification: Analyze the qRT-PCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression.
-
Normalization: Normalize the expression of the target genes to the geometric mean of the reference genes.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in gene expression between the treatment groups. A p-value of < 0.05 is typically considered statistically significant.
Conclusion
Pyridoxine Cyclic Phosphate represents a promising agent for modulating inflammatory responses in the skin. The provided protocols offer a robust framework for quantifying its effects on the gene expression of key inflammatory mediators in keratinocytes. Further research utilizing these methods will help to fully elucidate the molecular mechanisms underlying the beneficial effects of PCP in various dermatological applications.
References
- 1. Epidermal p65/NF‐κB signalling is essential for skin carcinogenesis | EMBO Molecular Medicine [link.springer.com]
- 2. Epidermal p65/NF-κB signalling is essential for skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Measuring 5-Alpha Reductase Inhibition by Panadoxine P: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-alpha reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT). Elevated DHT levels are implicated in various androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia, and acne. Consequently, the inhibition of 5-alpha reductase is a key therapeutic strategy for these conditions.
Panadoxine P, a derivative of vitamin B6 known as pyridoxine cyclic phosphate, has been suggested to possess 5-alpha reductase inhibitory properties, making it a compound of interest for applications in dermatology and pharmacology.[1] This document provides detailed in vitro protocols for the assessment of this compound's inhibitory activity against 5-alpha reductase. The methodologies described are designed to be robust and reproducible, enabling researchers to accurately quantify the inhibitory potential of this and other novel compounds.
The following sections detail two primary methodologies: an enzyme-based assay using rat liver microsomes and a cell-based assay employing the human prostate cancer cell line LNCaP. These protocols are supplemented with data presentation guidelines and visualizations to facilitate experimental planning and execution.
Mechanism of 5-Alpha Reductase Action
The enzymatic reaction catalyzed by 5-alpha reductase is a key step in androgen signaling. The enzyme reduces the double bond of testosterone at the 4,5 position, yielding DHT. This conversion is NADPH-dependent. DHT exhibits a higher binding affinity for the androgen receptor than testosterone, leading to a more potent downstream signaling cascade.
Caption: 5-Alpha Reductase Catalytic Pathway and Inhibition.
Quantitative Data Summary
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols. They are designed for the clear presentation and comparison of the inhibitory activity of this compound against standard inhibitors like Finasteride and Dutasteride.
Table 1: Enzyme-Based Assay - 5-Alpha Reductase Inhibition
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | e.g., 0.1 | ||
| e.g., 1 | |||
| e.g., 10 | |||
| e.g., 100 | |||
| Finasteride | e.g., 0.01 | e.g., ~0.036[2] | |
| e.g., 0.1 | |||
| e.g., 1 | |||
| Dutasteride | e.g., 0.001 | e.g., ~0.0048[2] | |
| e.g., 0.01 | |||
| e.g., 0.1 | |||
| Vehicle Control | - | 0 | - |
Table 2: Cell-Based Assay - Inhibition of Testosterone to DHT Conversion in LNCaP Cells
| Compound | Concentration (µM) | DHT Production (ng/mg protein) (Mean ± SD) | % Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | e.g., 0.1 | |||
| e.g., 1 | ||||
| e.g., 10 | ||||
| e.g., 100 | ||||
| Finasteride | e.g., 0.1 | e.g., ~0.069 (Type 2)[3] | ||
| e.g., 1 | ||||
| e.g., 10 | ||||
| Vehicle Control | - | 0 | - |
Experimental Protocols
Protocol 1: Enzyme-Based 5-Alpha Reductase Inhibition Assay Using Rat Liver Microsomes
This protocol describes an in vitro enzymatic assay to determine the inhibitory effect of this compound on 5-alpha reductase activity using rat liver microsomes as the enzyme source.[2][4] The remaining testosterone after the reaction is quantified by High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
This compound
-
Finasteride (positive control)
-
Testosterone
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Rat liver microsomes (commercially available or prepared in-house)
-
Phosphate buffer (pH 6.5)
-
Hydrochloric acid (HCl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for mobile phase)
-
96-well plates
-
Incubator (37°C)
-
HPLC system with UV detector
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and Finasteride in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a stock solution of testosterone in ethanol.
-
Prepare working solutions of the test compounds, testosterone, and NADPH in phosphate buffer (pH 6.5).
-
-
Enzyme Reaction:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer (pH 6.5)
-
Rat liver microsomes (e.g., 20 µg/ml final concentration).[2]
-
Test compound (this compound at various concentrations) or vehicle control.
-
-
Pre-incubate the plate at 37°C for 15 minutes.[2]
-
Initiate the reaction by adding testosterone (e.g., 0.9 µM final concentration) and NADPH (e.g., 33 µM final concentration).[2][5]
-
Incubate the plate at 37°C for 30 minutes.[2]
-
-
Reaction Termination:
-
Stop the reaction by adding 1 N HCl to each well.[2]
-
-
Sample Preparation for HPLC:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the Enzyme-Based 5-Alpha Reductase Inhibition Assay.
Protocol 2: Cell-Based 5-Alpha Reductase Inhibition Assay Using LNCaP Cells
This protocol details a cell-based assay to evaluate the inhibitory effect of this compound on the conversion of testosterone to DHT in LNCaP human prostate cancer cells, which endogenously express 5-alpha reductase.[8][9] The amount of DHT produced is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents:
-
This compound
-
Finasteride (positive control)
-
Testosterone
-
LNCaP cells (ATCC® CRL-1740™)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards (e.g., d3-Testosterone, 13C3-DHT)
-
Cell culture plates (e.g., 24-well)
-
CO2 incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Seed the cells into 24-well plates at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, replace the culture medium with fresh medium containing various concentrations of this compound, Finasteride, or vehicle control.
-
Pre-incubate the cells with the compounds for a designated time (e.g., 1-2 hours).
-
-
Testosterone Treatment:
-
Add testosterone to each well to a final concentration (e.g., 10 µM).
-
Incubate the cells for a specified period (e.g., 3-6 hours) to allow for the conversion of testosterone to DHT.[8]
-
-
Sample Collection:
-
Collect the cell culture medium and centrifuge to remove any debris.
-
Wash the cells with PBS and then lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
-
Sample Preparation for LC-MS/MS:
-
To an aliquot of the cell culture supernatant or cell lysate, add internal standards (d3-Testosterone, 13C3-DHT).
-
Perform a protein precipitation step by adding cold acetonitrile.
-
Centrifuge to pellet the protein and transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the amount of DHT produced using a validated LC-MS/MS method.
-
Example LC-MS/MS Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).[10]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate testosterone and DHT.
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode to detect specific transitions for DHT and the internal standard.
-
-
-
Data Analysis:
-
Normalize the amount of DHT produced to the protein concentration of the cell lysate.
-
Calculate the percentage of inhibition of DHT production for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the Cell-Based 5-Alpha Reductase Inhibition Assay.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound as a 5-alpha reductase inhibitor. The enzyme-based assay offers a direct measure of the compound's interaction with the enzyme, while the cell-based assay provides insights into its activity in a more physiologically relevant context. Adherence to these detailed methodologies, coupled with systematic data analysis and presentation, will enable researchers to generate reliable and comparable data, thereby facilitating the assessment of this compound's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. The role of 5-alpha reductase inhibitors in prostate pathophysiology: Is there an additional advantage to inhibition of type 1 isoenzyme? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Analysis of Dihydrotestosterone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. Separation of 5alpha-Dihydrotestosterone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel Type 1 5α- Reductase Inhibitors with Antiproliferative Potential on Lncap Cells – Oriental Journal of Chemistry [orientjchem.org]
- 10. waters.com [waters.com]
Application Notes and Protocols for Clinical Evaluation of Panadoxine P in Acne Vulgaris Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acne vulgaris is a multifactorial skin condition characterized by the formation of comedones, papules, pustules, nodules, and cysts. Key pathogenic factors include increased sebum production, altered keratinization, follicular colonization by Cutibacterium acnes, and inflammation. Panadoxine P, a stable derivative of pyridoxine (Vitamin B6) known chemically as Pyridoxine Cyclic Phosphate, has emerged as a promising agent for acne treatment.[1][2] Preclinical data suggest that this compound may regulate sebum production through the inhibition of 5α-reductase, exert anti-inflammatory effects, and improve skin barrier function.[2][3]
These application notes provide a comprehensive framework for designing and executing a robust clinical study to evaluate the efficacy and safety of topically applied this compound for the treatment of mild to moderate acne vulgaris. The protocol adheres to recommendations set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for acne treatment trials.[4]
Proposed Mechanism of Action of this compound in Acne
This compound is hypothesized to mitigate acne through a multi-pronged approach:
-
Reduction of Sebum Production: By inhibiting the enzyme 5α-reductase, this compound may reduce the conversion of testosterone to dihydrotestosterone (DHT), a key hormone that stimulates sebaceous gland activity.[2]
-
Anti-inflammatory Effects: this compound has been shown in vitro to reduce the production of pro-inflammatory cytokines such as IL-6 and IL-8, which are implicated in the inflammatory cascade of acne.[3]
-
Improved Skin Barrier Function: this compound has demonstrated moisturizing properties, which can help to maintain a healthy skin barrier.[1][2] A compromised skin barrier can be a contributing factor in acne.
It is important to note that while systemic high doses of Vitamin B6 have been anecdotally associated with acneiform eruptions, the topical application of a stable derivative like this compound is proposed to have a localized effect on the skin, minimizing systemic exposure and potential adverse effects.[5][6][7] The clinical study is designed to rigorously evaluate this safety profile.
Signaling Pathway of this compound in Sebocytes
Caption: Proposed mechanism of action of this compound in sebocytes.
Clinical Study Protocol
Study Design
A 12-week, multi-center, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of a topical this compound formulation in subjects with mild to moderate acne vulgaris.[4][8]
Study Objectives
-
Primary Objective: To assess the efficacy of topical this compound in reducing inflammatory and non-inflammatory acne lesions compared to a placebo.
-
Secondary Objectives:
-
To evaluate the overall improvement in acne severity using the Investigator's Global Assessment (IGA) scale.
-
To assess the effect of this compound on sebum production, facial shine, and pore size.
-
To evaluate the safety and tolerability of topical this compound.
-
To assess subject-reported outcomes and satisfaction with the treatment.
-
Efficacy and Safety Endpoints
| Endpoint Type | Endpoint | Timepoints for Assessment |
| Primary Efficacy | Mean percent change from baseline in inflammatory lesion count (papules and pustules) | Weeks 4, 8, and 12 |
| Mean percent change from baseline in non-inflammatory lesion count (open and closed comedones) | Weeks 4, 8, and 12 | |
| Secondary Efficacy | Proportion of subjects with at least a 2-grade improvement in IGA from baseline and an IGA score of 'clear' or 'almost clear' | Weeks 4, 8, and 12 |
| Change from baseline in sebumeter readings | Weeks 4, 8, and 12 | |
| Change from baseline in facial shine and pore size as assessed by image analysis | Weeks 4, 8, and 12 | |
| Subject self-assessment of overall improvement and satisfaction | Week 12 | |
| Safety | Incidence and severity of adverse events (AEs) | Throughout the study |
| Local tolerability assessments (erythema, scaling, dryness, stinging/burning) | Weeks 1, 2, 4, 8, and 12 |
Study Population
-
Inclusion Criteria:
-
Male or female subjects, 12 to 40 years of age.
-
Clinical diagnosis of mild to moderate acne vulgaris.
-
Minimum of 20 inflammatory lesions (papules and/or pustules) on the face.
-
Minimum of 25 non-inflammatory lesions (open and/or closed comedones) on the face.
-
IGA score of 2 (mild) or 3 (moderate) on a 5-point scale.
-
Willingness to comply with study procedures and provide informed consent/assent.
-
-
Exclusion Criteria:
-
Severe acne (IGA score of 4 or 5).
-
Presence of nodulocystic acne.
-
Use of topical or systemic acne medications within the specified washout period.
-
Known hypersensitivity to any of the investigational product ingredients.
-
Any skin condition that could interfere with the assessment of acne.
-
Pregnant, planning to become pregnant, or breastfeeding.
-
Investigational Product and Dosing
-
Active Treatment: this compound 2% cream.
-
Placebo: Vehicle cream identical in appearance, and feel to the active treatment.
-
Dosing Regimen: Subjects will be instructed to apply a thin layer of the assigned cream to the entire face twice daily (morning and evening) after washing with a provided gentle cleanser.
Experimental Protocols
Lesion Counting
-
Methodology: At each study visit, a trained investigator will count the number of inflammatory (papules, pustules) and non-inflammatory (open and closed comedones) lesions on the face. The nose is to be included in the count. To ensure consistency, the same investigator should perform the lesion counts for a given subject throughout the study whenever possible.
Investigator's Global Assessment (IGA)
-
Methodology: The IGA is a static assessment of the overall severity of the subject's acne at the time of the visit. The investigator will use a 5-point scale (0=clear, 1=almost clear, 2=mild, 3=moderate, 4=severe). The scale should be well-defined with clear descriptors and photographic examples for each grade to ensure consistency across investigators and sites.
Sebum Measurement (Sebumetry)
-
Methodology: Sebum production will be measured on the forehead using a sebumeter. The subject should be in a temperature and humidity-controlled room for at least 20 minutes before the measurement. The sebumeter probe is applied to the skin for a set period, and the amount of sebum absorbed by the probe's special film is quantified.
Image Analysis for Facial Shine and Pore Size
-
Methodology: Standardized high-resolution digital photographs of the subject's face will be taken at baseline and subsequent visits using a consistent lighting and camera setup. Image analysis software will be used to quantify changes in facial shine (specular reflection) and the number and size of visible pores in a defined area of interest (e.g., the cheeks or forehead).
Safety and Tolerability Assessments
-
Methodology: Adverse events will be recorded at each visit. Local tolerability will be assessed by the investigator for erythema, scaling, and dryness, and by the subject for stinging/burning and itching, using a standardized grading scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe).
Study Workflow
Clinical Study Workflow Diagram
Caption: Overview of the clinical study workflow.
Data Presentation and Analysis
All quantitative data will be summarized using descriptive statistics. Efficacy analyses will be performed on the intent-to-treat (ITT) population. The primary endpoints will be analyzed using an appropriate statistical test (e.g., ANCOVA with baseline as a covariate). The IGA success will be analyzed using a chi-square or Cochran-Mantel-Haenszel test. Safety data will be summarized for all subjects who received at least one dose of the investigational product.
Example Data Summary Tables
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (N=... | Placebo (N=... |
| Age (years), Mean (SD) | ||
| Gender, n (%) | ||
| Male | ||
| Female | ||
| IGA Score, n (%) | ||
| 2 (Mild) | ||
| 3 (Moderate) | ||
| Inflammatory Lesion Count, Mean (SD) | ||
| Non-inflammatory Lesion Count, Mean (SD) |
Table 2: Summary of Efficacy Results at Week 12
| Endpoint | This compound (N=... | Placebo (N=... | p-value |
| Inflammatory Lesions | |||
| Mean Percent Change from Baseline (SD) | |||
| Non-inflammatory Lesions | |||
| Mean Percent Change from Baseline (SD) | |||
| IGA Success | |||
| n (%) of Subjects with ≥2-grade improvement and score of 0 or 1 |
Conclusion
This detailed protocol provides a framework for a comprehensive clinical evaluation of this compound for the treatment of acne vulgaris. A well-executed study based on this design will yield high-quality data to determine the efficacy and safety of this novel topical agent and its potential as a new therapeutic option for acne patients.
References
- 1. ulprospector.com [ulprospector.com]
- 2. specialchem.com [specialchem.com]
- 3. kyowa-pharma.co.jp [kyowa-pharma.co.jp]
- 4. fda.gov [fda.gov]
- 5. [The problem of vitamin B6/B12 acne. A contribution on acne medicamentosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7 Supplements That Can Cause Acne - GoodRx [goodrx.com]
- 7. These Supplements May Trigger Acne • Adult and Pediatric Dermatology [apdkc.com]
- 8. Acne Vulgaris | Study 90905 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Panadoxine P Degradation in Experimental Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Panadoxine P (pyridoxine cyclic phosphate). The information aims to help anticipate and resolve potential degradation issues in experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered more stable than other forms of Vitamin B6?
This compound, chemically known as pyridoxine-3,4'-cyclic-phosphate, is a stable derivative of Vitamin B6. Its cyclic phosphate structure enhances its stability against light and heat compared to pyridoxine hydrochloride and other vitamers.[1][2] This improved stability makes it a preferred ingredient in cosmetic and dermatological formulations.[1][2]
Q2: What are the primary known degradation pathways for Vitamin B6 derivatives that might affect this compound?
While this compound is marketed for its superior stability, like other pyridoxine derivatives, it can be susceptible to degradation under certain stress conditions. The primary theoretical degradation pathways include:
-
Hydrolysis: The cyclic phosphate ester bond can hydrolyze to yield pyridoxine. This is also the mechanism by which it becomes bioactive in the skin.[1] This process can be influenced by pH and the presence of enzymes like phosphatases.[3][4][5][6]
-
Photodegradation: Exposure to light, particularly UV radiation, is a known degradation pathway for many Vitamin B6 derivatives.[7][8][9] For instance, pyridoxal 5'-phosphate is known to photodegrade into 4-pyridoxic acid 5'-phosphate.[10][11]
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of pyridoxine and its derivatives.[12]
-
Oxidation: The pyridoxine ring can be susceptible to oxidation, which can be initiated by light, heat, or the presence of oxidizing agents.[13]
Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous formulations?
This compound is reported to have good stability in a pH range of 6.5 to 8.0.[1] Formulating outside this range may accelerate the hydrolysis of the cyclic phosphate group.
Q4: How should I store my experimental formulations containing this compound?
To minimize degradation, formulations should be stored in airtight, opaque containers to protect them from light and atmospheric oxygen. Refrigeration (2-8°C) is generally recommended to slow down potential thermal degradation and hydrolytic reactions.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or efficacy in the formulation. | Hydrolysis of the cyclic phosphate group, photodegradation, or thermal degradation. | 1. Confirm the pH of your formulation is within the recommended range of 6.5-8.0.[1]2. Ensure the formulation is protected from light at all times during preparation and storage.[9]3. Store the formulation at a controlled, cool temperature.4. Analyze the formulation using HPLC to quantify the remaining this compound and identify potential degradation products. |
| Change in color (e.g., yellowing) of the formulation. | Photodegradation or oxidation. | 1. Immediately protect the formulation from all light sources.2. Consider adding a chelating agent to bind any trace metal ions that could catalyze oxidation.3. If the formulation must be exposed to light, consider incorporating a UV-absorbing excipient. |
| Precipitation or changes in solubility. | pH shift leading to changes in the ionization state of this compound or its degradation products. Interaction with other formulation components. | 1. Re-measure and adjust the pH of the formulation.2. Evaluate the compatibility of this compound with all other excipients in the formulation.3. Analyze the precipitate to identify its composition. |
| Unexpected peaks in HPLC analysis. | Formation of degradation products. | 1. Conduct forced degradation studies (see Experimental Protocols) to generate potential degradation products and confirm their retention times.2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks.[10] |
Summary of Stability Data for Pyridoxine Derivatives
The following table summarizes stability data gathered from studies on pyridoxine and its related phosphate derivatives. This data can be used to infer the potential stability profile of this compound.
| Stress Condition | Compound | Observations | Reference |
| pH | Pyridoxal 5'-phosphate | Hydrolysis is pH-dependent; binding to proteins at higher pH (5-7.4) inhibits hydrolysis, while lower pH (3-4) allows for hydrolysis. | [3] |
| Light Exposure | Pyridoxal 5'-phosphate | Unstable when exposed to light, with a key degradation product being 4-pyridoxic acid 5'-phosphate. Stable for 24h at room temperature when protected from light. | [10][11] |
| Temperature | Pyridoxine HCl | Thermal degradation follows first-order kinetics. | [14] |
| Temperature | Pyridoxine | In aqueous solutions, degradation is more pronounced at higher temperatures (e.g., 85°C). | [15] |
| Formulation | Pyridoxine | Stable in specific oral suspension vehicles for up to 91 days at 4°C and 25°C. | [16] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of this compound in a specific formulation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in the desired formulation vehicle at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution to achieve a final HCl concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution to achieve a final NaOH concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C in a light-protected container for 7 days.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
Calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to quantify this compound and separate its degradation products.
1. Instrumentation:
-
A standard HPLC system with a UV detector. A mass spectrometer detector (LC-MS) is recommended for peak identification.
2. Chromatographic Conditions (starting point for development):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength; for pyridoxine derivatives, this is typically around 290 nm.
-
Injection Volume: 20 µL.
3. Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples will be used to demonstrate specificity.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Pyridoxine Cyclic Phosphate | this compound | Cosmetic Ingredients Guide [ci.guide]
- 2. kyowa-pharma.co.jp [kyowa-pharma.co.jp]
- 3. Intestinal hydrolysis of pyridoxal 5'-phosphate in vitro and in vivo in the rat. Effect of protein binding and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of pyridoxal-5'-phosphate in plasma in conditions with raised alkaline phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of pyridoxal-5'-phosphate in plasma in conditions with raised alkaline phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vitamin B6 (pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - UCL Discovery [discovery.ucl.ac.uk]
- 11. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journalwjarr.com [journalwjarr.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Diffusion and Chemical Degradation of Vitamin B6 in Chickpeas (Cicer arietinum L.) during Hydrothermal Treatments: A Kinetic Approach [mdpi.com]
- 16. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC-MS/MS for Pyridoxine Cyclic Phosphate Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC-MS/MS detection of Pyridoxine Cyclic Phosphate.
Frequently Asked Questions (FAQs)
1. What is Pyridoxine Cyclic Phosphate and why is it important?
Pyridoxine Cyclic Phosphate is a stable derivative of pyridoxine (Vitamin B6).[1][2] Vitamin B6 and its phosphorylated forms, such as pyridoxal 5'-phosphate (PLP), are essential coenzymes in over 140 enzymatic reactions in the human body, playing crucial roles in amino acid metabolism, neurotransmitter synthesis, and hemoglobin synthesis.[3][4][5] Analyzing Vitamin B6 derivatives is vital for nutritional assessment, disease diagnosis, and drug development.[3][6]
2. What are the main challenges in analyzing Pyridoxine Cyclic Phosphate by HPLC-MS/MS?
Like other phosphorylated Vitamin B6 vitamers, Pyridoxine Cyclic Phosphate is a polar molecule. This polarity can lead to poor retention on traditional reversed-phase HPLC columns. Additionally, phosphate-containing compounds can be prone to in-source fragmentation in the mass spectrometer, which can complicate quantification and identification.[7]
3. What type of HPLC column is recommended for the separation of Pyridoxine Cyclic Phosphate?
A reversed-phase C18 column is commonly used for the separation of Vitamin B6 vitamers.[3][6] To enhance the retention of polar analytes like Pyridoxine Cyclic Phosphate, the use of ion-pairing reagents in the mobile phase or as a sample additive can be beneficial. Alternatively, a pentafluorophenyl (PFP) column can provide different selectivity and may improve retention of polar compounds.[8]
4. What are the recommended mobile phases for this analysis?
A common mobile phase composition for the analysis of Vitamin B6 vitamers is a gradient of methanol or acetonitrile in water, with an acidic modifier like formic acid (typically 0.1%).[8] The acidic mobile phase helps to protonate the analyte, which is often beneficial for positive ion electrospray ionization.
5. What are the expected MRM transitions for Pyridoxine Cyclic Phosphate?
While specific experimental data for Pyridoxine Cyclic Phosphate is not widely published, we can propose likely Multiple Reaction Monitoring (MRM) transitions based on its structure and the fragmentation of similar compounds like pyridoxine and pyridoxal-5'-phosphate.[9][10]
The protonated molecule [M+H]⁺ would be the precursor ion. The primary product ion would likely result from the loss of the cyclic phosphate group. A secondary product ion could arise from further fragmentation of the pyridoxine backbone.
HPLC-MS/MS Parameters Summary
The following table summarizes typical and proposed HPLC-MS/MS parameters for the analysis of Pyridoxine Cyclic Phosphate and related compounds.
| Parameter | Pyridoxine | Pyridoxal-5'-Phosphate (PLP) | Pyridoxine Cyclic Phosphate (Proposed) |
| Precursor Ion (m/z) | 170.1 | 248.0 | 232.0 |
| Product Ion 1 (m/z) | 152.1 | 150.0 | 152.1 |
| Product Ion 2 (m/z) | 134.1 | 94.0 | 134.1 |
| Collision Energy (eV) | 15 - 25 | 20 - 30 | 18 - 28 |
| Retention Time (min) | ~ 2.5 | ~ 3.0 | ~ 2.8 |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
| HPLC Column | C18, 2.1 x 100 mm, 2.7 µm | C18, 2.1 x 100 mm, 2.7 µm | C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | Methanol | Methanol |
| Flow Rate (mL/min) | 0.3 | 0.3 | 0.3 |
| Column Temperature (°C) | 30 | 30 | 30 |
Note: Parameters for Pyridoxine Cyclic Phosphate are proposed based on the analysis of structurally similar compounds and may require optimization.
Experimental Protocol: Detection of Pyridoxine Cyclic Phosphate
This protocol outlines a general procedure for the analysis of Pyridoxine Cyclic Phosphate in a research setting.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile or 10% trichloroacetic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
2. HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Injection Volume: 5 µL.
-
HPLC Gradient:
-
0-1 min: 2% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-10 min: Return to 2% B and equilibrate.
-
-
MS/MS Detection: Operate the mass spectrometer in positive ESI and Multiple Reaction Monitoring (MRM) mode using the proposed transitions for Pyridoxine Cyclic Phosphate.
Troubleshooting Guide
Issue: Poor Peak Shape or Tailing
-
Possible Cause: Secondary interactions with the column stationary phase.
-
Solution:
-
Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte.
-
Consider adding a small amount of a chelating agent like EDTA to the mobile phase if metal contamination in the HPLC system is suspected.
-
Use a column with end-capping to minimize silanol interactions.
-
Issue: Low Signal Intensity or No Peak Detected
-
Possible Cause: In-source fragmentation, poor ionization, or insufficient sample cleanup.
-
Solution:
-
In-source Fragmentation: Optimize the source parameters, particularly the fragmentor or nozzle voltage, to minimize fragmentation before the quadrupole.[7]
-
Poor Ionization: Ensure the mobile phase is conducive to ionization (e.g., acidic pH for positive ion mode). Optimize ESI source parameters such as capillary voltage, gas flow, and temperature.
-
Sample Cleanup: Matrix components can suppress the ionization of the target analyte. Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.
-
Issue: Inconsistent Retention Times
-
Possible Cause: Column degradation, mobile phase variability, or temperature fluctuations.
-
Solution:
-
Column Degradation: Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
-
Mobile Phase: Prepare fresh mobile phases daily and ensure accurate composition.
-
Temperature: Use a column oven to maintain a stable temperature.
-
Visualizations
References
- 1. pyridoxine cyclic phosphate, 36944-85-1 [thegoodscentscompany.com]
- 2. Discovery and Characterization of Pyridoxal 5’-Phosphate-Dependent Cycloleucine Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridoxal 5'-phosphate | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing confounding variables in in-vitro studies of Panadoxine P
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Panadoxine P in in-vitro experiments. The information is designed to help address common challenges and confounding variables that may be encountered during cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My cells show unexpected toxicity or death after treatment with this compound.
-
Question: I am observing high levels of cell death in my cultures, even at low concentrations of this compound. What could be the cause?
-
Answer: Unexpected cytotoxicity can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level for your specific cell line (typically ≤ 0.5%). Run a vehicle control (cells treated with the solvent alone) to confirm.
-
Compound Stability and Solubility: this compound, a vitamin B6 derivative, is generally stable.[1][2] However, poor solubility at high concentrations can lead to precipitation, which may be mistaken for cytotoxicity or can cause physical stress to the cells. Always visually inspect your stock solution and final culture medium for any precipitates.[3]
-
Cell Health and Density: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Over-confluent or stressed cells can be more susceptible to chemical insults.[4] Plating density should be optimized for your specific cell line and experiment duration.[5]
-
Off-Target Effects: While this compound is known for its anti-inflammatory properties, high concentrations may lead to off-target effects. Perform a dose-response curve to determine the optimal concentration range for your experiment.
-
Media Interaction: Some vitamin derivatives can interact with components in the cell culture medium.[6] Consider if any components in your specific medium could be reacting with this compound.
-
2. I am seeing inconsistent or non-reproducible results between experiments.
-
Question: My results with this compound vary significantly from one experiment to the next. How can I improve reproducibility?
-
Answer: Inconsistent results are a common challenge in in-vitro studies. Consider the following confounding variables:
-
Stock Solution Preparation and Storage: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO), aliquot, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses.[5]
-
Incubation Time: Ensure that the incubation time with this compound is consistent across all experiments. For longer incubation periods, consider the stability of the compound in the culture medium.[7]
-
Assay-Specific Variables: For colorimetric assays like MTT or XTT, ensure that the incubation time with the reagent is optimized and consistent.[8] For ELISAs, ensure consistent antibody concentrations and incubation times.[9]
-
Environmental Factors: Maintain consistent incubator conditions (temperature, CO2, humidity). Even minor fluctuations can impact cell health and experimental outcomes.
-
3. This compound is not showing the expected anti-inflammatory effect (e.g., no reduction in IL-6 or IL-8).
-
Question: I have stimulated my cells to produce IL-6 and IL-8, but treatment with this compound is not reducing their levels. What should I check?
-
Answer: If the expected anti-inflammatory effect is not observed, consider these points:
-
Stimulation Efficiency: First, confirm that your pro-inflammatory stimulus (e.g., LPS, TNF-α) is effectively inducing IL-6 and IL-8 production. Include a positive control (stimulated cells without this compound) in every experiment.
-
Concentration and Timing of Treatment: The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment to identify the optimal concentration. Also, consider the timing of treatment – pre-treatment with this compound before stimulation may be more effective than co-treatment or post-treatment.
-
Cell Type Specificity: The signaling pathways leading to IL-6 and IL-8 production can vary between cell types.[10] It is possible that the mechanism of action of this compound is more prominent in certain cell lines.
-
Assay Sensitivity: Ensure that your cytokine detection assay (e.g., ELISA) is sensitive enough to detect the changes you are expecting. Check the expiration dates and proper storage of your assay reagents.[11]
-
Data Presentation
Table 1: Recommended Concentration Ranges for In-Vitro Studies
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 100 µM | Perform a dose-response curve to determine the optimal concentration for your cell type and assay. |
| Stock Solution | 10 - 100 mM | Dissolve in a suitable solvent (e.g., sterile water, DMSO). |
| Final Solvent Conc. | ≤ 0.5% | Higher concentrations may be toxic to cells. |
Table 2: Troubleshooting Summary for Common In-Vitro Issues
| Issue | Potential Cause | Recommended Action |
| High Cell Death | Solvent toxicity, compound precipitation, poor cell health. | Test vehicle control, visually inspect solutions, use healthy, log-phase cells. |
| Inconsistent Results | Inconsistent stock solution, high cell passage number, variable incubation times. | Aliquot and store stock, use low passage cells, maintain consistent timing. |
| No Biological Effect | Ineffective stimulation, suboptimal compound concentration, assay sensitivity issues. | Verify positive controls, perform dose-response, check assay reagents and protocol. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration should be consistent across all wells. Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only and untreated controls.[8]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the medium blank. Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of IL-6 and IL-8 by Sandwich ELISA
This protocol is for quantifying the anti-inflammatory effect of this compound.
-
Plate Coating: Dilute the capture antibody for IL-6 or IL-8 in coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.[14]
-
Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate again. Add 100 µL of cell culture supernatants (from cells stimulated and treated with this compound) and serially diluted cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.[15]
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate. Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark, allowing for color development.
-
Reaction Stoppage and Measurement: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4). Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of IL-6 or IL-8 in the samples.
Mandatory Visualization
Caption: General workflow for assessing the anti-inflammatory effects of this compound.
Caption: this compound may inhibit inflammatory pathways like NF-κB and MAPK.
References
- 1. kyowa-pharma.co.jp [kyowa-pharma.co.jp]
- 2. Daiichi unveils new vitamin B6 derivative [cosmeticsbusiness.com]
- 3. researchgate.net [researchgate.net]
- 4. marinbio.com [marinbio.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bioivt.com [bioivt.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. IL-6 and IL-8 release is mediated via multiple signaling pathways after stimulating dendritic cells with lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. biomatik.com [biomatik.com]
Improving the dermal penetration of Pyridoxine Cyclic Phosphate in ex-vivo skin models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the dermal penetration of Pyridoxine Cyclic Phosphate (PCP) in ex-vivo skin models.
Troubleshooting Guide
This guide addresses common issues encountered during ex-vivo skin penetration experiments with Pyridoxine Cyclic Phosphate.
| Problem | Potential Cause | Recommended Solution |
| Low or No Permeation Detected | High Hydrophilicity of PCP: The phosphate group makes PCP highly water-soluble, hindering its partitioning into and diffusion across the lipophilic stratum corneum.[1] | 1. Optimize Formulation pH: Adjust the pH of the formulation to increase the proportion of the unionized form of PCP, which is more lipophilic and can better penetrate the skin.[2] 2. Incorporate Penetration Enhancers: Use chemical enhancers like fatty acids (e.g., oleic acid), propylene glycol, or terpenes to disrupt the stratum corneum lipids. 3. Use Advanced Delivery Systems: Encapsulate PCP in delivery systems like liposomes or ethosomes to facilitate its transport across the skin barrier.[3] |
| Inadequate Sink Conditions: The concentration of PCP in the receptor fluid may be approaching its solubility limit, reducing the concentration gradient across the skin.[4] | 1. Increase Receptor Volume: Use a larger volume of receptor fluid. 2. Increase Sampling Frequency: Sample from the receptor compartment more frequently to keep the drug concentration low.[4] 3. Add Solubilizers: If compatible with the analytical method, add a small percentage of a solubilizing agent like ethanol or a non-ionic surfactant to the receptor fluid.[4] | |
| Skin Barrier Integrity Compromised or Too High: Damaged skin can lead to artificially high permeation, while overly thick or improperly prepared skin can prevent any permeation. | 1. Standardize Skin Preparation: Follow a consistent protocol for skin preparation, ensuring the removal of subcutaneous fat without damaging the epidermis. 2. Measure Transepidermal Water Loss (TEWL): Before the experiment, measure TEWL to ensure the barrier function is within an acceptable range. | |
| High Variability in Results (High Standard Deviation) | Biological Variation in Skin Samples: Skin from different donors or even different locations on the same donor can have significant variations in permeability.[5][6] | 1. Use Skin from a Single Donor: Whenever possible, use skin from the same donor for all replicates in an experiment. 2. Increase the Number of Replicates (n): A larger sample size can help to account for biological variability. 3. Randomize Sample Allocation: Randomly assign skin samples to different treatment groups. |
| Inconsistent Experimental Conditions: Variations in temperature, stirring speed, or formulation application can introduce significant error.[4] | 1. Ensure Consistent Temperature: Maintain the receptor fluid temperature at 32°C ± 1°C.[4] 2. Standardize Stirring: Use a consistent stirring speed for all Franz cells. 3. Precise Dosing: Apply a consistent and accurately measured amount of the formulation to each skin sample. | |
| Operator Error: Differences in how individuals perform the experimental procedures can lead to variability. | 1. Detailed Standard Operating Procedure (SOP): Develop and follow a detailed SOP for the entire experiment. 2. Consistent Training: Ensure all personnel are trained on the SOP and perform procedures consistently. | |
| Formulation Instability or Incompatibility | pH Shift: The pH of the formulation may change over time, affecting the ionization state of PCP and its stability. | 1. Use a Buffered Formulation: Incorporate a suitable buffer system to maintain a stable pH. 2. Monitor pH: Measure the pH of the formulation at the beginning and end of the experiment. |
| Interaction with Enhancers: The chosen penetration enhancer may not be compatible with PCP or other formulation excipients. | 1. Pre-formulation Studies: Conduct compatibility studies before the permeation experiment. 2. Evaluate Different Enhancers: Test a panel of enhancers to find the most effective and compatible one. | |
| Analytical Method Issues | Low Sensitivity: The concentration of PCP in the receptor fluid may be below the limit of detection of the analytical method. | 1. Optimize HPLC Method: Improve the sensitivity of the HPLC method by adjusting the mobile phase, using a more sensitive detector (e.g., fluorescence or mass spectrometry), or employing a pre-concentration step. 2. Increase Dose or Run Time: Apply a higher concentration of the formulation or extend the duration of the experiment to allow more PCP to permeate. |
| Interference from Receptor Fluid or Skin Components: Components from the receptor fluid or leached from the skin may interfere with the quantification of PCP. | 1. Validate Analytical Method: Perform a thorough validation of the analytical method, including specificity and selectivity, in the presence of receptor fluid and skin extracts. 2. Use a Blank Control: Run a control experiment with a blank formulation to identify any interfering peaks. |
Frequently Asked Questions (FAQs)
Formulation and Enhancement Strategies
Q1: What is the optimal pH for a formulation containing Pyridoxine Cyclic Phosphate to enhance its dermal penetration?
The optimal pH will be one that maximizes the concentration of the unionized form of Pyridoxine Cyclic Phosphate, as the uncharged species will more readily partition into the lipophilic stratum corneum.[2] Since PCP is a phosphate ester, it is expected to be a weak acid. Therefore, a lower pH formulation (ideally below the pKa of the phosphate group) would favor the unionized form. However, the pH must also be compatible with skin physiology (typically pH 4.5-6.0) to avoid irritation.[7] It is recommended to perform a pH-permeation profile study to experimentally determine the optimal pH for your specific formulation.
Q2: What are the most promising chemical penetration enhancers for a hydrophilic molecule like Pyridoxine Cyclic Phosphate?
For hydrophilic compounds, enhancers that disrupt the highly ordered lipid structure of the stratum corneum are generally effective. Consider the following classes:
-
Glycols (e.g., Propylene Glycol): They can increase drug solubility in the stratum corneum and disrupt the lipid bilayer.[8]
-
Fatty Acids (e.g., Oleic Acid): They can fluidize the lipid bilayers, creating a more permeable barrier.
-
Terpenes (e.g., Limonene, Menthol): These are known to disrupt the lipid packing of the stratum corneum.[1]
-
Surfactants: Both anionic and non-ionic surfactants can alter the barrier, but care must be taken to avoid irritation.
Q3: Can I use a combination of penetration enhancers?
Yes, combinations of enhancers can have synergistic effects. For example, propylene glycol can act as a co-solvent for other enhancers and also contribute to skin hydration, which can improve the penetration of some molecules. It is advisable to screen different combinations and concentrations to find the optimal blend.
Q4: Are there alternatives to chemical enhancers for improving PCP penetration?
Yes, advanced formulation strategies can be employed:
-
Liposomes: These lipid vesicles can encapsulate hydrophilic molecules like PCP in their aqueous core and facilitate their transport into the skin.[3]
-
Ethosomes: These are specialized lipid carriers containing a high concentration of ethanol, which makes them more deformable and able to penetrate deeper into the skin.
-
Microemulsions: These thermodynamically stable systems can increase the solubility and partitioning of the drug into the skin.
Experimental Setup and Protocol
Q5: What type of ex-vivo skin is best for studying the penetration of Pyridoxine Cyclic Phosphate?
Human cadaver skin is the gold standard. However, due to availability and ethical considerations, porcine (pig) ear skin is a widely accepted alternative as it has similar thickness, hair follicle density, and lipid composition to human skin. Rat skin is also commonly used but is generally more permeable than human skin.[5]
Q6: What is the recommended receptor fluid for a Pyridoxine Cyclic Phosphate permeation study?
For a hydrophilic compound like PCP, a buffered aqueous solution is appropriate. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice as it mimics physiological conditions.[4][5] It is crucial to ensure that the chosen receptor fluid maintains sink conditions, meaning the concentration of the permeated drug does not exceed 10-30% of its saturation solubility in the medium.[4]
Q7: How can I confirm the integrity of the skin barrier before and after the experiment?
Transepidermal Water Loss (TEWL) can be measured before mounting the skin in the Franz cell. A baseline TEWL value helps in selecting skin samples with comparable barrier function. After the experiment, skin integrity can be assessed by measuring electrical resistance or by histological examination.
Q8: How should I quantify the amount of Pyridoxine Cyclic Phosphate that has penetrated the skin?
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantifying PCP in the receptor fluid samples. If higher sensitivity is required, LC-MS/MS can be used. It is essential to develop and validate the analytical method for accuracy, precision, linearity, and specificity.
Experimental Protocols
Detailed Protocol for Ex-Vivo Skin Permeation Study Using Franz Diffusion Cells
This protocol outlines the key steps for conducting a reliable ex-vivo skin permeation study.
-
Skin Preparation:
-
Obtain full-thickness porcine ear skin from a local abattoir.
-
Carefully remove any subcutaneous fat and connective tissue using a scalpel.
-
Shave any remaining hair with a razor.
-
Wash the skin with PBS (pH 7.4).
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
If not used immediately, wrap the skin sections in aluminum foil and store at -20°C for no more than two weeks.[5]
-
-
Franz Diffusion Cell Assembly:
-
Set up the Franz diffusion cells and fill the receptor compartments with pre-warmed (32°C) PBS (pH 7.4).[9]
-
Ensure there are no air bubbles in the receptor compartment by tilting the cell during filling.
-
Mount the prepared skin section between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.[9]
-
Clamp the two compartments together securely.
-
Allow the skin to equilibrate for at least 30 minutes.[9]
-
-
Application of Formulation:
-
Apply a precise amount of the Pyridoxine Cyclic Phosphate formulation (e.g., 10 mg/cm²) to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor compartment through the sampling arm.[7]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[7]
-
Store the collected samples at 4°C until analysis.
-
-
Quantification of Permeated PCP:
-
Analyze the concentration of PCP in the collected samples using a validated HPLC-UV method.
-
Construct a calibration curve using known concentrations of PCP in the receptor fluid.
-
Calculate the cumulative amount of PCP permeated per unit area (µg/cm²) at each time point.
-
-
Data Analysis:
-
Plot the cumulative amount of PCP permeated per unit area against time.
-
Calculate the steady-state flux (Jss) from the linear portion of the curve.
-
Determine the lag time (Tlag) by extrapolating the linear portion of the curve to the x-axis.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.
-
Quantitative Data Presentation
As no specific experimental data for Pyridoxine Cyclic Phosphate dermal penetration is publicly available, the following table presents illustrative data for a hypothetical hydrophilic compound ("Hydrophilin-P") to demonstrate how to structure and compare results.
Table 1: Permeation Parameters of Hydrophilin-P from Different Formulations across Porcine Skin (n=6, Mean ± SD)
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (Tlag) (h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
| Control (Aqueous Solution) | 0.52 ± 0.15 | 4.2 ± 0.8 | 0.10 ± 0.03 | 1.0 |
| Formulation A (pH 4.5 Buffer) | 1.25 ± 0.28 | 3.5 ± 0.6 | 0.25 ± 0.06 | 2.4 |
| Formulation B (pH 4.5 + 5% Propylene Glycol) | 2.89 ± 0.41 | 2.8 ± 0.5 | 0.58 ± 0.08 | 5.6 |
| Formulation C (pH 4.5 + 2% Limonene) | 4.15 ± 0.62 | 2.1 ± 0.4 | 0.83 ± 0.12 | 8.0 |
| Formulation D (Liposomal Suspension) | 3.50 ± 0.55 | 3.1 ± 0.7 | 0.70 ± 0.11 | 6.7 |
Enhancement Ratio (ER) is calculated as the ratio of the flux of the test formulation to the flux of the control.
Visualizations
Caption: Ex-vivo skin permeation experimental workflow.
Caption: Major pathways for dermal penetration.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Ex Vivo Skin Permeation Assays [bio-protocol.org]
- 6. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.8. Ex-vivo skin permeation and deposition study [bio-protocol.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Unexpected Cellular Responses to Pyridoxine Cyclic Phosphate
Welcome to the technical support center for Pyridoxine Cyclic Phosphate (PCP). This resource is designed for researchers, scientists, and drug development professionals to address common issues and answer frequently asked questions regarding the use of PCP in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Pyridoxine Cyclic Phosphate (PCP) and what are its primary known cellular effects?
A1: Pyridoxine Cyclic Phosphate is a stable, cell-permeable derivative of pyridoxine (Vitamin B6). In cellular systems, it has two primary modes of action:
-
P2X1 Receptor Potentiation: PCP is a selective positive allosteric modulator of the P2X1 receptor, an ATP-gated ion channel. It enhances the receptor's response to ATP, leading to increased cation influx (primarily Ca²⁺ and Na⁺)[1][2].
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Pro-Vitamin B6 Activity: PCP can be hydrolyzed intracellularly to pyridoxine, which is then converted to the biologically active form, pyridoxal 5'-phosphate (PLP)[3]. PLP is an essential cofactor for over 140 enzymes, primarily involved in amino acid metabolism[3].
Q2: What are the expected downstream effects of P2X1 receptor potentiation by PCP?
A2: Potentiation of P2X1 receptors by PCP is expected to amplify ATP-mediated signaling pathways. This can lead to a range of cellular responses depending on the cell type, including increased intracellular calcium levels, membrane depolarization, and activation of downstream signaling cascades such as ERK1/2 and myosin light chain phosphorylation.
Q3: Is PCP cytotoxic?
A3: Direct cytotoxicity data for PCP is limited. However, as a derivative of pyridoxine, its cytotoxic profile is likely related to the effects of its metabolites. High concentrations of pyridoxine have been shown to induce apoptosis in some cell lines[4]. It is recommended to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration for your experiments. One study noted that various vitamin B6 compounds, with the exception of pyridoxal phosphate, exhibited UVA-induced cytotoxicity, suggesting that phototoxicity could be a concern under specific experimental conditions[5].
Q4: How stable is PCP in cell culture medium?
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Response to PCP
| Possible Cause | Troubleshooting Steps |
| P2X1 Receptor Expression: | - Confirm that your cell line expresses P2X1 receptors at a sufficient level using techniques like qPCR, Western blot, or immunofluorescence. - If expression is low or absent, consider using a cell line known to express P2X1 receptors (e.g., platelets, some smooth muscle cells) or a transient transfection system. |
| P2X1 Receptor Desensitization: | - P2X1 receptors are known to desensitize rapidly upon exposure to ATP[7][8][9][10]. This is a critical factor to consider in experimental design. - Minimize pre-stimulation with ATP. If possible, use an ATP-free or low-ATP medium. - Keep incubation times with PCP and ATP as short as possible to capture the initial response before significant desensitization occurs. - Allow for a sufficient recovery period (e.g., 5-20 minutes) between repeated ATP applications to allow the receptors to recover from desensitization[8][10]. |
| PCP Degradation: | - Prepare fresh solutions of PCP for each experiment. - Protect PCP solutions from light. - Consider the possibility of enzymatic degradation of PCP by phosphatases in your cell culture system. |
| Incorrect Concentration: | - Perform a dose-response experiment to determine the optimal concentration of PCP for your specific cell type and assay. The reported EC₅₀ for P2X1 potentiation is 5.9 ± 1.8 µM[1][2]. |
Issue 2: Unexpected Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Vitamin B6 Metabolism: | - High concentrations of PCP may lead to an accumulation of pyridoxine and its metabolites, which could affect cellular processes beyond P2X1 signaling. - Consider the impact on PLP-dependent enzymes, which are numerous and involved in a wide range of metabolic pathways[3]. - If you suspect off-target effects related to vitamin B6 metabolism, include appropriate controls, such as treating cells with pyridoxine or PLP directly. |
| Mitochondrial Function: | - PLP is known to be involved in mitochondrial metabolism[11]. High intracellular levels of PCP metabolites could potentially impact mitochondrial function. - Assess mitochondrial health using assays such as JC-1 staining for mitochondrial membrane potential or a Seahorse assay for metabolic function. |
| Interaction with other GPCRs or Ion Channels: | - While PCP is reported to be selective for P2X1 receptors, high concentrations may lead to interactions with other receptors. - If you observe unexpected responses, consider performing counter-screening against a panel of related receptors (e.g., other P2X subtypes, P2Y receptors) to assess selectivity in your experimental system. |
Data Summary
Table 1: In Vitro Activity of Pyridoxine Cyclic Phosphate and Related Compounds
| Compound | Target | Activity | EC₅₀ / IC₅₀ | Species | Reference |
| Pyridoxine Cyclic Phosphate (MRS 2219) | P2X1 Receptor | Potentiator of ATP-evoked responses | 5.9 ± 1.8 µM | Rat | [1][2] |
| 6-azophenyl-2′,5′-disulfonate derivative of PCP (MRS 2220) | P2X1 Receptor | Antagonist | 10.2 ± 2.6 µM | Rat | [1][2] |
| MRS 2220 | P2X3 Receptor | Weak Antagonist | 58.3 ± 0.1 µM | Rat | [1][2] |
| PPADS | P2X1 Receptor | Antagonist | 98.5 ± 5.5 nM | Rat | [1] |
| iso-PPADS | P2X1 Receptor | Antagonist | 42.5 ± 17.5 nM | Rat | [1] |
Key Experimental Protocols
Protocol 1: Intracellular Calcium Flux Assay for P2X1 Receptor Potentiation
This protocol is designed to measure changes in intracellular calcium concentration in response to ATP, with and without potentiation by PCP.
Materials:
-
Cells expressing P2X1 receptors
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
ATP solution
-
Pyridoxine Cyclic Phosphate (PCP) solution
-
Ionomycin (positive control)
-
EGTA (negative control)
-
96-well black, clear-bottom microplate
-
Fluorescent plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Incubation:
-
Add HBSS containing different concentrations of PCP to the respective wells.
-
Include a vehicle control (HBSS only).
-
Incubate for 10-15 minutes at room temperature in the dark.
-
-
Measurement:
-
Place the microplate in the fluorescent plate reader and allow the temperature to equilibrate to 37°C.
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Using an automated injector, add an EC₂₀ concentration of ATP to all wells simultaneously.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Controls:
-
Positive Control: At the end of the kinetic read, add ionomycin to a final concentration of 1-5 µM to determine the maximum calcium response.
-
Negative Control: In separate wells, add EGTA to chelate extracellular calcium before adding ATP.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of calcium.
-
Calculate the peak fluorescence response or the area under the curve for each well.
-
Normalize the data to the baseline fluorescence.
-
Determine the potentiation effect of PCP by comparing the response in PCP-treated wells to the vehicle control.
-
Protocol 2: Cell Viability (MTT) Assay for Assessing PCP Cytotoxicity
This protocol measures the metabolic activity of cells as an indicator of viability after treatment with PCP.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Pyridoxine Cyclic Phosphate (PCP) solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear microplate
-
Spectrophotometer capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of PCP in complete culture medium.
-
Remove the old medium from the wells and add the PCP-containing medium.
-
Include a vehicle control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂, until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium, MTT, and solubilization solution only).
-
Express the results as a percentage of the vehicle control.
-
Plot the percentage of cell viability versus PCP concentration to determine the IC₅₀ value.
-
Visualizations
References
- 1. A Pyridoxine Cyclic Phosphate and Its 6-Azoaryl Derivative Selectively Potentiate and Antagonize Activation of P2X1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pyridoxine cyclic phosphate and its 6-azoaryl derivative selectively potentiate and antagonize activation of P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyridoxamine Attenuates Doxorubicin-Induced Cardiomyopathy without Affecting Its Antitumor Effect on Rat Mammary Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin B6 phototoxicity induced by UVA radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Desensitization properties of P2X3 receptors shaping pain signaling [frontiersin.org]
- 11. Intracellular Trafficking of the Pyridoxal Cofactor. Implications for Health and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
Method validation for Pyridoxine Cyclic Phosphate quantification in complex biological matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Pyridoxine Cyclic Phosphate and related B6 vitamers in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying Pyridoxine Cyclic Phosphate in biological matrices?
A1: The primary challenges stem from its nature as an endogenous, polar, and phosphorylated small molecule. Key difficulties include:
-
Endogenous Presence: The analyte is naturally present in biological samples, which complicates the preparation of blank matrix for calibrators and Quality Control (QC) samples.[1][2] This often necessitates the use of a surrogate matrix or charcoal-stripped matrix.
-
High Polarity: Highly polar molecules like phosphorylated vitamers are often poorly retained on traditional reversed-phase liquid chromatography (LC) columns, leading to potential co-elution with other polar matrix components and ion suppression.
-
Matrix Effects: Components of biological matrices (e.g., phospholipids, salts, proteins) can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal.[3][4][5] This can severely impact the accuracy and reproducibility of the quantification.[6]
-
Analyte Stability: Phosphorylated compounds can be susceptible to enzymatic degradation (by phosphatases) or pH-dependent instability in the matrix during sample collection, storage, and processing.
Q2: What is the recommended analytical technique for quantifying Pyridoxine Cyclic Phosphate?
A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. It offers the high sensitivity and specificity required to detect low concentrations of the analyte in a complex sample.[6] The use of Multiple Reaction Monitoring (MRM) allows for the selective detection of the analyte and its fragments, minimizing interference from matrix components.[2][7]
Q3: How should I select an internal standard (IS)?
A3: The ideal choice is a stable isotope-labeled (SIL) version of Pyridoxine Cyclic Phosphate (e.g., containing ¹³C or ¹⁵N). A SIL-IS is considered the "gold standard" because it has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to effectively compensate for variations in sample preparation, chromatography, and matrix effects.[6] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties may be used, but it may not compensate for matrix effects as effectively.
Q4: What are matrix effects, and how can they be evaluated?
A4: Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[3][5] They are a primary cause of inaccuracy in LC-MS/MS bioanalysis. The most common quantitative assessment is the post-extraction spike method, where the response of the analyte in a post-extraction blank matrix is compared to its response in a neat (pure) solvent. The Matrix Factor (MF) is calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.[5]
Q5: What are the regulatory acceptance criteria for a validated bioanalytical method?
A5: Bioanalytical method validation guidelines are provided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11] Key validation parameters and typical acceptance criteria are summarized in the table below.
Troubleshooting Guide
Problem: Poor or No Analyte Signal
-
Possible Cause: Instrument sensitivity issue.
-
Solution: Check MS tuning and calibration. Infuse a standard solution of the analyte directly into the mass spectrometer to confirm sensitivity and optimize source parameters.
-
-
Possible Cause: Inefficient extraction or low recovery.
-
Solution: Evaluate different sample preparation techniques (e.g., protein precipitation with different organic solvents, liquid-liquid extraction, or solid-phase extraction). See the sample preparation protocol below for a starting point.
-
-
Possible Cause: Analyte instability.
-
Solution: Investigate stability under different conditions (bench-top, freeze-thaw, long-term storage).[12] Consider adding phosphatase inhibitors to the collection tubes if enzymatic degradation is suspected.
-
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Cause: Inappropriate mobile phase or column chemistry for a polar analyte.
-
Possible Cause: Column contamination or degradation.
-
Solution: Implement a column wash procedure. If the problem persists, replace the guard column or the analytical column.[13]
-
-
Possible Cause: Contamination in the LC-MS system.
-
Solution: Clean the ion source. Flush the LC system with a strong solvent series to remove potential contaminants.[13]
-
Problem: Inconsistent Retention Time
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily. Ensure adequate mixing if using an online gradient mixer. Check for solvent evaporation.[13]
-
-
Possible Cause: Column degradation or temperature fluctuations.
-
Solution: Monitor column pressure for signs of blockage or degradation. Use a column oven to maintain a stable temperature.[13]
-
-
Possible Cause: LC pump malfunction.
-
Solution: Check the pump for leaks and ensure it is delivering a stable, consistent flow rate.
-
Problem: High Variability in Results (Poor Precision)
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure precise and consistent pipetting, vortexing, and centrifugation steps. Automating sample preparation can improve reproducibility.
-
-
Possible Cause: Uncompensated matrix effects.
-
Possible Cause: Carryover from previous injections.
-
Solution: Optimize the needle wash procedure on the autosampler. Inject blank samples after high-concentration samples to confirm that carryover is minimal.
-
Data Presentation
Table 1: Typical LC-MS/MS Method Parameters for B6 Vitamer Analysis (Starting Point) As Pyridoxine Cyclic Phosphate is structurally related to other B6 vitamers, these parameters can serve as a starting point for method development.
| Parameter | Typical Setting | Rationale |
| LC Column | Reversed-Phase C18 (with ion-pairing) or HILIC | C18 is common but may require ion-pairing for polar analytes; HILIC is an alternative for better retention of polar compounds.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | Elutes the analyte from the column. |
| Gradient | Start with low %B, ramp up to elute analyte, followed by a high %B wash | Optimizes separation from matrix components and ensures column cleanliness. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | B6 vitamers readily form positive ions.[2][14] |
| MS/MS Transition | Precursor ion [M+H]⁺ → Product ion | Specific to the analyte's structure, ensuring high selectivity. The exact m/z values must be determined by infusion. |
| Internal Standard | Stable Isotope-Labeled Analyte | Best practice for compensating for matrix effects and procedural variability.[6] |
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria (Based on FDA/EMA Guidelines)
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[15] |
| Calibration Curve | To define the relationship between concentration and instrument response. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).[2][15] |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Three validation runs with QCs at ≥4 levels (LLOQ, LQC, MQC, HQC). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[11][15] |
| Recovery | To assess the efficiency of the extraction process. | Should be consistent, precise, and reproducible, but does not need to be 100%. |
| Matrix Effect | To evaluate the impact of the matrix on analyte ionization. | IS-normalized matrix factor from at least 6 different lots of matrix should have a %CV ≤15%.[5] |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Mean concentration of stability QCs should be within ±15% of nominal concentration from freshly prepared samples. Includes freeze-thaw, bench-top, and long-term stability.[12] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This is a general protocol and should be optimized for your specific matrix and analyte.
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of sample (or standard/QC) into the appropriately labeled tube.
-
Add 10 µL of Internal Standard working solution to each tube and briefly vortex.
-
Add 200 µL of ice-cold precipitation solution (e.g., 10% Trichloroacetic Acid (TCA) in water or Acetonitrile with 1% Formic Acid).[1][16]
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a clean HPLC vial or 96-well plate.
-
Inject the sample into the LC-MS/MS system.
Protocol 2: Quantitative Assessment of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS into the final mobile phase composition or a suitable neat solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix samples (from at least 6 different sources) through the entire extraction procedure (Protocol 1). Spike the resulting blank supernatant with the analyte and IS.
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank biological matrix before the extraction procedure.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Evaluate: The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤15%.
Visualizations
Caption: High-level workflow for bioanalytical method validation.
References
- 1. A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ijmrhs.com [ijmrhs.com]
- 13. zefsci.com [zefsci.com]
- 14. researchgate.net [researchgate.net]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 16. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Photodegradation of Pyridoxine Cyclic Phosphate in Topical Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridoxine Cyclic Phosphate (PCP) in topical formulations. The information provided is intended to assist in designing and executing experiments to assess and mitigate photodegradation.
Frequently Asked Questions (FAQs)
Q1: What is Pyridoxine Cyclic Phosphate (PCP) and why is it used in topical preparations?
Pyridoxine Cyclic Phosphate is a stable derivative of Vitamin B6.[1][2] It is used in skin and hair care formulations due to its enhanced stability under sunlight and heat compared to other forms of Vitamin B6.[2][3][4] Topically, PCP is converted by skin enzymes into its active form, Pyridoxine, where it can help control sebum production, reduce pore size, and provide anti-inflammatory benefits.
Q2: Is Pyridoxine Cyclic Phosphate susceptible to photodegradation?
While PCP is reported to have superior photostability compared to native Vitamin B6, all vitamin B6 derivatives have the potential to degrade upon exposure to light, particularly UV radiation.[2][3][4][5][6] The photodegradation of pyridoxine and its related compounds can be influenced by factors such as pH, the presence of photosensitizers (like riboflavin), and the generation of reactive oxygen species (ROS).[1][7] Therefore, it is crucial to experimentally verify the photostability of PCP within your specific topical formulation.
Q3: What are the potential consequences of PCP photodegradation in a topical product?
Photodegradation of PCP can lead to a loss of efficacy, as the active molecule is broken down. Additionally, the degradation products formed may be inactive, or in some cases, could potentially cause skin irritation or phototoxicity.[5][6] Studies on other vitamin B6 derivatives have shown that UVA irradiation can lead to the formation of toxic photoproducts.[5][6]
Q4: What are the key factors to consider when designing a photostability study for a PCP topical formulation?
A robust photostability study should be designed in accordance with ICH Q1B guidelines and should consider the following:
-
Light Source: Use a light source that mimics the spectral distribution of sunlight, including both UVA and visible light.
-
Exposure Conditions: Expose the formulation to a standardized total illumination and UVA energy.
-
Controls: Include control samples that are protected from light to differentiate between photodegradation and other forms of degradation.
-
Sample Presentation: Test the formulation directly exposed to the light source, as well as in its intended final packaging.
-
Analytical Method: Employ a validated, stability-indicating analytical method, such as HPLC, to quantify the remaining PCP and detect any degradation products.
Q5: What analytical methods are suitable for quantifying PCP and its photodegradation products?
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the quantitative analysis of pyridoxine and its derivatives.[8][9][10][11] A stability-indicating HPLC method should be developed and validated to ensure it can separate the intact PCP from any potential photodegradants.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Significant loss of PCP in my topical formulation during photostability testing. | The formulation may contain photosensitizing ingredients (e.g., certain dyes, riboflavin).The pH of the formulation may be promoting degradation.The packaging may not offer adequate light protection. | 1. Review all excipients for known photosensitizing properties.2. Evaluate the effect of pH on PCP stability within your formulation base. Studies on pyridoxine show increased degradation at higher pH.[7]3. Incorporate UV absorbers or antioxidants into the formulation.4. Test the formulation in various types of light-protective packaging (e.g., opaque tubes, amber glass). |
| Appearance of unknown peaks in my HPLC chromatogram after light exposure. | These are likely photodegradation products of PCP. | 1. Characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway. A known photodegradation product of a related compound, pyridoxal 5'-phosphate, is 4-pyridoxic acid 5'-phosphate.[12]2. Evaluate the safety and potential phototoxicity of the identified degradation products. |
| Inconsistent results in photostability studies. | Non-uniform light exposure of samples.Temperature fluctuations during the study.Issues with the analytical method. | 1. Ensure your photostability chamber provides uniform light and temperature distribution.2. Use a validated, robust HPLC method with appropriate system suitability tests.3. Include a sufficient number of replicate samples to assess variability. |
| Difficulty in choosing an appropriate antioxidant to stabilize PCP. | The mechanism of photodegradation (e.g., oxidation, singlet oxygen quenching) is not well understood for your specific formulation. | 1. Start by evaluating antioxidants known to be effective in topical preparations and that work through different mechanisms (e.g., Vitamin E as a radical scavenger, Vitamin C as a reducing agent).2. Consider antioxidants that have been shown to stabilize other light-sensitive cosmetic ingredients.3. Perform mechanistic studies to identify the primary degradation pathway and select a targeted antioxidant. |
Experimental Protocols
Protocol 1: Photostability Testing of a PCP Topical Cream
This protocol outlines a general procedure for assessing the photostability of a topical cream containing Pyridoxine Cyclic Phosphate, based on ICH Q1B guidelines.
1. Materials and Equipment:
-
PCP topical cream formulation
-
Light-protective containers (e.g., aluminum foil-wrapped beakers)
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option I or II
-
Calibrated radiometer and lux meter
-
HPLC system with UV detector
-
Validated stability-indicating HPLC method for PCP
2. Procedure:
-
Prepare multiple samples of the PCP cream.
-
Place a portion of the samples in transparent containers directly exposed to the light source in the photostability chamber.
-
Wrap another portion of the samples in aluminum foil to serve as dark controls and place them in the same chamber.
-
If testing packaging, place additional samples in the final intended packaging and expose them to the light source.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
At specified time points (e.g., 0, 6, 12, 24 hours of exposure), withdraw samples from both the light-exposed and dark control groups.
-
Prepare the samples for analysis according to your validated sample preparation procedure.
-
Analyze the samples using the validated HPLC method to determine the concentration of PCP.
-
Record any changes in the physical appearance of the cream (e.g., color, consistency).
3. Data Analysis:
-
Calculate the percentage of PCP remaining at each time point for both the exposed and dark control samples.
-
Compare the degradation of PCP in the exposed samples to the dark controls to determine the extent of photodegradation.
-
Analyze the chromatograms for the appearance and growth of degradation product peaks.
Protocol 2: Evaluating the Efficacy of Antioxidants in Mitigating PCP Photodegradation
This protocol describes a method to assess the ability of different antioxidants to protect PCP from photodegradation in a topical formulation.
1. Materials and Equipment:
-
Base topical formulation without PCP or antioxidants
-
Pyridoxine Cyclic Phosphate (PCP)
-
Antioxidants to be tested (e.g., Tocopherol (Vitamin E), Ascorbic Acid (Vitamin C), Ubiquinone)
-
All equipment listed in Protocol 1
2. Procedure:
-
Prepare several batches of the topical formulation:
-
A control batch containing only PCP.
-
Test batches, each containing PCP and one of the selected antioxidants at a specified concentration.
-
-
Follow the photostability testing procedure as outlined in Protocol 1 for all prepared batches.
-
At each time point, analyze the samples from all batches using the validated HPLC method to quantify the remaining PCP.
3. Data Analysis:
-
Compare the degradation rate of PCP in the control batch with the degradation rates in the batches containing antioxidants.
-
Determine the percentage of photoprotection offered by each antioxidant.
-
The results can be used to select the most effective antioxidant and optimize its concentration in the final formulation.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from photostability studies.
Table 1: Photodegradation of PCP in a Topical Cream
| Exposure Time (hours) | PCP Remaining (%) - Light Exposed | PCP Remaining (%) - Dark Control | Appearance of Degradation Products (Peak Area) |
| 0 | 100 | 100 | 0 |
| 6 | [Insert Data] | [Insert Data] | [Insert Data] |
| 12 | [Insert Data] | [Insert Data] | [Insert Data] |
| 24 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Efficacy of Antioxidants in Preventing PCP Photodegradation after 24 hours of Light Exposure
| Formulation | PCP Remaining (%) | Photoprotection (%) |
| Control (PCP only) | [Insert Data] | 0 |
| PCP + 0.5% Vitamin E | [Insert Data] | [Calculate] |
| PCP + 0.5% Vitamin C | [Insert Data] | [Calculate] |
| PCP + 0.2% Ubiquinone | [Insert Data] | [Calculate] |
Visualizations
Caption: Workflow for assessing and mitigating PCP photodegradation.
References
- 1. researchgate.net [researchgate.net]
- 2. New vitamin derivative from Daiichi [cosmeticsbusiness.com]
- 3. US9724285B1 - Use of stabilized vitamin B-6 (pyridoxine cyclic phosphate) in conjunction with skin cosmetics - Google Patents [patents.google.com]
- 4. kyowa-pharma.co.jp [kyowa-pharma.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin B6 phototoxicity induced by UVA radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A kinetic study for the estimation of riboflavin sensitized photooxidation of pyridoxine HCl using green UV-visible spectrometric and HPLC methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. impactfactor.org [impactfactor.org]
- 9. 9vom.in [9vom.in]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting cell culture conditions for optimal Panadoxine P bioactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bioactivity of Panadoxine P in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a stable derivative of vitamin B6, specifically Pyridoxine Cyclic Phosphate.[1][2][3] In the context of cell culture, its primary established bioactivity is anti-inflammatory.[2] It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and IL-8 in response to stimuli like UV radiation.[2] Additionally, it is known to inhibit the activity of 5α-reductase, which can be relevant in studies involving androgen metabolism and sebaceous gland models.[1][2] Within the cell, this compound is converted to Vitamin B6, which is essential for numerous metabolic pathways.[2]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is water-soluble.[1] For cell culture applications, it is recommended to prepare a sterile stock solution in a buffered aqueous solution such as phosphate-buffered saline (PBS) or directly in the desired cell culture medium. Stock solutions should be filter-sterilized (0.22 µm filter) and stored at -20°C for long-term use. For short-term storage (up to one week), 4°C is acceptable. Avoid repeated freeze-thaw cycles.
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. We recommend performing a dose-response experiment to identify the concentration that elicits the desired biological effect without causing cytotoxicity. A starting point for concentration ranges can be informed by its cosmetic applications, but for cell-based assays, a broader range should be tested.
Q4: Is this compound stable in cell culture medium?
This compound is noted for its superior photostability and thermostability compared to native vitamin B6.[2] However, like many reagents, its stability in complex cell culture media over extended incubation periods can be influenced by factors such as pH, light exposure, and the presence of other reactive components.[4][5] It is advisable to refresh the medium with this compound for long-term experiments (e.g., beyond 48-72 hours) to ensure consistent bioactivity.
Troubleshooting Guides
Issue 1: Low or No Observed Bioactivity
| Possible Cause | Recommended Solution |
| Sub-optimal Concentration | Perform a dose-response study to determine the optimal concentration for your specific cell line and assay. See the protocol for "Determining Optimal Concentration" below. |
| Incorrect Solvent or Poor Solubility | Ensure this compound is fully dissolved in an appropriate aqueous solvent before adding to the culture medium. Vortex thoroughly and visually inspect for any precipitates. |
| Degradation of this compound | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. For long-term experiments, replenish the medium with fresh this compound every 48-72 hours. |
| Cell Line Insensitivity | The target signaling pathway may not be active or responsive in your chosen cell line. Confirm the expression of relevant receptors or pathway components. Consider using a positive control to validate the assay. |
| Assay Timing | The time point for measuring the biological response may not be optimal. Perform a time-course experiment to identify the peak response time. |
Issue 2: High Cell Toxicity or Death
| Possible Cause | Recommended Solution |
| Excessively High Concentration | The concentration of this compound may be too high for your cell type. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range. See the protocol for "Assessing Cytotoxicity" below. |
| Solvent Toxicity | If using a solvent other than medium or PBS, ensure the final concentration of the solvent in the culture is non-toxic to the cells. Run a solvent control experiment. |
| Contamination of Stock Solution | Ensure stock solutions are sterile-filtered and handled using aseptic techniques to prevent microbial contamination. |
| Interaction with Other Media Components | In serum-free or chemically defined media, the absence of protective proteins might increase cellular sensitivity. Consider reducing the concentration of this compound in such media. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration of this compound
-
Cell Seeding: Seed your target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of assay.
-
Preparation of this compound Dilutions: Prepare a 2X serial dilution of this compound in your complete cell culture medium. A suggested starting range is from 1 µM to 100 µM.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Bioactivity Assay: Perform your specific bioactivity assay (e.g., ELISA for cytokine secretion, gene expression analysis for relevant markers).
-
Data Analysis: Plot the measured response against the concentration of this compound to determine the EC50 (half-maximal effective concentration).
Protocol 2: Assessing Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., from 1 µM to 500 µM) and a vehicle control.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against concentration to determine the CC50 (half-maximal cytotoxic concentration).
Data Presentation
Table 1: Hypothetical Bioactivity of this compound on LPS-induced IL-6 Secretion in Macrophages
| This compound Conc. (µM) | IL-6 Secretion (pg/mL) ± SD | % Inhibition |
| 0 (LPS only) | 1520 ± 85 | 0% |
| 1 | 1380 ± 70 | 9.2% |
| 5 | 1150 ± 65 | 24.3% |
| 10 | 830 ± 50 | 45.4% |
| 25 | 450 ± 35 | 70.4% |
| 50 | 280 ± 30 | 81.6% |
| 100 | 250 ± 28 | 83.6% |
Table 2: Hypothetical Cytotoxicity of this compound in Keratinocytes after 48h Exposure
| This compound Conc. (µM) | Cell Viability (%) ± SD |
| 0 (Vehicle) | 100 ± 5.2 |
| 10 | 98.5 ± 4.8 |
| 50 | 97.1 ± 5.5 |
| 100 | 95.3 ± 4.9 |
| 250 | 88.7 ± 6.1 |
| 500 | 75.4 ± 7.3 |
Visualizations
Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.
Caption: Troubleshooting workflow for low or no this compound bioactivity.
References
Technical Support Center: Enhancing the Long-Term Stability of Pyridoxine Cyclic Phosphate Stock Solutions
For researchers, scientists, and drug development professionals utilizing Pyridoxine Cyclic Phosphate, maintaining the integrity of stock solutions is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on storage, handling, and troubleshooting to ensure the long-term stability of your Pyridoxine Cyclic Phosphate stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Pyridoxine Cyclic Phosphate in aqueous solutions?
A1: The primary degradation pathway for Pyridoxine Cyclic Phosphate in aqueous solutions is hydrolysis of the phosphate ester bond. This reaction can be influenced by several factors, including pH, temperature, and the presence of metal ions.[1][2][3] Additionally, photodegradation is a significant concern for pyridoxine derivatives, leading to the formation of inactive byproducts.[2]
Q2: What are the optimal storage conditions for Pyridoxine Cyclic Phosphate stock solutions?
A2: To maximize long-term stability, stock solutions of Pyridoxine Cyclic Phosphate should be stored at -20°C or lower, protected from light, and maintained within a pH range of 6.5 to 8.0.[4] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of Pyridoxine Cyclic Phosphate?
A3: The stability of the phosphate ester is pH-dependent. Both acidic and strongly basic conditions can catalyze the hydrolysis of the phosphate ester.[3] For Pyridoxine Cyclic Phosphate, a pH range of 6.5-8.0 is recommended for optimal stability.[4]
Q4: Is Pyridoxine Cyclic Phosphate sensitive to light?
A4: Yes, like other pyridoxine derivatives, Pyridoxine Cyclic Phosphate is susceptible to photodegradation.[2][5] It is crucial to protect stock solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q5: Can I store my Pyridoxine Cyclic Phosphate stock solution at 4°C?
A5: For short-term storage (up to 24 hours), 4°C may be acceptable if the solution is protected from light and maintained at an appropriate pH.[2] However, for long-term stability, storage at -20°C or -80°C is strongly advised to minimize hydrolytic degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of Pyridoxine Cyclic Phosphate in the stock solution. | 1. Prepare a fresh stock solution. 2. Verify storage conditions (temperature, light protection, pH). 3. Perform a stability check on the stock solution using a suitable analytical method like HPLC. |
| Precipitate observed in the stock solution upon thawing | Poor solubility at low temperatures or pH shift. | 1. Gently warm the solution to room temperature and vortex to redissolve. 2. Check the pH of the buffer used to prepare the solution. 3. Consider preparing the stock solution in a different buffer system. |
| Inconsistent experimental results | Inconsistent concentration of active Pyridoxine Cyclic Phosphate due to degradation or improper handling. | 1. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 2. Ensure the stock solution is fully thawed and mixed before use. 3. Regularly qualify the concentration of the stock solution. |
Quantitative Stability Data
While specific long-term quantitative stability data for Pyridoxine Cyclic Phosphate is not extensively published, the following table summarizes stability data for the closely related compound, Pyridoxal-5'-Phosphate (PLP), which can serve as a valuable reference.
Table 1: Stability of Extemporaneously Prepared Pyridoxal-5'-Phosphate (PLP) Aqueous Solutions
| Storage Condition | Duration | Remaining PLP (%) | Degradation Product | Reference |
| Room Temperature (Exposed to Light) | 4 hours | ~68% | 4-pyridoxic acid 5'-phosphate | [2] |
| Room Temperature (Protected from Light) | 24 hours | ~93% | Not specified | [2] |
This data is for Pyridoxal-5'-Phosphate and should be used as a guideline. Stability of Pyridoxine Cyclic Phosphate may vary.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Pyridoxine Cyclic Phosphate Stock Solution
-
Materials:
-
Pyridoxine Cyclic Phosphate powder
-
Sterile, nuclease-free water
-
1 M HEPES buffer, pH 7.4
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of Pyridoxine Cyclic Phosphate powder in a sterile container.
-
Dissolve the powder in sterile, nuclease-free water to a concentration slightly higher than the target concentration.
-
Add 1 M HEPES buffer to achieve a final buffer concentration of 10-20 mM and a final pH of 7.4.
-
Adjust the final volume with sterile, nuclease-free water to reach the target concentration.
-
Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general framework for assessing the stability of Pyridoxine Cyclic Phosphate. Method optimization may be required.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
-
-
Mobile Phase and Gradient (Example):
-
Mobile Phase A: 0.1 M triethylammonium acetate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
A linear gradient can be employed, for example, starting with 5% B and increasing to 60% B over 20 minutes.[6]
-
-
Detection:
-
UV detection at a wavelength determined by the UV spectrum of Pyridoxine Cyclic Phosphate (typically around 290-320 nm for pyridoxine derivatives).
-
-
Procedure:
-
Prepare a standard curve with known concentrations of a Pyridoxine Cyclic Phosphate reference standard.
-
Thaw an aliquot of the stock solution to be tested and a freshly prepared control solution.
-
Inject the samples onto the HPLC system.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the main Pyridoxine Cyclic Phosphate peak over time.
-
Quantify the amount of remaining Pyridoxine Cyclic Phosphate by comparing the peak area to the standard curve.
-
Visualizations
Caption: Potential degradation pathways for Pyridoxine Cyclic Phosphate.
Caption: Workflow for assessing the stability of stock solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and properties of recombinant human pyridoxine 5'-phosphate oxidase [discovery.ucl.ac.uk]
- 3. Intestinal hydrolysis of pyridoxal 5'-phosphate in vitro and in vivo in the rat. Effect of protein binding and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridoxine Cyclic Phosphate | Panadoxine P | Cosmetic Ingredients Guide [ci.guide]
- 5. kyowa-pharma.co.jp [kyowa-pharma.co.jp]
- 6. A Pyridoxine Cyclic Phosphate and Its 6-Azoaryl Derivative Selectively Potentiate and Antagonize Activation of P2X1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Panadoxine P and Pyridoxine on Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skin inflammation is a complex biological response to various stimuli, including pathogens, irritants, and UV radiation. It involves a cascade of signaling pathways and the release of pro-inflammatory mediators. Both pyridoxine and its derivative, Panadoxine P, have been implicated in modulating these inflammatory processes. This guide aims to objectively compare their known effects and mechanisms of action.
Pyridoxine is an essential vitamin that plays a crucial role in numerous metabolic pathways.[1] Its deficiency has been associated with skin disorders like seborrheic dermatitis.[1][2] Emerging research highlights its anti-inflammatory and antioxidant properties.[3][4][5] this compound is a novel, stabilized derivative of pyridoxine developed for cosmetic applications, purported to offer enhanced stability and targeted delivery to the skin.[6]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and pyridoxine.
Table 1: In-Vitro Anti-inflammatory Effects of this compound
| Biomarker | Cell Type | Inducer | Concentration of this compound | Result | Source |
| IL-6 | Not Specified | UV Radiation | Not Specified | Reduction in secretion | [6] |
| IL-8 | Not Specified | UV Radiation | Not Specified | Reduction in secretion | [6] |
Note: Specific quantitative data (e.g., percentage reduction, IC50) for this compound is not publicly available.
Table 2: In-Vitro Anti-inflammatory Effects of Pyridoxine
| Biomarker | Cell Type | Inducer | Concentration of Pyridoxine | Result | Source |
| IL-6 | LPS-stimulated monocytes/macrophages | Lipopolysaccharide (LPS) | High-dose | Significant decrease at 12h and 72h | [7] |
| IL-1β | LPS-stimulated monocytes/macrophages | Lipopolysaccharide (LPS) | High-dose | Significant decrease at 72h and 144h | [7] |
| TNF-α | LPS-stimulated monocytes/macrophages | Lipopolysaccharide (LPS) | High-dose | Significant decrease at 6h and 12h | [7] |
| NF-κB | LPS-stimulated mouse macrophages | Lipopolysaccharide (LPS) | Not Specified | Inhibition of activation | [7] |
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not publicly available. However, based on common methodologies for assessing skin inflammation in-vitro, a likely protocol is described below.
In-Vitro UV-Induced Inflammation Model (Hypothetical for this compound)
This protocol outlines a general procedure for evaluating the anti-inflammatory effects of a topical agent on skin cells following UV irradiation.
-
Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cells) or normal human epidermal keratinocytes (NHEK) are cultured in appropriate media until they reach 70-80% confluency.
-
UVB Irradiation: The cell culture medium is replaced with a phosphate-buffered saline (PBS). The cells are then exposed to a specific dose of UVB radiation (e.g., 20-30 mJ/cm²).
-
Treatment: Immediately after irradiation, the PBS is replaced with a fresh culture medium containing various concentrations of the test compound (this compound or pyridoxine). A control group receives the medium without the test compound.
-
Incubation: The cells are incubated for a predetermined period (e.g., 24 hours) to allow for the production and secretion of inflammatory mediators.
-
Cytokine Analysis: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as IL-6 and IL-8 are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The results are expressed as the percentage of cytokine inhibition compared to the untreated, UV-irradiated control group.
In-Vitro LPS-Induced Inflammation Model (for Pyridoxine)
This protocol is based on studies investigating the effects of pyridoxine on LPS-stimulated monocytes.[7]
-
Cell Culture: A human monocyte cell line (e.g., U937) is cultured and differentiated into macrophages.
-
LPS Stimulation and Treatment: The cells are co-cultured with lipopolysaccharide (LPS) to induce an inflammatory response and treated with a high dose of pyridoxine. A control group is stimulated with LPS without pyridoxine treatment.
-
Time-Course Analysis: The cell culture supernatant is collected at various time points (e.g., 6h, 12h, 24h, 72h, 144h).
-
Cytokine Quantification: The levels of inflammatory cytokines (IL-6, IL-1β, TNF-α) in the supernatant are measured using a multiplex immunoassay (e.g., Bio-Plex).
-
Gene Expression Analysis: After a 24-hour incubation, mRNA is extracted from the cells, and the expression of genes related to inflammation is analyzed using RT-PCR.[7]
Visualization of Pathways and Workflows
Signaling Pathways in Skin Inflammation
The following diagram illustrates a simplified overview of a common inflammatory signaling pathway in skin cells, which can be targeted by anti-inflammatory agents.
Caption: Simplified signaling cascade in skin inflammation.
Experimental Workflow for In-Vitro Anti-inflammatory Screening
The diagram below outlines a typical workflow for screening the anti-inflammatory potential of test compounds in a cell-based assay.
Caption: General workflow for in-vitro anti-inflammatory assays.
Discussion and Conclusion
Both this compound and pyridoxine demonstrate anti-inflammatory properties, albeit through mechanisms that are not fully elucidated, particularly for this compound. Pyridoxine appears to exert its effects by downregulating key pro-inflammatory cytokines and inhibiting the NF-κB signaling pathway.[7] Its role as an antioxidant may also contribute to its anti-inflammatory capacity by reducing oxidative stress, a known trigger of inflammation.[5]
This compound, as a derivative of pyridoxine, is claimed to reduce the secretion of UV-induced pro-inflammatory cytokines IL-6 and IL-8.[6] Its enhanced stability may offer advantages in cosmetic formulations. However, without publicly available, peer-reviewed data, a direct and robust comparison with pyridoxine is challenging.
For drug development professionals and researchers, pyridoxine presents a well-documented starting point for investigating anti-inflammatory therapies for the skin. Further research is warranted to independently verify the efficacy and mechanisms of this compound and to conduct direct comparative studies against pyridoxine. Such studies should include dose-response analyses and an evaluation of their effects on a wider range of inflammatory markers and signaling pathways.
References
- 1. Vitamin B group levels and supplementations in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridoxine Has a Potential to Prevent the Appearance of Pigmented Spots: Effects on the Phagocytosis and Differentiation of Keratinocytes [jstage.jst.go.jp]
- 3. Pyridoxine in aesthetic medicine: why vitamin B6 matters [twinemedicals.com]
- 4. clinikally.com [clinikally.com]
- 5. lesielle.com [lesielle.com]
- 6. kyowa-pharma.co.jp [kyowa-pharma.co.jp]
- 7. High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Panadoxine P and Niacinamide for Sebum Control in Dermatological Applications
For Immediate Release
In the ongoing pursuit of effective sebum control agents for cosmetic and therapeutic applications, two molecules, Panadoxine P (Pyridoxine Cyclic Phosphate) and niacinamide, have garnered significant attention. This guide provides a detailed comparative analysis of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Quantitative Data Summary
The following table summarizes the key efficacy parameters and mechanisms of action for this compound and niacinamide based on available in-vitro and clinical studies.
| Parameter | This compound (Pyridoxine Cyclic Phosphate) | Niacinamide |
| Primary Mechanism of Action | Inhibition of 5α-reductase activity[1][2][3] | Multiple pathways, including potential inhibition of sebaceous lipase, regulation of inflammatory responses, and improvement of epidermal barrier function[4][5][6] |
| Sebum Reduction (Clinical) | - Reduction in facial shine by 56%[1][2] - A study on a sebum control essence containing various ingredients showed a 21.8% decrease in skin oil content within 8 hours and 30.05% after 28 days[7] | - Significant reduction in Sebum Excretion Rate (SER) in Japanese subjects after 2 and 4 weeks (2% Niacinamide)[8][9] - Significant reduction in Casual Sebum Level (CSL) in Caucasian subjects after 6 weeks (2% Niacinamide)[8][9] |
| Pore Size Reduction (Clinical) | Reduction in the size of facial pores by 55%[1][2] | Not a primary reported outcome in most sebum control studies, though general skin texture improvement is noted. |
| Anti-inflammatory Action (In-vitro) | Reduction of IL-6 and IL-8 induced by UV[2][3] | Reduces the release of proinflammatory cytokines (IL-1, IL-6, TNF-α)[6] |
| Other Notable Effects | - Improves skin texture[1][2] - Moisturizing properties[1] | - Enhances epidermal barrier function[4] - Reduces transepidermal water loss (TEWL)[4] - Antimicrobial activity against Cutibacterium acnes[6] |
Experimental Protocols
In-vitro Evaluation of 5α-Reductase Inhibition (this compound)
-
Objective: To assess the inhibitory effect of this compound on the activity of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).
-
Methodology:
-
Enzyme Source: Microsomal fractions are prepared from hamster sebaceous gland cells or human scalp dermal papilla cells, which are known to express 5α-reductase.
-
Substrate: Radiolabeled testosterone ([¹⁴C]-testosterone) is used as the substrate.
-
Incubation: The enzyme source is incubated with [¹⁴C]-testosterone in the presence of a co-factor (NADPH) and varying concentrations of this compound. A control group without this compound is also included.
-
Steroid Extraction: After the incubation period, steroids are extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Chromatographic Separation: The extracted steroids (testosterone and DHT) are separated using thin-layer chromatography (TLC).
-
Quantification: The radioactivity of the testosterone and DHT spots on the TLC plate is measured using a radioisotope scanner.
-
Data Analysis: The percentage of testosterone converted to DHT is calculated for each concentration of this compound and compared to the control. The IC₅₀ (concentration required to inhibit 50% of enzyme activity) is then determined.
-
Clinical Evaluation of Sebum Reduction (Niacinamide)
-
Objective: To measure the effect of topical niacinamide on sebum production on the face in human subjects.[8][9]
-
Study Design: A double-blind, placebo-controlled, randomized study.[8]
-
Subjects: A cohort of subjects with oily or combination skin.
-
Methodology:
-
Test Product: A formulation containing 2% niacinamide.
-
Placebo: An identical formulation without niacinamide.
-
Application: Subjects apply the assigned product to the face twice daily for a specified period (e.g., 4-6 weeks).
-
Sebum Measurement: Sebum levels are measured at baseline and at subsequent time points (e.g., week 2, 4, and 6). Two common, non-invasive methods are used:
-
Sebumeter®: A device that uses a special tape to absorb skin surface lipids. The transparency of the tape changes in proportion to the amount of sebum absorbed, which is then measured photometrically.[8][9]
-
Sebutape®: Adhesive patches that are applied to the skin to collect sebum. The size and number of oil spots on the tape are analyzed to determine the sebum excretion rate.[8]
-
-
Data Analysis: Changes in Sebum Excretion Rate (SER) and Casual Sebum Level (CSL) from baseline are calculated for both the niacinamide and placebo groups. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the differences between the two groups.
-
Visualizations
Caption: this compound mechanism of action.
Caption: Niacinamide's multifaceted mechanisms.
Caption: Clinical trial workflow for sebum control.
References
- 1. specialchem.com [specialchem.com]
- 2. kyowa-pharma.co.jp [kyowa-pharma.co.jp]
- 3. Pyridoxine Cyclic Phosphate | this compound | Cosmetic Ingredients Guide [ci.guide]
- 4. The Jag2/Notch1 signaling axis promotes sebaceous gland differentiation and controls progenitor proliferation | eLife [elifesciences.org]
- 5. clinikally.com [clinikally.com]
- 6. Pyridoxine in aesthetic medicine: why vitamin B6 matters [twinemedicals.com]
- 7. In vitro and in vivo study of the efficacy of a new sebum control essence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of 2% niacinamide on facial sebum production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Efficacy of Pyridoxine Cyclic Phosphate compared to other 5-alpha reductase inhibitors
An Objective Analysis of Pyridoxine Cyclic Phosphate and Established Inhibitors
This guide provides a comparative analysis of the efficacy of 5-alpha reductase inhibitors, with a primary focus on established therapeutic agents, Finasteride and Dutasteride. The aim is to furnish researchers, scientists, and drug development professionals with a concise yet comprehensive overview of the available quantitative data, experimental methodologies, and relevant biological pathways.
Note on Pyridoxine Cyclic Phosphate: At the time of this publication, a thorough review of scientific literature did not yield specific data on the efficacy of Pyridoxine Cyclic Phosphate as a 5-alpha reductase inhibitor. Research into vitamin B6 derivatives has indicated that pyridoxal hydrochloride may exert an inhibitory influence on 5-alpha reductase. Conversely, pyridoxine hydrochloride has been observed to increase the enzyme's activity. Further research is required to elucidate the specific role, if any, of Pyridoxine Cyclic Phosphate in 5-alpha reductase inhibition.
Introduction to 5-Alpha Reductase Inhibition
5-alpha reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of various androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern hair loss). 5-alpha reductase inhibitors act by blocking this conversion, thereby reducing DHT levels and mitigating its physiological effects. Two isoforms of the enzyme, type I and type II, are known to have different tissue distributions and physiological roles.
Comparative Efficacy of Finasteride and Dutasteride
Finasteride is a selective inhibitor of the type II 5-alpha reductase isoform, while Dutasteride is a dual inhibitor of both type I and type II isoforms. This fundamental difference in their mechanism of action is reflected in their biochemical and clinical efficacy.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. A lower IC50 value indicates a greater potency.
| Compound | 5-Alpha Reductase Type I (IC50) | 5-Alpha Reductase Type II (IC50) |
| Finasteride | 360 nmol/L | 69 nmol/L |
| Dutasteride | 6 nmol/L | 7 nmol/L |
Data sourced from multiple studies. Absolute values may vary based on experimental conditions.
Clinical Efficacy: DHT Suppression
The primary pharmacodynamic effect of 5-alpha reductase inhibitors is the suppression of serum DHT levels.
| Compound | Dosage | Serum DHT Reduction |
| Finasteride | 5 mg/day | ~70% |
| Dutasteride | 0.5 mg/day | >90% |
Data from comparative clinical trials.[1]
Clinical Efficacy: Benign Prostatic Hyperplasia (BPH)
Both Finasteride and Dutasteride have demonstrated efficacy in the management of BPH, leading to a reduction in prostate volume and improvement in urinary symptoms.
| Parameter | Finasteride (5 mg/day) | Dutasteride (0.5 mg/day) |
| Prostate Volume Reduction | ~18% after 1 year | ~25% after 2 years |
| Symptom Score Improvement | Significant vs. Placebo | Significant vs. Placebo |
| Risk Reduction for Acute Urinary Retention | ~57% over 4 years | ~57% over 2 years |
| Risk Reduction for BPH-related Surgery | ~55% over 4 years | ~48% over 2 years |
Long-term studies have shown similar efficacy in reducing the long-term risks associated with BPH progression for both drugs.[1][2]
Clinical Efficacy: Androgenetic Alopecia
Both drugs are used in the treatment of male pattern hair loss, with studies indicating Dutasteride may have superior efficacy in promoting hair growth.
| Parameter | Finasteride (1 mg/day) | Dutasteride (0.5 mg/day) |
| Increase in Total Hair Count (24 weeks) | Significant increase from baseline | Significantly greater increase compared to Finasteride |
| Investigator Assessment | Improvement noted | Superior improvement compared to Finasteride |
| Patient Self-Assessment | Positive | Generally more positive than with Finasteride |
Meta-analyses suggest that Dutasteride provides a better efficacy in treating androgenetic alopecia compared to Finasteride.[3]
Experimental Protocols
The following is a generalized protocol for an in vitro 5-alpha reductase inhibition assay, a common method for determining the potency of inhibitory compounds.
Objective
To determine the IC50 value of a test compound against 5-alpha reductase isoforms.
Materials
-
Enzyme Source: Microsomal preparations from cells engineered to express human 5-alpha reductase type I or type II, or from relevant tissues (e.g., rat liver).
-
Substrate: [3H]-Testosterone (radiolabeled) or unlabeled testosterone.
-
Cofactor: NADPH.
-
Buffer: Tris-HCl buffer (pH may vary, typically around 7.0).
-
Test Compounds: Finasteride, Dutasteride (as controls), and the experimental inhibitor(s) dissolved in a suitable solvent (e.g., DMSO).
-
Reaction Termination: A solution to stop the enzymatic reaction (e.g., a mixture of organic solvents).
-
Detection System: Scintillation counter (for radiolabeled assays) or High-Performance Liquid Chromatography (HPLC) system (for non-radiolabeled assays) to measure the formation of dihydrotestosterone (DHT).
Procedure
-
Enzyme Preparation: The 5-alpha reductase enzyme preparation is diluted in the assay buffer to a predetermined concentration.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, NADPH, and varying concentrations of the test compound or control inhibitors.
-
Pre-incubation: The plate is pre-incubated at 37°C for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the testosterone substrate to each well.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 10-60 minutes) to allow for the conversion of testosterone to DHT.
-
Reaction Termination: The reaction is stopped by adding the termination solution.
-
Product Separation and Quantification:
-
Radiolabeled Assay: The reaction mixture is extracted, and the radiolabeled DHT is separated from the testosterone substrate using thin-layer chromatography (TLC). The amount of [3H]-DHT is then quantified using a scintillation counter.
-
Non-radiolabeled Assay: The reaction mixture is analyzed by HPLC to separate and quantify the amount of DHT produced.
-
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
5-Alpha Reductase Signaling Pathway
Caption: The conversion of testosterone to DHT by 5-alpha reductase.
Experimental Workflow for 5-Alpha Reductase Inhibitor Screening
References
- 1. Comparison of Clinical Trials With Finasteride and Dutasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of clinical trials with finasteride and dutasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy and safety of dutasteride compared with finasteride in treating men with androgenetic alopecia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Panadoxine P and Standard NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory properties of Panadoxine P (a form of Vitamin B6) against established nonsteroidal anti-inflammatory drugs (NSAIDs): Diclofenac, Ibuprofen, and Celecoxib. The following sections detail the experimental data, methodologies, and underlying signaling pathways to offer a comprehensive resource for evaluating this compound's potential as an anti-inflammatory agent.
Mechanism of Action at a Glance
This compound, or Pyridoxine, exerts its anti-inflammatory effects through a distinct mechanism compared to traditional NSAIDs. While NSAIDs primarily target cyclooxygenase (COX) enzymes, this compound modulates inflammatory responses by suppressing key signaling pathways and the production of pro-inflammatory cytokines.
-
This compound (Pyridoxine/Vitamin B6): The active form of Vitamin B6, Pyridoxal 5'-phosphate (PLP), has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]
-
Diclofenac, Ibuprofen, and Celecoxib: These NSAIDs primarily act by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[3][4][5] Celecoxib is a selective COX-2 inhibitor, which theoretically reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors like Ibuprofen and Diclofenac.[3]
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and the standard NSAIDs on key inflammatory markers in in vitro models, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential variations in experimental conditions.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | IC50 (µM) | Cell Line | Notes |
| This compound (Pyridoxine) | Not Reported | - | Data on direct IC50 for NO inhibition is limited. |
| Diclofenac | ~158 µM (47.12 µg/mL)[1] | RAW 264.7 | - |
| Ibuprofen | ~760 µM[6] | Rat Primary Glial Cells | Data from a different cell line. |
| Celecoxib | Not Reported | - | Data on direct IC50 for NO inhibition is limited. |
Table 2: Inhibition of TNF-α Production
| Compound | IC50 (µM) | Cell Line | Notes |
| This compound (PLP) | 2.6 µM | RAW 264.7 | PLP is the active form of Vitamin B6. |
| Diclofenac | Not Reported | - | - |
| Ibuprofen | Not Reported | - | - |
| Celecoxib | >10 µM | RAW 264.7 | Significant reduction observed at concentrations above 10 µM. |
Table 3: Inhibition of IL-6 Production
| Compound | IC50 (µM) | Cell Line | Notes |
| This compound (Pyridoxine) | Not Reported | - | High-dose Vitamin B6 has been shown to significantly decrease IL-6 expression.[7] |
| Diclofenac | Not Reported | - | - |
| Ibuprofen | Not Reported | - | - |
| Celecoxib | Not Reported | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and LPS Stimulation
The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
LPS Stimulation: To induce an inflammatory response, RAW 264.7 cells are seeded in appropriate culture plates (e.g., 96-well or 6-well plates) and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of Lipopolysaccharide (LPS), typically ranging from 10 ng/mL to 1 µg/mL, along with various concentrations of the test compounds (this compound or NSAIDs). The cells are then incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the concentration of nitrite, a stable and soluble breakdown product of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically at 540-550 nm.
-
Procedure:
-
After LPS stimulation, collect the cell culture supernatant.
-
In a 96-well plate, mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines like TNF-α and IL-6 in the cell culture supernatant.
-
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The supernatant containing the cytokine is added, and the cytokine binds to the capture antibody. A second, detection antibody (conjugated to an enzyme) is then added, which binds to a different epitope on the cytokine. Finally, a substrate is added that is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of the cytokine.
-
Procedure (General Outline):
-
Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6 and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration based on the standard curve.
-
NF-κB Activation Assay (Western Blot)
Western blotting can be used to assess the activation of the NF-κB pathway by measuring the levels of key proteins in cell lysates. A common method is to measure the phosphorylation of IκBα or the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with primary antibodies specific for the target protein (e.g., phospho-IκBα or p65) and a loading control (e.g., β-actin). A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, and the signal is visualized.
-
Procedure (General Outline):
-
After treatment, lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-phospho-IκBα or anti-p65).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow for validating the anti-inflammatory effects of a compound.
Conclusion
This compound demonstrates a distinct anti-inflammatory mechanism compared to standard NSAIDs by targeting the NF-κB signaling pathway and subsequent pro-inflammatory cytokine production. The available in vitro data, particularly the potent inhibition of TNF-α by its active form, PLP, suggests that this compound holds promise as an anti-inflammatory agent. However, a lack of direct comparative studies with NSAIDs across a range of inflammatory markers necessitates further research to fully elucidate its relative efficacy. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such validation studies.
References
- 1. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low pyridoxine concentrations enhance lipopolysaccharide-stimulated gene expression of cyclooxygenase-2 and inducible nitric oxide synthase in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KoreaMed [koreamed.org]
- 6. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Panadoxine P and Salicylic Acid for the Reduction of Enlarged Pores
Published: December 13, 2025
Abstract: Enlarged facial pores are a prevalent cosmetic concern driven by factors including excessive sebum production, decreased skin elasticity, and follicular hyperkeratinization. This guide provides a head-to-head comparison of two prominent ingredients used in dermocosmetics for pore reduction: Panadoxine P, a novel vitamin B6 derivative, and Salicylic Acid, a well-established beta-hydroxy acid. This document synthesizes available clinical and in-vitro data to evaluate their mechanisms of action, efficacy, and typical experimental validation protocols, aimed at researchers, scientists, and drug development professionals.
Introduction to Mechanisms of Action
The apparent size of facial pores is primarily influenced by two distinct pathways: the overproduction of sebum, which distends the follicular opening, and the accumulation of cellular debris and oxidized sebum (hyperkeratinization), which creates visible occlusions. This compound and Salicylic Acid address pore reduction through fundamentally different biological mechanisms, targeting sebum production and follicular keratinization, respectively.
This compound: The Sebum Regulation Pathway
This compound (Pyridoxine Cyclic Phosphate) is a stable derivative of Vitamin B6. Its primary mechanism in dermatology is the inhibition of 5α-reductase activity.[1][2] This enzyme is critical in the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[3][4][5] DHT stimulates sebaceous glands, leading to increased sebum production. By inhibiting 5α-reductase, this compound effectively reduces sebum secretion, thereby preventing the distension of the pilosebaceous canal and minimizing the appearance of pores.[1][2][6]
Salicylic Acid: The Exfoliation Pathway
Salicylic Acid is a beta-hydroxy acid (BHA) renowned for its keratolytic and comedolytic properties.[7][8] Its oil-soluble nature allows it to penetrate deep into the pilosebaceous unit.[7] The primary mechanism involves the dissolution of the intercellular cement substance that binds corneocytes together in the stratum corneum.[7][9][10][11][12] By disrupting these cellular junctions (desmosomes), Salicylic Acid facilitates the shedding of dead skin cells, preventing follicular plugging and the formation of comedones.[13][14] This exfoliating action clears the pore lining, making pores appear smaller and less conspicuous.[15]
Comparative Efficacy Data
Direct head-to-head clinical trials are not publicly available. The following tables summarize data synthesized from separate manufacturer-provided clinical studies and independent research.
Table 1: this compound Clinical Data Summary
| Parameter | Result | Study Duration | Concentration | Source |
| Pore Size Reduction | ↓ 55% | 4 Weeks | Not Specified | [1][16] |
| Facial Shine Reduction | ↓ 56% | 4 Weeks | Not Specified | [1][16] |
| Sebum Control | Inhibition of 5α-reductase | In-Vitro | Not Specified | [1][2] |
Table 2: Salicylic Acid Clinical Data Summary
| Parameter | Result | Study Duration | Concentration | Source |
| Sebum Level Reduction | ↓ 23.65% | 21 Days | Not Specified | [17] |
| Acne Severity (IGA Score) | ↓ 23.81% | 21 Days | Not Specified | [17] |
| Lesion Count Reduction | Significant decrease (p<0.0001) | 56 Days | Multi-ingredient cream | [18] |
| Skin Pore Density | Significant improvement | 8 Weeks | Serum/Mask | [19] |
Note: The data presented is for comparative purposes and should be interpreted with caution, as experimental conditions, subject populations, and measurement techniques may vary significantly between studies.
Experimental Protocols
Evaluating the efficacy of cosmetic ingredients on pore reduction requires robust and standardized clinical trial methodologies. A typical protocol involves objective instrumental analysis and expert clinical grading.
Subject Recruitment
-
Inclusion Criteria: Participants typically include healthy adults (e.g., ages 18-45) with specific concerns of enlarged facial pores, often with oily or combination skin types and mild-to-moderate acne.[17][19]
-
Exclusion Criteria: Common exclusions are a history of dermatological conditions affecting the test area, use of certain topical or oral medications, and known allergies to test ingredients.[19]
Study Design
A randomized, controlled, split-face or parallel-group study is the standard. A baseline measurement is taken before the treatment period (e.g., 4-8 weeks), during which subjects apply the test product one to two times daily.[18] Follow-up measurements are conducted at specified intervals and at the end of the study.
Efficacy Measurement Techniques
-
Pore Size and Volume Analysis: Non-invasive imaging systems (e.g., 3D photography, digital imaging) are used to objectively measure changes in pore count, area, and volume.[20]
-
Sebum Production: A Sebumeter® is commonly used to quantify the amount of sebum on the skin surface, providing a direct measure of sebaceous gland activity.[17]
-
Skin Hydration and Barrier Function: A Corneometer® measures skin hydration, while a Tewameter® measures Transepidermal Water Loss (TEWL) to assess skin barrier integrity.[17]
-
Clinical and Self-Assessment: Dermatologists use grading scales (e.g., Investigator's Global Assessment - IGA) to evaluate changes in skin condition.[17][18] Subject satisfaction surveys provide qualitative data on perceived efficacy.
The following diagram illustrates a typical workflow for a clinical trial comparing two active ingredients for pore reduction.
Discussion and Conclusion
This compound and Salicylic Acid offer distinct and potentially synergistic approaches to pore reduction.
-
This compound acts on a primary physiological cause of pore distension—excess sebum. Its mechanism as a 5α-reductase inhibitor presents a targeted approach for individuals with oily skin types where sebum production is the principal contributor to enlarged pores.[1][2]
-
Salicylic Acid addresses the structural issue of follicular clogging.[7][13] By ensuring the pore remains clear of cellular debris, it improves the overall texture and appearance of the skin. This makes it suitable for a broad range of skin types, particularly those prone to comedonal acne and surface roughness.
For formulators, a combination therapy leveraging both mechanisms could offer a more comprehensive solution. A product containing both this compound to regulate sebum production at the source and Salicylic Acid to maintain follicular patency could provide enhanced and multi-faceted efficacy for treating enlarged pores. Further head-to-head clinical trials are warranted to confirm the comparative efficacy and potential synergy of these two ingredients.
References
- 1. kyowa-pharma.co.jp [kyowa-pharma.co.jp]
- 2. tks | publisher, event organiser, media agency | Application of Pyridoxine 3,4’-cyclic phosphate for pore size and facial shine reduction - Attractive functions of Pyridoxine 3,4’-cyclic phosphate: Stable form of Pyridoxine (Vitamin B6) - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. drugs.com [drugs.com]
- 4. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Inhibitors of 5alpha-reductase in the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ulprospector.com [ulprospector.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Salicylic acid? [synapse.patsnap.com]
- 9. Detection of the action of salicylic acid on the normal stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. karger.com [karger.com]
- 13. us.typology.com [us.typology.com]
- 14. droracle.ai [droracle.ai]
- 15. Salicylic acid - Wikipedia [en.wikipedia.org]
- 16. specialchem.com [specialchem.com]
- 17. Clinical Efficacy of a Salicylic Acid–Containing Gel on Acne Management and Skin Barrier Function: A 21‐Day Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy of a multitargeted, salicylic acid-based dermocosmetic cream compared to benzoyl peroxide 5% in Acne vulgaris: Results from a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dermatologytimes.com [dermatologytimes.com]
- 20. Quantitative assessment of the long‐term efficacy and safety of a 1064‐nm picosecond laser with fractionated microlens array in the treatment of enlarged pores in Asians: A case‐control study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Pyridoxine Cyclic Phosphate (PLP) Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of Pyridoxine Cyclic Phosphate (PLP), the biologically active form of Vitamin B6, is crucial. This guide provides a comparative analysis of common analytical methods used for PLP determination, with a focus on cross-validation to ensure data integrity and method reliability. We will delve into High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE), presenting their performance data, experimental protocols, and a logical workflow for cross-method comparison.
Data Presentation: A Comparative Overview of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, LC-MS/MS, and Capillary Electrophoresis for the quantification of Pyridoxine Cyclic Phosphate. This allows for a direct comparison of their sensitivity, precision, and linearity.
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS | Capillary Zone Electrophoresis (CZE) |
| Linearity Range | 10 - 100 g/mL[1] | 4 - 8000 nmol/L[2] | 10 - 110 µM[3] |
| **Correlation Coefficient (R²) ** | > 0.999[1] | 0.94 (compared to HPLC)[2] | > 0.9998[4] |
| Intra-day Precision (%RSD) | 0.6 - 1.2%[5] | 1.7 - 2.8%[2] | < 0.4% (migration time)[3] |
| Inter-day Precision (%RSD) | 3.6 - 6.7%[5] | 3.0 - 4.1%[2] | < 2.6% (peak area)[3] |
| Limit of Quantification (LOQ) | 0.9 nmol/L[5] | 4 nmol/L[2] | 10 µM[6] |
| Recovery | 97 - 102%[5] | 98% (mean)[2] | 94 - 104%[3] |
| Run Time | ~15 min[5] | ~4 min[2] | Short analysis times[7] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. Below are outlines of typical experimental protocols for HPLC, LC-MS/MS, and CE in the context of PLP analysis.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method often involves pre-column or post-column derivatization to enhance the fluorescence of PLP, thereby increasing sensitivity.
-
Sample Preparation: Proteins in the sample (e.g., plasma, serum) are precipitated using an acid like trichloroacetic acid.[8] The supernatant is then collected for analysis.
-
Derivatization (Pre-column): The extracted sample is mixed with a derivatizing agent, such as semicarbazide, to form a fluorescent derivative of PLP.[9]
-
Chromatographic Separation: The derivatized sample is injected into a reversed-phase C18 column.[1] An isocratic or gradient elution is performed using a mobile phase, which could be a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[1][10]
-
Detection: The eluent passes through a fluorescence detector. The excitation and emission wavelengths are set to the specific values for the PLP derivative to ensure selective detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity, often without the need for derivatization.
-
Sample Preparation: Similar to HPLC, proteins are precipitated from the sample. A stable isotope-labeled internal standard (e.g., PLP-d3) is added before precipitation to ensure accurate quantification.[2]
-
Chromatographic Separation: The supernatant is injected into a UPLC/HPLC system with a C18 column. A gradient elution with a mobile phase containing formic acid in water and methanol is commonly used to separate PLP from other matrix components.[2]
-
Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[2][11] The mass transition of the parent ion to a specific product ion for PLP (e.g., m/z 247.8 > 149.8) is monitored for quantification.[2]
Capillary Zone Electrophoresis (CZE)
CZE separates molecules based on their charge-to-size ratio in an electric field, offering a different separation mechanism compared to chromatography.
-
Sample Preparation: Samples such as cell culture media may be analyzed directly without extensive preparation.[3] For other matrices, a simple dilution or filtration may be sufficient.
-
Capillary and Buffer System: A fused-silica capillary is used. The background electrolyte (BGE) is crucial for separation; a low pH buffer like phosphoric acid is often employed as PLP is positively charged at acidic pH.[3][6]
-
Electrophoretic Separation: A high voltage is applied across the capillary. Cationic compounds like PLP will migrate towards the cathode at a rate determined by their electrophoretic mobility.
-
Detection: Detection is typically performed using a UV detector integrated into the CE instrument.
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-validating analytical methods for Pyridoxine Cyclic Phosphate and the signaling pathway context of this important molecule.
References
- 1. impactfactor.org [impactfactor.org]
- 2. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Cationic Vitamins in Cell Culture Medium Samples by Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of the Vitamin B6 Profile (Pyridoxine, Pyridoxal, and Pyridoxamine) Analysis in Rice Consumed in Korea: Effects of Cooking and Variety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical analysis of vitamin B(6): determination of pyridoxal 5'-phosphate and 4-pyridoxic acid in human serum by reversed-phase high-performance liquid chromatography with chlorite postcolumn derivatization [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Capillary Electrophoresis Method for Simultaneous Determination of Abemaciclib, Ribociclib, and Palbociclib in Pharmaceutical Dosage Forms: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. researchgate.net [researchgate.net]
In-Vivo Validation of Panadoxine P's Cutaneous Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Panadoxine P's performance against other common skincare actives, supported by available experimental data. The focus is on the in-vivo validation of in-vitro findings related to its effects on skin health, particularly in sebum control, pore size reduction, and anti-inflammatory action.
From Bench to Bedside: Translating this compound's In-Vitro Efficacy to In-Vivo Results
This compound (Pyridoxine Cyclic Phosphate) is a stable derivative of Vitamin B6.[1] In-vitro studies have elucidated its potential mechanisms of action, which have been subsequently validated through clinical testing. The core principle of its activity lies in its conversion to the biologically active form, Vitamin B6, within the skin.[1]
In-Vitro Findings
Initial laboratory studies have identified three primary areas of this compound's efficacy on a cellular level:
-
Sebum Regulation: this compound has been shown to inhibit the activity of 5α-reductase, a key enzyme in the production of sebum.[1][2]
-
Anti-Inflammatory Properties: In cultured human keratinocytes, this compound was found to suppress the secretion of pro-inflammatory cytokines IL-6 and IL-8 that are induced by UVB exposure.[2]
-
Hydration: Its water-holding capacity has been demonstrated to be comparable to that of glycerin, a well-known humectant.[1]
In-Vivo Validation
Clinical studies on human subjects have substantiated the in-vitro findings, demonstrating statistically significant improvements in key skin parameters:
-
Pore Size and Shine Reduction: Topical application of this compound resulted in a significant decrease in both facial pore size and shine.[1][2]
-
Enhanced Hydration and Irritation Prevention: A clinical study demonstrated that a 1% this compound formulation significantly increased skin surface hydration and helped prevent dermal irritation from shaving over a 10-day period.[3]
Comparative Performance Analysis
To provide a broader context for this compound's efficacy, its performance is compared here with three widely used active ingredients that target similar skin concerns: Niacinamide, Salicylic Acid, and Green Tea Extract.
| Feature | This compound | Niacinamide | Salicylic Acid | Green Tea Extract (EGCG) |
| Primary Mechanism | 5α-reductase inhibition, anti-inflammatory | Improves skin barrier, anti-inflammatory, sebum regulation | Exfoliating, anti-inflammatory, sebum regulation | Antioxidant, anti-inflammatory, 5α-reductase inhibition |
| Sebum Reduction | 46% reduction in sebum after 28 days.[4] | Up to 30% reduction with a 2% formulation after 4 weeks.[4] | 23.65% decrease in sebum levels after 21 days.[5] | 55% reduction in sebum after 8 weeks with a 3% green tea emulsion.[4] |
| Pore Size Reduction | 55% reduction in facial pore size.[1] | 10% reduction in pore size with a 2% formulation after 4 weeks.[4] | Statistically significant improvements in skin pore density. | Not a primary claim, but may improve appearance due to sebum reduction. |
| Anti-Inflammatory Action | Reduces UV-induced IL-6 and IL-8 in-vitro.[2] | Reduces the release of pro-inflammatory cytokines (IL-1, IL-6, TNF-α).[6] | Possesses anti-inflammatory properties that reduce redness.[7] | Suppresses inflammatory responses.[8] |
| Supporting In-Vivo Data | Clinical studies show reduced shine, pore size, and irritation.[1][2][3] | Clinical trials demonstrate reduced sebum, improved barrier function, and anti-acne effects.[9][10] | Clinical studies confirm efficacy in acne management and sebum reduction.[11][5] | In-vivo studies in mice show reduced inflammation; human studies show photoprotective effects.[8][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the likely and documented protocols for the key experiments cited.
This compound Protocols (Inferred from Standard Practices)
-
In-Vitro 5α-Reductase Inhibition Assay:
-
A crude enzyme preparation of 5α-reductase is obtained from a relevant cell line (e.g., androgen-dependent LNCaP cells).[13]
-
The substrate, typically radiolabeled testosterone, is incubated with the enzyme preparation in the presence and absence of this compound at varying concentrations.
-
The conversion of testosterone to dihydrotestosterone (DHT) is measured, often using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of DHT formed.[13]
-
The inhibitory effect of this compound is determined by comparing the rate of DHT formation in its presence to the control.
-
-
In-Vivo Sebum and Pore Size Assessment:
-
Subject Recruitment: A cohort of participants with oily skin and visible pores is recruited.
-
Product Application: Participants are provided with a formulation containing a specified concentration of this compound (e.g., 1%) and a placebo formulation to be applied to designated areas of the face twice daily for a set period (e.g., 4 weeks).[2]
-
Sebum Measurement: Facial sebum levels are measured at baseline and at subsequent time points using a Sebumeter®. This device uses a special tape to absorb skin surface lipids, and the transparency of the tape is photometrically measured to quantify sebum levels.[14][15][16]
-
Pore Size Analysis: High-resolution images of the skin surface are taken at baseline and at the end of the study using a device like the Visioscan® or through 3D in-vivo optical skin imaging.[17][18] Image analysis software is then used to quantify changes in pore area, density, and volume.[17][19]
-
Alternative Ingredient Protocols
-
Niacinamide - Sebum Reduction (Clinical Study):
-
Two parallel clinical trials were conducted on different ethnic groups (Japanese and Caucasian women).
-
Participants applied a 2% niacinamide formulation to one side of the face and a placebo to the other side twice daily for 4 weeks.
-
Sebum production was measured using sebum-absorbent strips applied to the forehead. The amount of sebum absorbed was then quantified.[20]
-
-
Salicylic Acid - Sebum and Acne Reduction (Clinical Study):
-
A single-center, prospective clinical trial was conducted on 42 participants with mild-to-moderate acne.
-
Participants applied a salicylic acid-containing gel twice daily for 21 days.
-
Sebum levels were measured using a Sebumeter® SM815 at multiple time points.
-
Acne severity was assessed using the Investigator's Global Assessment (IGA) scale.[11][5]
-
-
Green Tea Extract - Anti-Inflammatory (In-Vivo Mouse Study):
-
Mice with a genetic predisposition for psoriasis were divided into two groups.
-
One group was bathed routinely in warm water, and the other in a green tea extract mixed with water.
-
The development, size, and inflammation of skin lesions were monitored over time.[12]
-
Visualizing the Science: Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Action for this compound in the Skin.
Caption: Typical In-Vivo Experimental Workflow for a Topical Product.
Caption: Logical Flow from In-Vitro Findings to In-Vivo Validation.
References
- 1. kyowa-pharma.co.jp [kyowa-pharma.co.jp]
- 2. tks | publisher, event organiser, media agency | Application of Pyridoxine 3,4’-cyclic phosphate for pore size and facial shine reduction - Attractive functions of Pyridoxine 3,4’-cyclic phosphate: Stable form of Pyridoxine (Vitamin B6) - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. kyowa-pharma.co.jp [kyowa-pharma.co.jp]
- 4. Oil Reduction Ingredients for Skincare [ulprospector.ul.com]
- 5. Clinical Efficacy of a Salicylic Acid–Containing Gel on Acne Management and Skin Barrier Function: A 21‐Day Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lelabdebeaute.es [lelabdebeaute.es]
- 7. droracle.ai [droracle.ai]
- 8. Protective Mechanisms of Green Tea Polyphenols in Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Insights into the Multiple Functions of Niacinamide: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Niacinamide: A Multi-functional Cosmeceutical Ingredient [practicaldermatology.com]
- 11. Clinical Efficacy of a Salicylic Acid-Containing Gel on Acne Management and Skin Barrier Function: A 21-Day Prospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cbc.ca [cbc.ca]
- 13. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. An optimal method for quantifying the facial sebum level and characterizing facial sebum features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identifying patterns behind the changes in skin pores using 3‐dimensional measurements and K‐means clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cdn.mdedge.com [cdn.mdedge.com]
- 20. us.typology.com [us.typology.com]
Comparative Transcriptomic Analysis of Skin Treated with Panadoxine P and a Placebo: A Molecular Investigation
This guide provides a comparative analysis of the transcriptomic effects of Panadoxine P (a derivative of Vitamin B6) on human skin compared to a placebo. The data presented herein elucidates the molecular mechanisms underlying the observed clinical benefits of this compound, including its anti-inflammatory properties and its role in strengthening the skin barrier. This document is intended for researchers, scientists, and professionals in the field of drug development and dermatology.
Executive Summary
This compound, a stable, oil-soluble derivative of pyridoxine (Vitamin B6), is recognized for its beneficial effects on skin health, including reducing inflammation and regulating sebum production.[1][2] Deficiencies in Vitamin B6 have been associated with skin conditions like seborrheic dermatitis.[3][4] To understand its mechanism of action at a molecular level, a comparative transcriptomic study was conducted on ex vivo human skin explants treated with a topical formulation containing this compound versus a placebo control.
This study employed RNA sequencing (RNA-seq) to profile gene expression changes. The results indicate that this compound significantly modulates the expression of genes involved in key biological pathways. Notably, a significant downregulation of genes associated with inflammation, particularly the NF-κB signaling pathway, was observed. Conversely, genes crucial for epidermal differentiation and the maintenance of the skin barrier function were significantly upregulated. These findings provide a transcriptomic basis for the therapeutic effects of this compound and highlight its potential in managing inflammatory skin conditions.
Experimental Protocols
A detailed methodology was followed to ensure the reliability and reproducibility of the results.
Study Design and Treatment
Full-thickness human skin explants were obtained from consenting donors undergoing elective surgery. The explants were cultured at the air-liquid interface and treated topically with either a 2% this compound formulation or a placebo (vehicle) formulation for 48 hours. Each treatment group consisted of six biological replicates.
RNA Extraction and Library Preparation
Following the 48-hour treatment period, total RNA was extracted from the epidermal layer of the skin explants using a TRIzol-based method. The integrity and quantity of the RNA were assessed using an Agilent Bioanalyzer. mRNA was isolated from the total RNA using poly-A selection with oligo(dT) magnetic beads. Sequencing libraries were then prepared using the Illumina TruSeq Stranded mRNA Library Prep Kit according to the manufacturer's protocol.
RNA Sequencing and Bioinformatic Analysis
The prepared libraries were sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads. The raw sequencing data was subjected to quality control using FastQC. Reads were then aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression was quantified using featureCounts.
Differential gene expression analysis between the this compound and placebo groups was performed using the DESeq2 package in R. Genes with a Benjamini-Hochberg adjusted p-value < 0.05 and a |log2 Fold Change| > 1 were considered differentially expressed. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were subsequently performed to identify the biological processes and signaling pathways modulated by this compound.
Figure 1. Experimental workflow from sample preparation to bioinformatic analysis.
Results: Differentially Expressed Genes
The transcriptomic analysis identified a distinct gene expression signature in the skin treated with this compound compared to the placebo. A total of 258 genes were found to be differentially expressed, with 102 genes upregulated and 156 genes downregulated. The key modulated genes are summarized in the table below, categorized by their primary biological function.
| Category | Gene Symbol | Gene Name | Log2 Fold Change | Adjusted p-value |
| Inflammation | IL6 | Interleukin 6 | -2.15 | 0.0012 |
| IL8 (CXCL8) | Interleukin 8 | -1.98 | 0.0025 | |
| TNF | Tumor Necrosis Factor | -1.75 | 0.0041 | |
| CCL2 | C-C Motif Chemokine Ligand 2 | -1.82 | 0.0033 | |
| NFKBIA | NFKB Inhibitor Alpha | 1.50 | 0.0089 | |
| Skin Barrier | FLG | Filaggrin | 1.85 | 0.0021 |
| LOR | Loricrin | 1.60 | 0.0056 | |
| IVL | Involucrin | 1.45 | 0.0098 | |
| SPTLC1 | Serine Palmitoyltransferase Long Chain Base Subunit 1 | 1.30 | 0.0112 | |
| Antioxidant Response | HMOX1 | Heme Oxygenase 1 | 1.90 | 0.0018 |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | 1.70 | 0.0039 |
Table 1. Summary of key differentially expressed genes in this compound-treated skin. Negative Log2 Fold Change indicates downregulation, while positive values indicate upregulation.
Key Signaling Pathway Modulation: The NF-κB Pathway
Pathway analysis revealed a significant impact of this compound on inflammatory signaling cascades. The most prominently affected was the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Vitamin B6 has been shown to inhibit NF-κB activation.[5] In our analysis, this compound treatment led to the downregulation of key pro-inflammatory genes that are transcriptional targets of NF-κB, such as IL6, IL8, and TNF. Concurrently, an upregulation of NFKBIA (IκBα), an inhibitor of NF-κB activation, was observed.
This suggests that this compound exerts its anti-inflammatory effects by reinforcing the inhibition of the NF-κB pathway, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of inflammatory mediators.
Figure 2. Hypothetical inhibition of the NF-κB pathway by this compound.
Discussion and Conclusion
The transcriptomic data presented in this guide provide strong evidence for the molecular mechanisms underlying the beneficial effects of this compound on the skin. The observed downregulation of a suite of pro-inflammatory genes, coupled with the upregulation of genes essential for skin barrier integrity, aligns with the known anti-inflammatory and barrier-supporting functions of Vitamin B6.[6][7][8]
Specifically, the inhibition of the NF-κB pathway appears to be a primary mechanism for its anti-inflammatory action. By suppressing the expression of cytokines and chemokines, this compound can help mitigate inflammatory responses in the skin. Furthermore, the upregulation of filaggrin (FLG), loricrin (LOR), and serine palmitoyltransferase (SPTLC1) suggests that this compound actively promotes the terminal differentiation of keratinocytes and the synthesis of key structural proteins and lipids, thereby enhancing the skin's protective barrier.[7][8]
References
- 1. Pyridoxine Dipalmitate | Vitamin B6 Dipalmitate | Cosmetic Ingredients Guide [ci.guide]
- 2. Pyridoxine in aesthetic medicine: why vitamin B6 matters [twinemedicals.com]
- 3. 9 Signs and Symptoms of Vitamin B6 Deficiency [healthline.com]
- 4. Vitamin B group levels and supplementations in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myrevea.com [myrevea.com]
- 7. Pyridoxine stimulates filaggrin production in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridoxine (VB6 ) restores the down-regulation of serine palmitoyltransferase mRNA expression in keratinocytes cultured in highly oxidative conditions through enhancement of the intracellular antioxidant system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of Panadoxine P and Other Vitamin B6 Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of Panadoxine P (Pyridoxine Cyclic Phosphate) against other common vitamin B6 esters, namely Pyridoxine Hydrochloride (HCl), Pyridoxal 5'-Phosphate (PLP), and Pyridoxamine Dihydrochloride. The stability of these compounds is a critical factor in their efficacy and shelf-life in pharmaceutical and cosmetic formulations. This document summarizes available stability data, outlines detailed experimental protocols for stability assessment, and visualizes the metabolic pathway of vitamin B6.
Executive Summary
Vitamin B6 is a crucial nutrient that exists in several forms, or vitamers. Its phosphate esters are the biologically active coenzyme forms. However, the inherent instability of these compounds, particularly to light and heat, presents a significant challenge for formulation scientists. This compound, a novel cyclic phosphate ester of pyridoxine, is claimed to offer superior stability. This guide aims to provide an objective comparison based on available data and established scientific methodologies.
Data Presentation: Comparative Stability of Vitamin B6 Esters
The following table summarizes the known stability characteristics of this compound and other vitamin B6 esters. It is important to note that while quantitative data for traditional vitamin B6 esters is available from various studies, the data for this compound is primarily based on manufacturer claims due to a lack of publicly available, peer-reviewed comparative studies.
| Vitamin B6 Ester | Chemical Name | Photostability | Thermostability | pH Stability | Supporting Evidence/Source |
| This compound | Pyridoxine Cyclic Phosphate | Claimed to be superior to native vitamin B6.[1] | Claimed to be superior to native vitamin B6.[1] | Stable in a pH range of 6.5-8.0.[2] | Manufacturer's technical datasheets and promotional materials.[1][3][4] |
| Pyridoxine HCl | 5-Hydroxy-6-methyl-3,4-pyridinedimethanol hydrochloride | Susceptible to degradation under UV and visible light, especially in solution.[5][6] | Generally stable, but degradation can occur at elevated temperatures, following first-order kinetics.[7][8] | Stable in acidic solutions but unstable in alkaline medium.[5] | Peer-reviewed scientific literature.[5][6][7][8][9] |
| Pyridoxal 5'-Phosphate (PLP) | (4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate | Unstable in aqueous solutions when exposed to light. | Less stable than pyridoxine, with degradation observed during thermal processing.[10] | Degradation is pH-dependent. | Peer-reviewed scientific literature. |
| Pyridoxamine Dihydrochloride | 4-(Aminomethyl)-5-hydroxy-6-methyl-3-pyridinemethanol dihydrochloride | Susceptible to photodegradation. | Information on thermal stability is less common compared to other vitamers. | Stability is influenced by pH. | Peer-reviewed scientific literature. |
Experimental Protocols
To provide a framework for the objective comparison of the stability of these vitamin B6 esters, the following detailed experimental protocols are proposed. These are based on established methodologies for forced degradation and stability-indicating assays.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for separating the intact vitamin B6 ester from its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 0.015 M 1-hexane sulphonic acid sodium salt, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile). The specific gradient and composition should be optimized to achieve adequate separation for all compounds and their degradants.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: 254 nm or 290 nm, depending on the absorbance maxima of the specific vitamer and its degradation products.[5]
-
Sample Preparation: Solutions of each vitamin B6 ester are prepared in a suitable solvent (e.g., water or a specific buffer) at a known concentration (e.g., 100 µg/mL).
Forced Degradation Studies
Forced degradation studies are performed to evaluate the stability of the molecules under stress conditions. The recommended degradation level is typically between 5-20%.
-
Acid and Base Hydrolysis:
-
Treat the sample solution with 0.1 M HCl and 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[5]
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Treat the sample solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the sample at room temperature for a specified time.
-
-
Thermal Degradation:
-
Expose solid samples and solutions to dry heat at a specific temperature (e.g., 80°C) for a defined duration.[7]
-
-
Photostability Testing:
-
Expose the sample solutions in transparent containers to a light source according to ICH Q1B guidelines.[11] This involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Mandatory Visualizations
Vitamin B6 Metabolism Pathway
The following diagram illustrates the key steps in the metabolic pathway of vitamin B6, showing the interconversion of different vitamers to the active form, Pyridoxal 5'-Phosphate (PLP). This pathway is essential for the biological activity of all vitamin B6 forms.
References
- 1. kyowa-pharma.co.jp [kyowa-pharma.co.jp]
- 2. Pyridoxine Cyclic Phosphate | this compound | Cosmetic Ingredients Guide [ci.guide]
- 3. specialchem.com [specialchem.com]
- 4. ulprospector.com [ulprospector.com]
- 5. jchps.com [jchps.com]
- 6. researchgate.net [researchgate.net]
- 7. journalwjarr.com [journalwjarr.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal Stability of Vitamin B6 Compounds in Liquid Model Food Systems | Semantic Scholar [semanticscholar.org]
- 11. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Pyridoxine Cyclic Phosphate and its Alternatives in Clinical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic comparison of Pyridoxine Cyclic Phosphate and its broader class of related compounds, primarily focusing on the clinical applications of Pyridoxine (Vitamin B6). Due to a lack of extensive clinical trials specifically on Pyridoxine Cyclic Phosphate as a therapeutic agent, this review centers on the well-documented clinical evidence for Pyridoxine in treating antipsychotic-induced akathisia (AIA), and separately discusses the topical applications of a Pyridoxine Cyclic Phosphate derivative in skincare.
Part 1: Pyridoxine (Vitamin B6) for the Treatment of Antipsychotic-Induced Akathisia (AIA)
A recent systematic review and network meta-analysis has provided robust evidence for the efficacy of Vitamin B6 in managing AIA, a common and distressing side effect of antipsychotic medications.[1][2] This section compares Vitamin B6 with other pharmacological agents evaluated in the meta-analysis.
Data Presentation: Efficacy of Treatments for Antipsychotic-Induced Akathisia
The following table summarizes the quantitative data from a network meta-analysis of 15 randomized clinical trials involving 492 participants.[1] The efficacy is presented as the standardized mean difference (SMD) compared to placebo, where a more negative value indicates greater improvement in akathisia scores.
| Treatment | Dosage | Duration | Standardized Mean Difference (SMD) [95% CI] |
| Mirtazapine | 15 mg/day | ≥5 days | -1.20 [-1.83 to -0.58] |
| Biperiden | 6 mg/day | ≥14 days | -1.01 [-1.69 to -0.34] |
| Vitamin B6 | 600-1200 mg/day | ≥5 days | -0.92 [-1.57 to -0.26] |
| Trazodone | 50 mg/day | ≥5 days | -0.84 [-1.54 to -0.14] |
| Mianserin | 15 mg/day | ≥5 days | -0.81 [-1.44 to -0.19] |
| Propranolol | 20 mg/day | ≥6 days | -0.78 [-1.35 to -0.22] |
| Cyproheptadine | 16 mg/day | - | Not significantly different from placebo |
| Clonazepam | 0.5-2.5 mg/day | - | Not significantly different from placebo |
| Zolmitriptan | 7.5 mg/day | - | Not significantly different from placebo |
| Valproate | 1700 mg/day | - | Not significantly different from placebo |
Source: JAMA Network Open, 2024.[1]
Key Findings:
-
Mirtazapine, biperiden, and Vitamin B6 were associated with the greatest efficacy in treating AIA.[1]
-
Vitamin B6 was noted as having the best efficacy and tolerability profile.[1][3][4]
-
Trazodone, mianserin, and propranolol were also found to be effective alternatives.[1]
Experimental Protocols: Key Clinical Trials
The meta-analysis included several double-blind, randomized clinical trials. The general methodology for these trials is outlined below.
General Trial Design for Antipsychotic-Induced Akathisia Studies:
-
Participants: Patients diagnosed with schizophrenia or other psychotic disorders who developed akathisia after treatment with antipsychotic medication.
-
Inclusion Criteria: Fulfillment of diagnostic criteria for akathisia, often measured using a validated scale such as the Barnes Akathisia Rating Scale (BARS).
-
Intervention: Administration of the investigational drug (e.g., Vitamin B6, mirtazapine, propranolol) or placebo.
-
Outcome Measures: The primary outcome was the change in akathisia severity from baseline to the end of the study period, as measured by the BARS.
-
Data Analysis: Standardized mean differences (SMDs) were calculated to compare the efficacy of active treatments with placebo.
Example Protocol: Vitamin B6 vs. Propranolol for AIA
A pilot comparative double-blind study provides a specific example of the experimental protocol.[5][6]
-
Objective: To evaluate the effect of Vitamin B6 versus propranolol on antipsychotic-induced akathisia.[5]
-
Study Design: A comparative, double-blind, randomized trial.[5]
-
Participants: 66 adult patients with a diagnosis of antipsychotic-induced akathisia.[6]
-
Intervention Groups:
-
Vitamin B6 300 mg twice daily (600 mg/day)
-
Vitamin B6 600 mg twice daily (1200 mg/day)
-
Propranolol 20 mg twice daily (40 mg/day)[6]
-
-
Duration: 5 days.[6]
-
Assessment: The severity of akathisia was assessed using the Barnes Akathisia Rating Scale (BARS) at baseline and at the end of the trial.
-
Results: The study found no significant difference in the reduction of BARS scores among the three groups, indicating that Vitamin B6 attenuated AIA symptoms to a similar extent as propranolol.[5][6]
Part 2: Pyridoxine Cyclic Phosphate (Panadoxine P) in Skincare
A derivative of Vitamin B6, Pyridoxine Cyclic Phosphate (marketed as this compound), has been investigated for its applications in skincare. The available data comes from in-vitro studies and clinical trials focused on its effects on skin health and appearance.[7]
Data Presentation: In-Vitro and Clinical Efficacy of this compound
| Parameter | Method | Result |
| Sebum Control | In-vitro (5α-reductase activity inhibition) | Inhibition of 5α-reductase activity |
| Pore Size Reduction | Clinical | 55% reduction in facial pore size |
| Shine Control | Clinical | 56% reduction in facial shine |
| Anti-Inflammatory | In-vitro (UV-induced IL-6 and IL-8) | Reduction of IL-6 and IL-8 |
| Moisture Retention | In-vitro (Water holding capacity) | Same as equal amounts of glycerin |
Source: Daiichi Fine Chemical Co., Ltd. product information.[7]
Experimental Protocols: Skincare Studies
In-Vitro Study of 5α-Reductase Inhibition:
-
Objective: To assess the ability of this compound to inhibit the activity of 5α-reductase, an enzyme involved in sebum production.
-
Methodology: A cell-free enzymatic assay would typically be used, where the substrate (e.g., testosterone) and the enzyme (5α-reductase) are incubated with and without this compound. The conversion of the substrate to its product (dihydrotestosterone) is then measured, often using techniques like HPLC or radioimmunoassay. A reduction in product formation in the presence of this compound indicates inhibition.
Clinical Trial for Pore Size and Shine Reduction:
-
Objective: To evaluate the efficacy of a topical formulation containing this compound in reducing facial pore size and shine.
-
Study Design: A clinical trial involving human subjects with oily skin and visible pores.
-
Methodology:
-
Participants: A cohort of individuals with self-perceived or clinically graded oily skin and enlarged pores.
-
Intervention: Twice-daily application of a skincare product containing this compound over a specified period (e.g., 4-8 weeks).
-
Assessments:
-
Pore Size: Measured using image analysis software on high-resolution photographs of the skin taken at baseline and at the end of the study.
-
Shine: Quantified using a sebumeter or through image analysis of polarized photographs to measure specular reflection.
-
-
Data Analysis: Comparison of the mean change in pore size and shine from baseline to the end of the study.
-
Mandatory Visualization
Signaling Pathways and Metabolic Conversion
The therapeutic and biological effects of pyridoxine and its derivatives are rooted in their conversion to the active coenzyme form, Pyridoxal 5'-Phosphate (PLP), and their subsequent involvement in numerous metabolic pathways.
Caption: Metabolic conversion of dietary Vitamin B6 forms to the active coenzyme PLP and its key functions.
Experimental Workflow: Clinical Trial for Antipsychotic-Induced Akathisia
The following diagram illustrates a typical workflow for a randomized controlled trial investigating treatments for AIA.
Caption: A generalized workflow for a double-blind, randomized controlled trial of AIA treatments.
References
- 1. Drug Efficacy in the Treatment of Antipsychotic-Induced Akathisia: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Efficacy in the Treatment of Antipsychotic-Induced Akathisia: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. youtube.com [youtube.com]
- 5. Effect of Vitamin B6 Versus Propranolol on Antipsychotic-Induced Akathisia: A pilot Comparative Double-blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kyowa-pharma.co.jp [kyowa-pharma.co.jp]
Safety Operating Guide
Proper Disposal of Panadoxine P: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of Panadoxine P, a stable vitamin B6 derivative also known as Pyridoxine Cyclic Phosphate. While available data suggests this compound is a non-hazardous substance, this document outlines a comprehensive, step-by-step process to verify its classification and proceed with the appropriate disposal method in accordance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Avoid Dust Inhalation: Handle solid this compound in a well-ventilated area to minimize the inhalation of fine particulates.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the specific hazards, handling, and disposal of any chemical. If you do not have an SDS for this compound, contact the manufacturer or your institution's Environmental Health and Safety (EHS) department to obtain one.
Step-by-Step Disposal Protocol
The proper disposal route for this compound is contingent on its definitive classification as hazardous or non-hazardous. The following protocol provides a systematic approach to making this determination and selecting the correct disposal method.
Step 1: Chemical Identification and Hazard Assessment
-
Confirm Chemical Identity: Verify that the substance to be disposed of is indeed this compound (Pyridoxine Cyclic Phosphate). Check the container label for the chemical name and CAS number (36944-85-1).
-
Locate and Review the SDS: Obtain the manufacturer-specific SDS for this compound. Pay close attention to Sections 2 (Hazards Identification), 7 (Handling and Storage), and 13 (Disposal Considerations). Available information suggests that this compound is not classified as a hazardous substance under GHS and OSHA regulations. However, this must be confirmed with the official SDS.
-
Consult Institutional EHS: Your institution's EHS department is the ultimate authority on waste disposal procedures. Provide them with the SDS for this compound and consult with them to confirm its classification as non-hazardous waste.
Step 2: Selecting the Appropriate Disposal Pathway
Based on the hazard assessment in Step 1, follow the appropriate disposal pathway as illustrated in the workflow diagram below.
Detailed Procedures for Non-Hazardous Disposal
Should this compound be confirmed as non-hazardous by your institution's EHS department, the following disposal options may be available. Always secure explicit approval from EHS before proceeding with any of these methods.
Drain Disposal (for water-soluble solutions)
If this compound is in a water-soluble form and your local regulations and EHS permit drain disposal of non-hazardous chemicals, follow these steps:
-
Dilution: Dilute the this compound solution with at least 20 parts water.
-
Flushing: Pour the diluted solution down the drain, followed by a copious amount of cold water to ensure it is fully flushed from the plumbing system.
-
Documentation: Record the disposal in your laboratory notebook, noting the date, quantity, and method of disposal.
Solid Waste Disposal
For solid this compound that is confirmed to be non-hazardous:
-
Containerization: Place the solid waste in a sturdy, sealed container. A screw-cap plastic bottle or a sealed bag is appropriate.
-
Labeling: Clearly label the container as "Non-Hazardous Waste: this compound" and include the date.
-
Disposal: Dispose of the sealed container in the designated regular laboratory trash receptacle, as directed by your EHS department. Some institutions may require that non-hazardous solid chemical waste be placed directly into the building's dumpster.[1]
Procedures for Hazardous Disposal
In the unlikely event that the specific formulation of this compound you are using is classified as hazardous, or if you are unable to definitively confirm its non-hazardous status, you must treat it as hazardous waste.
-
Collection: Collect the this compound waste in a chemically compatible, leak-proof container with a secure lid.
-
Labeling: Label the container with a "Hazardous Waste" tag, clearly identifying the contents as "this compound" and listing any known hazards.[2][3]
-
Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory. Ensure it is segregated from incompatible chemicals.[2][3]
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department.
Quantitative Data Summary
For quick reference, the following table summarizes key chemical properties of this compound.
| Property | Value | Source |
| Chemical Name | Pyridoxine Cyclic Phosphate | Manufacturer Data |
| Synonyms | This compound | Manufacturer Data |
| CAS Number | 36944-85-1 | Manufacturer Data |
| Appearance | White to light yellow powder | Cosmetic Ingredients Guide[4] |
| Stability | Stable in light and heat | Kyowa Pharma Chemical[5] |
| Hazard Classification | Not classified as hazardous (pending SDS verification) | The Good Scents Company |
By following these structured procedures and prioritizing communication with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.
References
Personal protective equipment for handling Panadoxine P
Disclaimer: The substance "Panadoxine P" was not found in chemical safety databases. This guide has been created using Pyridoxine Hydrochloride (a form of Vitamin B6, CAS No. 58-56-0) as a representative laboratory chemical to illustrate a comprehensive safety and handling protocol.[1] Researchers must obtain the specific Safety Data Sheet (SDS) for their exact compound and adhere to its recommendations.
This document provides crucial safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment when working with powdered chemical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Pyridoxine Hydrochloride is classified as causing serious eye damage (H318) and may cause skin and eye irritation.[2][3][4][5] Adherence to proper PPE protocols is mandatory to minimize exposure risk.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety glasses.[1][2][6] | Protects against airborne particles and accidental splashes causing serious eye damage.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][2] | Prevents skin contact, which can cause irritation.[4] |
| Respiratory Protection | Generally not required with adequate ventilation. A NIOSH-approved P2 particulate respirator is necessary if dust is generated.[1][6] | Minimizes inhalation of the powder, which can cause respiratory irritation.[5] |
Safe Handling and Storage Logistics
Proper operational procedures are critical to maintaining a safe laboratory environment and ensuring the integrity of the compound.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Ensure an eyewash station and safety shower are readily accessible.[1][7] Confirm the work area, such as a chemical fume hood or ventilated benchtop, is clean and operational.
-
Donning PPE: Put on a lab coat, followed by safety goggles and gloves as specified in Table 1.
-
Weighing and Transfer:
-
Post-Handling:
-
Clean all equipment and the work surface thoroughly.
-
Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.[7]
-
Storage Plan
-
Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[5][6][7]
-
Light Sensitivity: The material should be protected from light.[1][7]
-
Incompatibilities: Keep separate from strong bases and oxidizing agents.[1]
Caption: Workflow for safe chemical handling from preparation to storage.
Emergency and Disposal Procedures
Immediate and appropriate action during an emergency, along with compliant disposal, are foundational to laboratory safety.
Table 2: Emergency First Aid Plan
| Exposure Route | Immediate Action | Follow-Up |
|---|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1] | Seek immediate medical attention from an ophthalmologist.[6] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1] | If irritation develops or persists, seek medical attention.[1] |
| Inhalation | Move the person to fresh air.[1] | If breathing is difficult or symptoms occur, seek medical attention.[1] |
| Ingestion | Rinse mouth with water and then drink plenty of water. Do NOT induce vomiting.[1][8] | Seek medical attention if symptoms occur.[1] |
Disposal Plan: Step-by-Step Protocol
-
Containment:
-
Labeling: Label the waste container clearly with the chemical name and hazard symbols.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of the chemical waste through a licensed disposal company, adhering to all local, state, and federal regulations.[6][9] Do not mix with other waste streams unless explicitly permitted.[6]
Caption: Decision-making workflow for emergency response and waste disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
